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Core Science & Biosynthesis

Foundational

Architecting Alpha-Aminonitriles: A Technical Guide to the Synthesis and Properties of Anilino[2-(benzyloxy)phenyl]acetonitrile

Executive Summary Anilino[2-(benzyloxy)phenyl]acetonitrile (C₂₁H₁₈N₂O) represents a highly versatile and structurally dense class of synthetic intermediates known as α-aminonitriles. Characterized by a stereogenic α-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anilino[2-(benzyloxy)phenyl]acetonitrile (C₂₁H₁₈N₂O) represents a highly versatile and structurally dense class of synthetic intermediates known as α-aminonitriles. Characterized by a stereogenic α-carbon bonded to a nitrile group, an anilino moiety, and an ortho-benzyloxy substituted phenyl ring, this compound is a critical precursor in the development of complex heterocycles and unnatural amino acids. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this molecule, the mechanistic causality of its synthesis via the Strecker reaction, and a self-validating experimental protocol designed for high-yield isolation in drug development workflows.

Section 1: Molecular Architecture and Physicochemical Profile

The structural complexity of Anilino[2-(benzyloxy)phenyl]acetonitrile arises from its dense functionalization. The central α-carbon serves as a hub for divergent synthetic pathways. The nitrile group can be hydrolyzed to a carboxylic acid to yield an α-amino acid[1], or reduced to a diamine. The bulky ortho-benzyloxy group not only provides significant steric shielding—which can be leveraged for diastereoselective inductions during nucleophilic attack—but also serves as a robust protecting group. Following downstream transformations, the benzyl ether can be cleaved via hydrogenolysis (e.g., using Pd/C and H₂) to reveal a reactive phenol, facilitating intramolecular cyclizations into benzoxazoles or coumarin derivatives[2].

Quantitative Physicochemical Properties

To facilitate experimental planning and chromatographic method development, the core physicochemical parameters of the compound are summarized below:

PropertyValueStructural Implication
Chemical Name Anilino[2-(benzyloxy)phenyl]acetonitrileIUPAC standard nomenclature
Molecular Formula C₂₁H₁₈N₂OIndicates high carbon density and lipophilicity
Molecular Weight 314.39 g/mol Falls within optimal drug-like space (Lipinski's Rule of 5)
Hydrogen Bond Donors 1Secondary amine (-NH-) from the anilino group
Hydrogen Bond Acceptors 2Nitrile nitrogen (-C≡N) and ether oxygen (-O-)
Rotatable Bonds 6Provides conformational flexibility for target binding
Stereocenters 1The α-carbon is chiral, yielding a racemic mixture unless asymmetrically catalyzed

Section 2: Mechanistic Pathway – The Multicomponent Strecker Synthesis

The most efficient route to Anilino[2-(benzyloxy)phenyl]acetonitrile is the three-component Strecker synthesis. This involves the condensation of 2-benzyloxybenzaldehyde and aniline to form a Schiff base (imine), followed by the nucleophilic addition of a cyanide source[3].

Causality of Reagent Selection: While classical Strecker reactions utilize NaCN or KCN under highly acidic conditions, these protocols often suffer from competitive imine hydrolysis and require the handling of highly toxic aqueous HCN gas. In modern synthetic workflows, Trimethylsilyl cyanide (TMSCN) or Potassium hexacyanoferrate(II) are preferred[4]. TMSCN is highly soluble in organic solvents like acetonitrile and acts as a mild, anhydrous nucleophile. The trimethylsilyl group temporarily protects the intermediate, driving the equilibrium forward without the need for harsh aqueous acids. Furthermore, the use of a mild Lewis acid catalyst (such as Lithium Perchlorate) accelerates the initial imine formation and activates the Schiff base for cyanide addition[3].

Strecker A 2-Benzyloxybenzaldehyde (Electrophile) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Aniline (Nucleophile) B->C Condensation (-H2O) E Anilino[2-(benzyloxy)phenyl]acetonitrile (Target α-Aminonitrile) C->E Nucleophilic Addition D Cyanide Source (e.g., TMSCN) D->E CN- Donor

Strecker synthesis workflow for Anilino[2-(benzyloxy)phenyl]acetonitrile.

Section 3: Detailed Experimental Protocol & Self-Validating Systems

The following protocol is engineered for reproducibility, utilizing a self-validating workflow where each phase provides physical or analytical confirmation of success.

Step 1: Schiff Base Formation

Methodology: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-benzyloxybenzaldehyde (10.0 mmol) and aniline (10.5 mmol) in 20 mL of anhydrous acetonitrile. Add a catalytic amount of Lithium Perchlorate (1.0 mmol). Stir at ambient temperature for 2 hours. Causality: Anhydrous acetonitrile prevents the premature hydrolysis of the forming imine. The slight excess of aniline drives the condensation to completion. Lithium Perchlorate acts as a mild Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity[3]. Validation: Thin-Layer Chromatography (TLC) monitoring (Hexane:EtOAc 4:1) should reveal the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.

Step 2: Nucleophilic Cyanation

Methodology: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Trimethylsilyl cyanide (TMSCN, 12.0 mmol) over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Causality: The nucleophilic attack of the cyanide ion is highly exothermic; cooling to 0 °C suppresses side reactions and maximizes the kinetic selectivity of the addition. TMSCN circumvents the need for aqueous biphasic conditions[4]. Validation: The reaction mixture will transition from a bright yellow (imine) to a paler solution as the extended conjugation is broken upon the formation of the sp³-hybridized α-aminonitrile.

Step 3: Quenching and Workup

Methodology: Quench the reaction by carefully adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Causality: NaHCO₃ safely decomposes any unreacted TMSCN and neutralizes the Lewis acid. Ethyl acetate efficiently partitions the target compound from the aqueous salts.

Step 4: Purification and Structural Confirmation

Methodology: Purify the crude residue by recrystallization from a hot mixture of Ethanol/Water (8:2 v/v). Filter the resulting crystals and dry under high vacuum. Causality: Recrystallization exploits the highly crystalline nature of the α-aminonitrile, leaving trace aniline and byproducts in the mother liquor. A sharp melting point of the isolated solid serves as a primary indicator of high purity.

Validation Step1 Crude Reaction Mixture Step2 TLC Monitoring (Hexane:EtOAc 4:1) Step1->Step2 Step3 Aqueous Workup & Extraction (Removes Catalyst/Salts) Step2->Step3 Complete Conversion Step4 Recrystallization (EtOH/H2O) Step3->Step4 Organic Phase Step5 LC-MS & NMR (Structural Confirmation) Step4->Step5 Purified Solid

Self-validating experimental workflow for compound purification and structural confirmation.

Section 4: Applications in Drug Development

Compounds sharing the α-aminonitrile scaffold are indispensable in medicinal chemistry. Anilino[2-(benzyloxy)phenyl]acetonitrile serves as a direct precursor to substituted quinazolines and benzimidazoles—pharmacophores frequently found in kinase inhibitors and anticancer agents[5]. By subjecting the nitrile to controlled hydrolysis, researchers can synthesize sterically hindered, unnatural α-amino acids that are highly resistant to enzymatic degradation, making them ideal building blocks for peptidomimetic drug design[1]. Furthermore, the strategic placement of the benzyloxy group allows for late-stage diversification, enabling chemists to build complex, multi-ring systems essential for modern therapeutics[2].

References

  • One Pot Synthesis of Alpha-Aminonitrile and Alpha-Amino Acid From Schiff Bases ResearchGate URL
  • Synthesis of Amino Acids: Strecker Synthesis Pearson URL
  • Dokumen.
  • ChemInform Abstract: One-Pot Three-Component Synthesis of α-Aminonitriles Using Potassium Hexacyanoferrate(II)
  • A facile and efficient synthesis of benzimidazole as potential anticancer agents Indian Academy of Sciences URL

Sources

Exploratory

Mechanistic Elucidation and Protocol Standardization for the Strecker Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

As the pharmaceutical industry increasingly prioritizes green chemistry and high atom economy, the classical Strecker synthesis has evolved. This technical guide provides an in-depth mechanistic analysis and a self-valid...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly prioritizes green chemistry and high atom economy, the classical Strecker synthesis has evolved. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for the synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile , a highly functionalized α -aminonitrile. This molecule serves as a critical precursor for unnatural α -amino acids, imidazoles, and complex nitrogenous heterocycles.

By coupling 2-(benzyloxy)benzaldehyde, aniline, and trimethylsilyl cyanide (TMSCN), we can achieve rapid C–C and C–N bond formation. The following sections deconstruct the causality behind the reaction kinetics, catalyst selection, and procedural validation.

Mechanistic Pathway & Chemical Causality

The three-component Strecker reaction is a cascade process governed by precise electrophilic and nucleophilic interactions. The synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile introduces unique steric and electronic variables due to the bulky ortho-benzyloxy substituent on the aldehyde.

Phase I: Nucleophilic Attack and Imine Formation

The reaction initiates with the nucleophilic attack of the primary amine (aniline) on the carbonyl carbon of 2-(benzyloxy)benzaldehyde.

  • Causality of Sterics: The bulky benzyloxy group at the ortho position creates a sterically shielded microenvironment around the carbonyl carbon. While this slightly retards the initial attack compared to unsubstituted benzaldehyde, the electron-donating resonance of the ether oxygen stabilizes the resulting hemiaminal intermediate.

  • Dehydration: The hemiaminal rapidly undergoes dehydration (loss of H2​O ) to form a highly conjugated Schiff base (imine), specifically N-(2-(benzyloxy)benzylidene)aniline. The extended π -conjugation between the two aromatic systems acts as the thermodynamic driving force for this step.

Phase II: Catalyst-Mediated Activation and Cyanation

The addition of the cyanide source to the imine is the rate-determining step. Uncatalyzed, the sterically hindered imine carbon is highly resistant to nucleophilic attack.

  • LUMO Lowering: The introduction of a catalyst—such as Indium powder in aqueous media[1] or a Brønsted acidic ionic liquid like [HMIm]OAc[2]—is required to coordinate with the imine nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, dramatically increasing the electrophilicity of the adjacent carbon.

  • Cyanide Source: TMSCN is utilized instead of traditional KCN or NaCN. TMSCN is highly soluble in organic and biphasic systems, safer to handle, and acts as a transient silylating agent that stabilizes the intermediate prior to final hydrolysis, pushing the equilibrium toward the target α -aminonitrile.

Mechanism A 2-(benzyloxy)benzaldehyde + Aniline B Nucleophilic Attack (Hemiaminal) A->B C Dehydration (-H2O) B->C D Imine Intermediate (Schiff Base) C->D E Catalyst Activation (LUMO Lowering) D->E F Cyanide Addition (TMSCN) E->F G Target α-Aminonitrile F->G

Mechanistic logic of the 3-component Strecker synthesis.

Catalyst Optimization & Quantitative Data

Selecting the correct catalytic system is paramount for overcoming the steric hindrance of the ortho-benzyloxy group. Recent advancements in green chemistry have demonstrated that aqueous or solvent-free conditions often outperform traditional volatile organic compounds (VOCs) in multi-component reactions[3].

The table below synthesizes quantitative efficiency data across different modern catalytic systems for this class of Strecker reaction:

EntryCatalyst SystemSolventTime (min)Temp (°C)Yield (%)Mechanistic Advantage
1None (Control)Water12025< 5Baseline comparison; highlights necessity of activation.
2Indium (10 mol%) Water 30 25 98 Optimal. High atom economy; water drives hydrophobic aggregation[1].
3[HMIm]OAc (50 mol%)Solvent-free52592Dual solvent/catalyst role; ultra-fast kinetics[2].
4EPZG (20 mg)Solvent-free452591Heterogeneous solid acid; easy filtration and recovery[3].

Note: Indium in water (Entry 2) is selected as the gold standard for the protocol below due to its near-quantitative yield and environmentally benign profile.

Self-Validating Experimental Protocol

This methodology utilizes a self-validating framework. By incorporating In-Process Controls (IPCs), the researcher can verify the success of the intermediate stages before proceeding, ensuring the integrity of the final product.

Reagents Required
  • 2-(benzyloxy)benzaldehyde: 1.0 mmol (212.25 mg)

  • Aniline: 1.0 mmol (93.13 mg / ~91 µL)

  • Trimethylsilyl cyanide (TMSCN): 1.2 mmol (119.05 mg / ~150 µL)

  • Indium powder (100 mesh): 10 mol% (11.48 mg)

  • Deionized Water: 1.0 mL

Step-by-Step Workflow

Step 1: Reaction Assembly

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mL of deionized water.

  • Sequentially add 1.0 mmol of 2-(benzyloxy)benzaldehyde and 1.0 mmol of aniline. Stir for 5 minutes to allow the hydrophobic reactants to aggregate (on-water catalysis effect).

  • Add 10 mol% Indium powder to the suspension.

  • Caution: In a well-ventilated fume hood, add 1.2 mmol of TMSCN dropwise over 2 minutes.

Step 2: In-Process Control (IPC) & Reaction

  • Stir the mixture vigorously at room temperature (25 °C).

  • Self-Validation: After 20 minutes, perform a TLC (Thin Layer Chromatography) check using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the aldehyde spot (UV active) and the appearance of a lower-Rf product spot confirms the consumption of the Schiff base. Continue stirring until 30 minutes if trace starting material remains.

Step 3: Quench and Phase Separation

  • Once TLC confirms completion, quench the reaction by adding 5 mL of diethyl ether.

  • Filter the biphasic mixture through a standard filter paper to recover the Indium powder (which can be washed and reused).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5 mL of brine and 5 mL of deionized water.

  • Self-Validation: The organic layer should be clear. Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes, then filter.

Step 4: Purification

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude residue via a short plug of silica gel (230-400 mesh), eluting with a gradient of 9:1 to 4:1 Hexane:Ethyl Acetate.

  • Evaporate the fractions containing the product to yield Anilino[2-(benzyloxy)phenyl]acetonitrile as a solid.

Workflow Step1 1. Reagent Prep Aldehyde, Aniline, TMSCN Step2 2. Catalysis 10 mol% Indium in H2O RT, 30 min Step1->Step2 Step3 3. IPC Monitoring TLC Validation Hexane:EtOAc Step2->Step3 Step4 4. Quench & Workup Ether Extraction Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Self-validating experimental workflow for target synthesis.

Structural Validation Parameters

To definitively confirm the synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile, the purified compound must be subjected to spectroscopic analysis. The following signals are diagnostic for this specific molecular architecture:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Look for a distinct singlet around δ 5.10 - 5.20 ppm integrating for 2 protons. This corresponds to the methylene protons of the benzyloxy group ( −O−CH2​−Ph ).

    • A doublet or multiplet around δ 5.50 - 5.80 ppm integrating for 1 proton. This is the highly deshielded chiral α -proton adjacent to the nitrile, amine, and aromatic ring.

    • A broad singlet around δ 4.00 - 4.50 ppm (exchangeable with D2​O ) corresponding to the secondary amine proton ( −NH− ).

  • IR Spectroscopy (ATR):

    • A sharp, weak-to-medium absorption band at ~2230 cm −1 is the absolute indicator of the nitrile ( −C≡N ) stretch.

    • A broad band at ~3300 - 3350 cm −1 confirms the presence of the secondary amine ( −N−H ) stretch.

Sources

Foundational

thermodynamic stability of Anilino[2-(benzyloxy)phenyl]acetonitrile

Executive Summary Anilino[2-(benzyloxy)phenyl]acetonitrile is a sterically encumbered α -aminonitrile synthesized via the Strecker multicomponent reaction. In modern drug development and dynamic covalent chemistry, the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anilino[2-(benzyloxy)phenyl]acetonitrile is a sterically encumbered α -aminonitrile synthesized via the Strecker multicomponent reaction. In modern drug development and dynamic covalent chemistry, the utility of such intermediates hinges entirely on their thermodynamic stability. Because α -aminonitriles are susceptible to the retro-Strecker reaction—reverting to the corresponding imine and free cyanide—understanding the precise thermodynamic parameters governing this equilibrium is critical. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols to quantify the thermodynamic stability of Anilino[2-(benzyloxy)phenyl]acetonitrile.

Mechanistic Causality: The Thermodynamic Landscape

The stability of α -aminonitriles is not absolute; it is a dynamic equilibrium dictated by the free energy difference ( ΔG∘ ) between the sp3 -hybridized aminonitrile and the sp2 -hybridized imine plus free cyanide. As demonstrated in recent studies on 1[1], this equilibrium is highly sensitive to the structural microenvironment.

For Anilino[2-(benzyloxy)phenyl]acetonitrile, two primary forces drive the thermodynamics:

  • Steric Strain (The Ortho Effect): The 2-benzyloxy group is exceptionally bulky. In the sp3 -hybridized aminonitrile state, the bond angles are compressed (~109.5°), forcing the bulky benzyloxy ether into direct steric clash with the anilino and nitrile groups. This ground-state destabilization lowers the activation energy required for the2[2].

  • Electronic Stabilization of the Imine: The electron-donating nature of the ortho-oxygen stabilizes the partial positive charge on the electrophilic carbon of the dissociated imine via resonance. Furthermore, the anilino nitrogen is conjugated with its own phenyl ring, reducing its nucleophilicity compared to aliphatic amines. This slows the forward kinetic addition of cyanide and thermodynamically favors the dissociated state, a principle often exploited in the 3[3].

G Imine Imine + Cyanide (sp2, low steric strain) Aminonitrile Anilino[2-(benzyloxy)phenyl]acetonitrile (sp3, high steric strain) Imine->Aminonitrile Forward Strecker Aminonitrile->Imine Retro-Strecker

Caption: Thermodynamic equilibrium of the Strecker/Retro-Strecker reaction.

Experimental Methodologies: A Self-Validating Protocol System

To establish a trustworthy thermodynamic profile, we must employ orthogonal techniques. Solution-phase equilibrium is measured via Variable-Temperature NMR (VT-NMR), while solid-state stability is assessed via Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Protocol A: Solution-Phase Thermodynamic Profiling via VT-NMR

We utilize non-coordinating, aprotic solvents (e.g., CD2​Cl2​ ) because protic solvents artificially accelerate the retro-Strecker reaction by hydrogen-bonding to the departing cyanide ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of highly purified Anilino[2-(benzyloxy)phenyl]acetonitrile in 0.6 mL of anhydrous CD2​Cl2​ under an argon atmosphere to prevent oxidative degradation.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Identify the benzylic CH2​ protons of the benzyloxy group and the α -proton of the aminonitrile (typically ~5.5 ppm) as integration standards.

  • Variable Temperature (VT) Cycling: Acquire spectra at 10 K increments from 253 K to 313 K. Allow 15 minutes of equilibration time at each temperature because the retro-Strecker equilibrium is kinetically slow and requires time to reach a true thermodynamic steady state.

  • Data Extraction: Calculate the equilibrium constant ( Keq​ ) at each temperature by integrating the α -proton of the aminonitrile against the corresponding imine proton (typically ~8.5 ppm).

  • Van 't Hoff Analysis: Plot ln(Keq​) versus 1/T . The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol B: Solid-State Thermal Stability via TGA/DSC

The choice of simultaneous TGA/DSC over simple melting point analysis is dictated by the need to differentiate between endothermic melting (physical phase change) and the endothermic/exothermic decomposition associated with irreversible decyanation.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA/DSC instrument using an indium standard to ensure precise heat flow and temperature measurements.

  • Sample Loading: Load 3-5 mg of the crystalline aminonitrile into an aluminum crucible. Leave the lid pierced to allow evolved HCN gas to escape, preventing pressure-induced equilibrium shifts.

  • Thermal Ramping: Heat the sample from 298 K to 573 K at a strict rate of 5 K/min under a continuous nitrogen purge (50 mL/min).

  • Analysis: Identify the onset temperature of mass loss ( Td​ ) on the TGA curve corresponding to the molecular weight of HCN (27.03 g/mol ). Correlate this with the DSC heat flow to determine the enthalpy of decyanation.

Workflow Sample Synthesize & Purify Aminonitrile NMR VT-NMR Spectroscopy (Measure Keq) Sample->NMR Thermal DSC/TGA Analysis (Thermal Decyanation) Sample->Thermal VantHoff Van 't Hoff Analysis (ΔH, ΔS) NMR->VantHoff

Caption: Experimental workflow for thermodynamic profiling of aminonitriles.

Quantitative Data Synthesis

The thermodynamic parameters of highly hindered α -aminonitriles reveal a system that is precariously stable. The data below synthesizes the expected thermodynamic landscape for Anilino[2-(benzyloxy)phenyl]acetonitrile based on structural analogues and 4[4].

Thermodynamic ParameterValueMechanistic Implication ΔGdissociation∘​ (298 K) −1.2 to −2.5 kcal/molThe retro-Strecker reaction is spontaneous in solution at room temperature; the imine is thermodynamically favored. ΔHdissociation∘​ +7.5 to +9.0 kcal/molDissociation is endothermic; breaking the C-CN bond requires energy input. ΔSdissociation∘​ +30 to +40 cal/(mol·K)Highly entropy-driven due to the generation of two particles (imine + HCN) from one, overpowering the endothermic penalty at standard temperatures.Solid-State Decyanation ( Td​ ) 110 125 °CThe compound is stable as a solid at room temperature but will rapidly degrade and evolve toxic HCN gas upon moderate heating. Conclusion: Anilino[2-(benzyloxy)phenyl]acetonitrile represents a classic case of an entropy-driven dynamic covalent system. While it can be isolated as a kinetically trapped solid, its solution-phase behavior is dominated by the thermodynamic preference for the less sterically hindered imine. Researchers must handle this compound at sub-ambient temperatures in solution to prevent spontaneous decyanation.

References

  • Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates ChemRxiv URL
  • The Royal Society of Chemistry (RSC)
  • Diva-portal.
  • Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids ResearchGate URL

Sources

Exploratory

Crystallographic Elucidation of Anilino[2-(benzyloxy)phenyl]acetonitrile: A Technical Guide to Synthesis, Crystal Growth, and X-Ray Structural Refinement

Executive Summary & Structural Significance Anilino[2-(benzyloxy)phenyl]acetonitrile ( C21​H18​N2​O ) is a sterically hindered α -aminonitrile. Compounds of this class are critical synthetic intermediates for the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Anilino[2-(benzyloxy)phenyl]acetonitrile ( C21​H18​N2​O ) is a sterically hindered α -aminonitrile. Compounds of this class are critical synthetic intermediates for the development of complex unnatural amino acids and nitrogenous heterocycles via the Strecker reaction[1]. Understanding the exact three-dimensional conformation of this molecule—specifically the dihedral angles between the anilino group, the bulky benzyloxy ether, and the central chiral nitrile carbon—is paramount. These structural parameters dictate the stereoselectivity of downstream catalytic transformations in drug development pipelines.

Because obtaining diffraction-grade crystals of highly flexible, lipophilic ethers can be challenging, this whitepaper outlines a self-validating workflow encompassing anhydrous synthesis, thermodynamic crystal growth, and dual-space crystallographic refinement.

Self-Validating Synthesis and Crystallization Protocols

Causality in Experimental Design

The classical Strecker reaction using aqueous sodium cyanide often leads to imine hydrolysis or poor yields for highly lipophilic substrates like 2-(benzyloxy)benzaldehyde. Therefore, an anhydrous approach utilizing trimethylsilyl cyanide (TMSCN) is strictly required. For crystal growth, slow vapor diffusion is selected over rapid cooling. Cooling crystallization often leads to kinetic trapping and crystal twinning due to the conformational flexibility of the benzyloxy group. Vapor diffusion ensures a slow thermodynamic approach to the saturation point, yielding pristine, single-domain crystals.

Protocol 1: Anhydrous Strecker Synthesis
  • Imine Formation: Condense 2-(benzyloxy)benzaldehyde (1.0 equiv) with aniline (1.05 equiv) in anhydrous dichloromethane (DCM) over activated 4 Å molecular sieves for 12 hours at 25 °C.

  • Nucleophilic Addition: Cool the reaction vessel to 0 °C. Add TMSCN (1.2 equiv) dropwise, followed by a catalytic amount of molecular iodine (5 mol%). Mechanistic Note: Iodine acts as a mild Lewis acid to activate the imine without causing the decomposition typically seen with harsh protic acids.

  • Self-Validation Checkpoint: Monitor the reaction via 1 H NMR. The protocol is validated to proceed to workup only when the imine proton signal ( δ≈8.5 ppm) is completely replaced by the α -aminonitrile proton ( δ≈5.5 ppm).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract the organic layer with DCM, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the crude product.

Protocol 2: Vapor Diffusion Crystallization
  • Dissolve 50 mg of the crude Anilino[2-(benzyloxy)phenyl]acetonitrile in 1 mL of high-purity DCM inside a small inner glass vial.

  • Place the inner vial (uncapped) inside a larger outer vial containing 5 mL of the anti-solvent, n-hexane.

  • Seal the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C.

  • Causality: The volatile DCM slowly evaporates and mixes with the hexane, gradually lowering the dielectric constant of the solvent system. This slow diffusion prevents rapid nucleation, promoting the growth of diffraction-grade colorless blocks over 3–7 days.

StreckerWorkflow A 2-(Benzyloxy)benzaldehyde + Aniline B Imine Intermediate A->B Condensation C Nucleophilic Addition (TMSCN / I2) B->C Strecker Rxn D Crude α-Aminonitrile C->D Workup E Vapor Diffusion (DCM / Hexane) D->E Crystallization F Single Crystal (C21H18N2O) E->F Slow Growth

Caption: Workflow for the Strecker synthesis and vapor diffusion crystallization of the target compound.

Crystallographic Data Acquisition & Refinement

Once a suitable single crystal (e.g., ~0.2 x 0.2 x 0.1 mm) is isolated, it is coated in paratone oil and mounted on a diffractometer under a stream of cold nitrogen (100 K) to minimize thermal atomic displacement.

Causality in X-ray Setup

Molybdenum K α radiation ( λ=0.71073 Å) is utilized rather than Copper K α . Mo K α minimizes absorption effects ( μ≈0.08 mm −1 ) which is optimal for light-atom organic molecules, ensuring high-resolution data collection up to 2θ=55∘ without the need for aggressive numerical absorption corrections.

Data Reduction and Solution Workflow
  • Integration: Data reduction is performed to correct for Lorentz and polarization effects.

  • Structure Solution: The crystallographic phase problem is solved using the dual-space algorithm implemented in SHELXT[2]. Unlike classical direct methods, the dual-space approach iteratively applies a random omit procedure, making it highly robust against missing data reflections.

  • Refinement: Least-squares refinement on F2 is executed using SHELXL within the Olex2 graphical user interface[3]. All non-hydrogen atoms are refined anisotropically.

  • Self-Validation Checkpoint: The amine N-H hydrogen atom must be located from the difference Fourier map and refined freely. Because this proton is involved in critical intermolecular hydrogen bonding, placing it in a calculated riding position may artificially skew the donor-acceptor distances. Finally, generate a CheckCIF report; the absence of Level A or B alerts self-validates the structural model.

CrystWorkflow Data X-ray Diffraction (Mo Kα, 0.71073 Å) Reduce Data Reduction & Integration Data->Reduce Solve Structure Solution (SHELXT Dual-Space) Reduce->Solve Phase Problem Refine Least-Squares Refinement (SHELXL via Olex2) Solve->Refine Initial Model Validate Validation & CheckCIF Refine->Validate R1 < 0.05

Caption: Crystallographic data acquisition, dual-space structure solution, and refinement workflow.

Quantitative Data Presentation

Based on the molecular framework and analogous α -aminonitriles, the table below summarizes the representative quantitative crystallographic parameters required to validate the C21​H18​N2​O structure.

Crystallographic ParameterExpected / Target Value
Chemical Formula C21​H18​N2​O
Formula Weight 314.38 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~0.08 mm −1
Goodness-of-fit on F2 1.000 – 1.050
Final R indices[ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110

Conformational and Intermolecular Analysis

The crystal packing of Anilino[2-(benzyloxy)phenyl]acetonitrile is heavily dictated by its specific functional groups. The secondary amine acts as a strong hydrogen bond donor, typically forming an intermolecular N−H⋯N≡C hydrogen bond with the nitrile group of an adjacent molecule. This interaction propagates a 1D supramolecular chain along the crystallographic axis. Furthermore, the electron-rich benzyloxy ring and the anilino ring are expected to engage in offset face-to-face π−π stacking (centroid-to-centroid distance ≈3.7 Å), stabilizing the overall 3D lattice and minimizing the free volume within the unit cell.

References

  • Title: A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid-derived α-amino nitriles Source: ResearchGate / Tetrahedron URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Sources

Foundational

Advanced Mass Spectrometry Fragmentation Pathways of Anilino[2-(benzyloxy)phenyl]acetonitrile: A Mechanistic Guide

Executive Summary Anilino[2-(benzyloxy)phenyl]acetonitrile ( C21​H18​N2​O ) is a structurally complex α -aminonitrile that serves as a critical intermediate in organic synthesis and drug development. Understanding its be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anilino[2-(benzyloxy)phenyl]acetonitrile ( C21​H18​N2​O ) is a structurally complex α -aminonitrile that serves as a critical intermediate in organic synthesis and drug development. Understanding its behavior under tandem mass spectrometry (MS/MS) is essential for pharmacokinetic profiling and impurity tracking. This guide deconstructs the electrospray ionization (ESI) fragmentation pathways of this molecule, linking the fundamental thermodynamics of its functional groups—the labile nitrile, the benzylic ether, and the secondary aniline—to their resulting spectral signatures.

Molecular Architecture and Ionization Dynamics

The structural topology of Anilino[2-(benzyloxy)phenyl]acetonitrile dictates its fragmentation behavior. The molecule features a central α -carbon bonded to three highly reactive moieties:

  • The Nitrile Group (-CN): Highly electron-withdrawing, which significantly lowers the basicity of the adjacent amine[1].

  • The Anilino Group (-NH-Ph): A secondary amine that serves as the primary site for protonation under acidic ESI conditions.

  • The 2-Benzyloxy Group (-O-CH 2​ -Ph): An ether linkage characterized by a low bond dissociation energy at the benzylic position, making it highly susceptible to collision-induced dissociation (CID).

Upon positive electrospray ionization (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]+ at m/z 315.15 . The localization of this proton dictates the subsequent fragmentation cascades.

Self-Validating Experimental Methodology (LC-ESI-MS/MS)

To ensure absolute trustworthiness and reproducibility in generating these fragmentation patterns, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic causality.

Step-by-Step Analytical Protocol

Step 1: Sample Preparation and Matrix Stabilization

  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile (ACN), buffered with 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: α -aminonitriles possess remarkably low basicity. The addition of 0.1% Formic Acid forces the protonation of the anilino nitrogen, ensuring a robust precursor ion signal. ACN is chosen over methanol because its lower viscosity and higher volatility enhance the desolvation efficiency of bulky, hydrophobic aromatic systems like the benzyloxy group[2].

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto an Acquity HSS T3 C18 column (1.8 μm, 2.1 × 100 mm). Elute using a linear gradient from 5% to 95% ACN over 10 minutes at a flow rate of 0.3 mL/min.

  • Causality: The high-density C18 stationary phase prevents the premature elution of the hydrophobic benzyloxy moiety, while the gradient ensures the separation of the intact molecule from any in-source degradation products (such as spontaneous loss of HCN).

Step 3: Tandem Mass Spectrometry (CID Optimization)

  • Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) and Product Ion Scan modes. Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • System Suitability Check: Before analyzing the target, inject a known benzyloxy standard (e.g., 2-(Benzyloxy)benzaldehyde) to validate that the instrument correctly generates the diagnostic m/z 91 ion at a CE of 20 eV. This validates the fragmentation energy calibration.

Mechanistic Fragmentation Pathways

When the [M+H]+ ion (m/z 315.15) enters the collision cell, the kinetic energy is converted into internal vibrational energy, triggering three primary competitive dissociation pathways.

Pathway A: The Nitrile Sink ( α -Cleavage)

The α -aminonitrile motif is inherently labile under CID. When the proton is localized on the anilino nitrogen, the system undergoes a rapid α -cleavage. The driving force here is the expulsion of neutral hydrogen cyanide (HCN, 27 Da). This neutral loss relieves steric crowding at the α -carbon and forms a highly resonance-stabilized iminium cation at m/z 288.14 [3].

  • Reaction: [M+H]+→[M+H−HCN]++HCN

Pathway B: Ether Cleavage and Tropylium Formation

The benzyloxy group contains a weak benzylic C-O bond. When energy is applied, inductive cleavage selectively targets this bond. The charge is preferentially retained by the benzyl fragment due to its low ionization energy. The resulting benzyl cation rapidly rearranges into the aromatic, seven-membered tropylium cation ( C7​H7+​ ) at m/z 91.05 . Because of the extreme thermodynamic stability of the tropylium ion, this fragment typically dominates the spectrum as the base peak.

  • Reaction: [M+H]+→[C7​H7​]++Neutral Residue (224 Da)

Pathway C: Anilino Group Dissociation

If the proton localizes on the secondary amine, the C-N bond is severely weakened. Heterolytic cleavage of this bond results in the neutral loss of aniline (93 Da). The remaining structure forms a resonance-stabilized carbocation at m/z 222.09 , supported by the adjacent phenyl and nitrile groups.

  • Reaction: [M+H]+→[M+H−PhNH2​]++PhNH2​

Quantitative Data Summary

The following table summarizes the predicted quantitative mass spectrometry data for the primary and secondary fragments, providing a rapid reference for MRM transition building.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentPredicted Relative AbundanceThermodynamic Driving Force
315.15 91.05224 Da (Residue)Tropylium CationBase Peak (100%)Aromatic stabilization, low C-O bond energy
315.15 288.1427 Da (HCN)Iminium CationHigh (60-80%) α -cleavage, relief of steric strain
315.15 222.0993 Da (Aniline) α -cyano carbocationMedium (30-50%)Protonation-induced C-N heterolysis
288.14 197.0891 Da (Benzyl)Secondary IminiumLow (<15%)Sequential MS 3 fragmentation

Visualizing the Fragmentation Network

The logical relationships and competitive pathways of the collision-induced dissociation are mapped below.

MS_Fragmentation M [M+H]+ m/z 315.15 Anilino[2-(benzyloxy)phenyl]acetonitrile F1 [M+H - HCN]+ m/z 288.14 Iminium Cation M->F1 - HCN (27 Da) α-cleavage F2 [C7H7]+ m/z 91.05 Tropylium Cation M->F2 Inductive Cleavage Charge Retention F3 [M+H - Aniline]+ m/z 222.09 α-cyano carbocation M->F3 - PhNH2 (93 Da) C-N Cleavage F4 [M+H - HCN - Benzyl]+ m/z 197.08 Secondary Fragment F1->F4 - C7H7 (91 Da) Ether Cleavage

Caption: Competitive MS/MS fragmentation pathways of protonated Anilino[2-(benzyloxy)phenyl]acetonitrile.

References

  • PubMed (Journal of Pharmaceutical Sciences). Attempts to use cyanide ion to trap imine intermediates in the microsomal N-dealkylation of propranolol: formation of alpha-aminonitriles as artifacts. URL:[Link]

  • ResearchGate. Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. URL:[Link]

  • ACS Publications (Environmental Science & Technology). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants. URL:[Link]

Sources

Exploratory

electronic properties of alpha-aminonitriles like Anilino[2-(benzyloxy)phenyl]acetonitrile

Electronic Architecture and Push-Pull Dynamics in α -Aminonitriles: A Deep Dive into Anilino[2-(benzyloxy)phenyl]acetonitrile Executive Summary α -Aminonitriles are foundational intermediates in organic synthesis, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Architecture and Push-Pull Dynamics in α -Aminonitriles: A Deep Dive into Anilino[2-(benzyloxy)phenyl]acetonitrile

Executive Summary

α -Aminonitriles are foundational intermediates in organic synthesis, serving as the critical precursors in the Strecker synthesis of α -amino acids and acting as structural motifs in numerous pharmaceutically relevant bioactive molecules, including clopidogrel, saframycin A, and ecteinascidin 743 1.

Among these, Anilino[2-(benzyloxy)phenyl]acetonitrile represents a highly sophisticated model for studying intramolecular electronic dynamics. Its structure features a delicate balance between an electron-donating amine, a strongly electron-withdrawing nitrile, and a sterically demanding, electron-rich aryl ether. This whitepaper deconstructs the electronic properties of such α -aminonitriles, providing a comprehensive guide to their push-pull dynamics, quantum chemical parameters, and the field-proven methodologies required to synthesize and validate them.

The Push-Pull Electronic Paradigm

The chemical stability and reactivity of α -aminonitriles are governed by a "donor-acceptor" or push-pull electronic system centered around the sp3 -hybridized α -carbon.

  • The Donor Fragment (Anilino Group): The secondary amine nitrogen possesses a lone pair of electrons. While partially delocalized into the adjacent phenyl ring via resonance ( +M effect), this lone pair also participates in hyperconjugation with the σ∗ orbital of the adjacent Cα​−CN bond. This electron donation stabilizes the molecule and increases the nucleophilicity of the nitrogen.

  • The Acceptor Fragment (Nitrile Group): The C≡N group is a powerful electron-withdrawing moiety, exerting both strong inductive ( −I ) and mesomeric ( −M ) effects. This polarization drastically increases the electrophilicity of the central α -carbon and the acidity of the α -proton, making the molecule susceptible to base-catalyzed deprotonation or late-stage functionalization 2.

  • The Modulator (2-Benzyloxy-phenyl Group): The bulky benzyloxy substituent at the ortho position introduces significant steric shielding, which dictates the preferred conformational geometry of the molecule. Furthermore, the ether oxygen provides additional electron density to the phenyl ring, subtly modulating the overall dipole moment and the electrophilicity of the α -carbon during the initial imine formation.

Quantum Chemical Mapping: HOMO-LUMO and MESP

Density Functional Theory (DFT) calculations—typically utilizing the B3LYP/6-311+G(d,p) level of theory—reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the anilino nitrogen and its adjacent aromatic ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized over the nitrile group and the benzyloxy-substituted phenyl ring.

The resulting HOMO-LUMO energy gap ( ΔE ) for structurally analogous α -aminonitriles is consistently calculated at approximately 3.98 eV 1. This relatively wide gap indicates a high degree of chemical stability, preventing spontaneous degradation while allowing controlled reactivity under specific catalytic conditions. Molecular Electrostatic Potential (MESP) mapping further confirms that the most electropositive (electrophilic) region is the amine N-H proton, while the most electronegative (nucleophilic) region is the nitrile nitrogen 3.

Quantitative Electronic Parameters

The following table synthesizes the expected quantitative data for Anilino[2-(benzyloxy)phenyl]acetonitrile and its direct structural analogs, bridging theoretical calculations with empirical spectroscopic observations.

Table 1: Quantitative Electronic Parameters of Representative α -Aminonitriles

ParameterTypical Value RangeAnalytical MethodMechanistic Significance
HOMO Energy -5.80 to -6.10 eVDFT (B3LYP/6-311+G(d,p))Defines electron-donating capacity (localized on aniline).
LUMO Energy -1.80 to -2.10 eVDFT (B3LYP/6-311+G(d,p))Defines electron-accepting capacity (localized on nitrile).
HOMO-LUMO Gap ( ΔE ) ~3.98 eVComputationalIndicator of kinetic stability and bioactivity potential.
Dipole Moment ( μ ) 3.5 - 4.5 DebyeComputationalMeasures overall molecular polarity and solubility profile.
C≡N Stretch 2240 - 2260 cm −1 Experimental (FTIR)Confirms the presence of the strong acceptor group.
N-H Stretch 3340 - 3360 cm −1 Experimental (FTIR)Confirms the presence of the secondary amine donor group.

Experimental & Computational Workflow

To ensure scientific integrity, the synthesis and characterization of these compounds must operate as a self-validating system . The following protocol details the causality behind each methodological choice, ensuring that empirical synthesis is directly verified by computational modeling.

Phase 1: Three-Component Strecker-Type Synthesis
  • Step 1: Imine Condensation. Dissolve 1.0 eq of 2-(benzyloxy)benzaldehyde and 1.0 eq of aniline in an environmentally benign solvent (e.g., ethanol) using a mild Lewis acid catalyst (such as Indium powder) or a photoredox catalyst 2.

    • Causality: The ortho-benzyloxy group is highly sterically demanding. A highly active catalyst is required to drive the initial imine formation to completion by overcoming this steric barrier.

  • Step 2: Cyanation. Cool the reaction to 0°C and add 1.2 eq of Trimethylsilyl cyanide (TMSCN) dropwise.

    • Causality: TMSCN is strictly utilized over traditional aqueous cyanide sources (NaCN/KCN). This prevents the aqueous hydrolysis of the intermediate imine, acts as a safer, organic-soluble cyanide source, and facilitates a controlled nucleophilic attack 4.

  • Step 3: Empirical Validation. Monitor via real-time ATR-FTIR.

    • Self-Validation: The reaction is deemed complete when the aldehyde carbonyl peak (~1700 cm −1 ) disappears and the sharp nitrile peak (~2250 cm −1 ) emerges, confirming the formation of the α -aminonitrile 1.

Phase 2: Quantum Chemical Validation (DFT)
  • Step 4: Geometry Optimization. Construct the molecule in silico and perform geometry optimization using Gaussian software at the B3LYP/6-311+G(d,p) level of theory.

    • Causality: The inclusion of diffuse (+) and polarization (d,p) functions is non-negotiable. These functions are mathematically required to accurately model the expanded electron clouds of the nitrogen/oxygen lone pairs and the highly electronegative nitrile group 3.

  • Step 5: Frequency Calculation. Calculate the theoretical vibrational frequencies.

    • Self-Validation: Scale the calculated frequencies (typically by a factor of ~0.96) and compare them against the empirical FTIR data from Step 3. A precise match validates both the assumed molecular conformation and the calculated electronic distribution.

Visualizing the Electronic Architecture

G A Anilino[2-(benzyloxy)phenyl]acetonitrile Electronic Architecture B1 Electron Donor Aniline (-NH-Ar) A->B1 B2 Electron Acceptor Nitrile (-C≡N) A->B2 B3 Steric Modulator 2-(Benzyloxy)phenyl A->B3 C Central α-Carbon (Push-Pull Node) B1->C +M / +I Effects B2->C -M / -I Effects B3->C Steric Shielding D1 HOMO Localization (Amine/Aryl) C->D1 DFT Validation D2 LUMO Localization (Nitrile/Aryl) C->D2 DFT Validation E Bioactive Intermediate (Stable & Reactive) D1->E ΔE ≈ 3.98 eV D2->E

Push-pull electronic architecture and HOMO-LUMO localization in the α-aminonitrile system.

Mechanistic Implications in Drug Design

Understanding the electronic properties of Anilino[2-(benzyloxy)phenyl]acetonitrile is not merely an academic exercise; it has profound implications for drug development. The push-pull nature of the molecule makes the α -carbon uniquely susceptible to radical formation. Under visible-light photoredox conditions, the aniline moiety can be oxidized via single-electron transfer (SET) to generate a distonic radical cation 5.

Because the nitrile group stabilizes the adjacent radical, this intermediate can be intercepted by various radical acceptors, allowing for highly specific, late-stage functionalization of the drug scaffold. Furthermore, the steric bulk of the benzyloxy group protects the fragile α -carbon from premature enzymatic hydrolysis in vivo, thereby enhancing the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API).

References

  • Title: Density Functional Studies of 2-(4-bromophenyl)-2-(4-fluorophenylamino) acetonitrile Source: Academia.edu / International Journal of Science and Research (IJSR) URL: [Link]

  • Title: A truly green synthesis of α-aminonitriles via Strecker reaction Source: ResearchGate URL: [Link]

  • Title: Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile Source: ResearchGate URL: [Link]

  • Title: Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Visible Light-assisted Deconstruction/Refunctionalization of Strained and Unstrained N-Cycloalkylanilines Source: ScholarWorks@UARK URL: [Link]

Sources

Foundational

A Computational Scientist's Guide to Modeling Anilino[2-(benzyloxy)phenyl]acetonitrile Derivatives: An Integrated Workflow for Drug Discovery

Introduction: The Modern Imperative in Drug Discovery The development of novel therapeutics is a complex, multi-stage process where the attrition rate of candidate molecules is notoriously high. To de-risk and accelerate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Modern Imperative in Drug Discovery

The development of novel therapeutics is a complex, multi-stage process where the attrition rate of candidate molecules is notoriously high. To de-risk and accelerate this pipeline, computational modeling has become an indispensable tool. By simulating molecular behavior and interactions at an atomic level, we can predict efficacy, prioritize candidates for synthesis, and gain mechanistic insights that are often difficult to obtain through experimental methods alone.

This guide focuses on a specific and promising class of compounds: Anilino[2-(benzyloxy)phenyl]acetonitrile derivatives . This chemical scaffold belongs to the broader family of amino-acetonitrile derivatives (AADs), which have already demonstrated significant therapeutic success.[1][2] The most notable AAD, Monepantel, was the first new class of anthelmintic for sheep in over 25 years, proving effective against a wide spectrum of nematodes, including multi-drug resistant strains.[3][4] The core of their success lies in a novel mechanism of action, targeting nematode-specific nicotinic acetylcholine receptors (nAChRs) that are absent in their mammalian hosts, which confers a high safety profile.[3]

Furthermore, the inclusion of a nitrile (-C≡N) group is a well-established strategy in modern medicinal chemistry. This small, strong electron-withdrawing group can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.[5]

Given the validated potential of the AAD scaffold and the strategic importance of the nitrile moiety, the rational design of new anilino[2-(benzyloxy)phenyl]acetonitrile derivatives is a compelling research avenue. This technical guide provides a comprehensive, field-proven computational workflow designed for researchers, scientists, and drug development professionals. We will proceed from the foundational quantum mechanical properties of a single molecule to the dynamic simulation of its interaction with a biological target, and finally, to the construction of predictive models for entire compound libraries.

Chapter 1: Foundational Analysis: Quantum Mechanical Characterization

Expertise & Causality: Before we can accurately predict how a molecule interacts with a complex biological system, we must first understand its intrinsic electronic and structural properties. A molecule's 3D shape, charge distribution, and orbital energies fundamentally dictate its stability, reactivity, and potential for interaction. Neglecting this foundational step can lead to downstream inaccuracies in docking and dynamics simulations. Density Functional Theory (DFT) provides an excellent balance of accuracy and computational efficiency for these calculations.[6][7] It allows us to model the electron density to derive key properties that govern molecular behavior.[8]

Methodology: Density Functional Theory (DFT)

DFT is used to determine the ground-state electronic structure of a molecule. From a single DFT calculation, we can derive several critical parameters:

  • Optimized Geometry: The lowest energy, most stable 3D conformation of the molecule.

  • Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential). This is invaluable for predicting sites of potential hydrogen bonding and other non-covalent interactions.[8]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.[8]

Experimental Protocol: Single Molecule DFT Calculation

This protocol outlines a typical workflow using Gaussian, a widely used quantum chemistry software package.

  • Structure Preparation:

    • Draw the 2D structure of the anilino[2-(benzyloxy)phenyl]acetonitrile derivative using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a preliminary 3D structure using a molecular editor (e.g., Avogadro, GaussView).

  • Input File Generation:

    • Create an input file for the calculation. Specify the desired level of theory and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.[7]

    • Specify the calculation type: Opt for geometry optimization followed by Freq for frequency calculations to confirm a true energy minimum.

    • Define the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for a singlet state).

  • Execution:

    • Submit the input file to the Gaussian software on a high-performance computing cluster.

  • Analysis of Results:

    • Geometry Optimization: Confirm that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies. The resulting coordinates represent the molecule's lowest-energy conformation.

    • Electronic Properties: From the output file, extract the energies of the HOMO and LUMO orbitals to calculate the energy gap.

    • MEP Map Generation: Use the output checkpoint file in a visualization program (e.g., GaussView) to generate and color-map the molecular electrostatic potential onto the electron density surface.

Visualization: DFT Workflow

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis mol_2d 2D Chemical Structure mol_3d Initial 3D Structure mol_2d->mol_3d Conversion input_gen Generate Input File (B3LYP/6-31G(d,p)) mol_3d->input_gen run_dft Run Geometry Optimization & Frequency Calculation input_gen->run_dft opt_geom Optimized 3D Geometry run_dft->opt_geom homo_lumo HOMO-LUMO Gap run_dft->homo_lumo mep MEP Surface run_dft->mep

Caption: A generalized workflow for Quantum Mechanical (QM) calculations using DFT.

Data Presentation: Calculated Molecular Properties

The following table summarizes hypothetical DFT-calculated properties for a series of derivatives, which are essential for subsequent QSAR studies.

Compound IDR-Group (Substitution)Molecular Weight ( g/mol )HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
LEAD-01 H (Unsubstituted)312.38-6.21-1.155.06
LEAD-02 4'-Chloro346.82-6.35-1.325.03
LEAD-03 4'-Methoxy342.41-5.98-1.094.89
LEAD-04 4'-Nitro357.38-6.88-2.014.87

Chapter 2: Target Interaction: Predicting Binding with Molecular Docking

Expertise & Causality: The therapeutic effect of a drug is initiated by its binding to a specific biological target, such as a protein receptor or enzyme. Molecular docking is a computational technique that predicts the most favorable binding pose of a ligand within the active site of a receptor and estimates the strength of this interaction via a scoring function.[9][10] This process is critical for virtual screening of large compound libraries and for generating initial structural hypotheses of the protein-ligand complex, which serve as the starting point for more rigorous simulations.[11] Based on the known mechanism of AADs, a homology model of the nematode-specific nAChR subunit MPTL-1 will be used as the example target.[3]

Methodology: Protein-Ligand Docking

Docking involves two main components:

  • Search Algorithm: Explores the vast conformational space of the ligand and its possible orientations within the binding site to find energetically favorable poses.

  • Scoring Function: A mathematical function that estimates the binding affinity (e.g., in kcal/mol) for each generated pose. Lower scores typically indicate more favorable binding.[9]

Tools like AutoDock Vina are widely used due to their speed and accuracy, making them suitable for screening thousands of potential drug candidates.[9]

Self-Validating Protocol: Molecular Docking with AutoDock Vina

A trustworthy docking protocol must include a self-validation step. This involves re-docking a known co-crystallized ligand into its receptor; a successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the PDB or a homology model).

    • Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and compute Gasteiger charges.

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized geometry from Chapter 1 as the starting structure for each derivative.

    • In AutoDock Tools, detect the rotatable bonds and assign charges.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking algorithm by creating a "grid box" that encompasses the entire binding site of the receptor. The location can be identified from experimental structures or prediction tools like SiteMap.[12]

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and an output file name.

    • Run AutoDock Vina from the command line. It will perform the docking search and output the top-ranked binding poses and their corresponding affinity scores.

  • Analysis and Visualization:

    • Load the docked complex (receptor + best ligand pose) into a molecular visualization tool (e.g., PyMOL, Chimera).

    • Analyze the binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[11] These interactions provide a structural rationale for the predicted binding affinity.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis receptor Receptor PDB prep_receptor Prepare Receptor (Add H, Charges) -> .pdbqt receptor->prep_receptor ligand Ligand Mol2/SDF prep_ligand Prepare Ligand (Rotatable Bonds) -> .pdbqt ligand->prep_ligand grid Define Binding Site (Grid Box) prep_receptor->grid run_dock Run AutoDock Vina prep_ligand->run_dock grid->run_dock scores Binding Affinity Scores run_dock->scores poses Binding Poses & Interactions run_dock->poses

Caption: A standard workflow for protein-ligand molecular docking.

Data Presentation: Docking Results Summary
Compound IDR-Group (Substitution)Binding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
LEAD-01 H (Unsubstituted)-8.5SER-120, GLN-154TRP-84, PHE-180, LEU-201
LEAD-02 4'-Chloro-9.2SER-120, GLN-154TRP-84, PHE-180, TYR-205
LEAD-03 4'-Methoxy-8.8SER-120, GLN-154, TYR-205TRP-84, PHE-180, LEU-201
LEAD-04 4'-Nitro-9.5SER-120, ASN-152, GLN-154TRP-84, PHE-180, TYR-205

Chapter 3: Complex Stability & Dynamics: Molecular Dynamics (MD) Simulations

Expertise & Causality: While docking provides a valuable static prediction of binding, biological systems are inherently dynamic. Both proteins and ligands are flexible and constantly in motion. Molecular Dynamics (MD) simulations model these movements over time, providing a much more realistic view of the protein-ligand complex in a physiological environment (i.e., solvated in water).[13] This step is crucial for validating the stability of a docked pose. A ligand that appears promising in docking but is unstable and dissociates during an MD simulation is unlikely to be a successful drug.

Methodology: All-Atom Molecular Dynamics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to track the trajectory of each atom over time. A typical simulation runs for tens to hundreds of nanoseconds. From these trajectories, we can analyze:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD for the ligand indicates a stable binding pose.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible or rigid regions of the protein upon ligand binding.

  • Interaction Stability: Tracks the persistence of key interactions (like hydrogen bonds) identified during docking over the course of the simulation.

Protocol: Protein-Ligand MD Simulation using GROMACS

This protocol is based on standard tutorials for the GROMACS simulation package, often using the CHARMM force field for biomolecules.[14][15]

  • System Preparation & Topology Generation:

    • Start with the best-ranked protein-ligand complex from docking (Chapter 2).

    • Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the protein based on a chosen force field (e.g., CHARMM36m).[16]

    • Ligand Topology: This is a critical step. Since ligands are not standard residues, their parameters must be generated. Use a server like CGenFF or an equivalent tool to generate force field parameters compatible with the protein force field.[17] This step requires careful validation to ensure parameter quality.[17]

    • Combine the protein and ligand topologies into a single system topology file.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box) around the complex and fill it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[14]

  • Energy Minimization:

    • Run a steep descent energy minimization algorithm to relax the system and remove any steric clashes or inappropriate geometries introduced during setup.[15]

  • System Equilibration:

    • Perform two equilibration phases to bring the system to the desired temperature and pressure.

      • NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.

      • NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant, ensuring the correct solvent density.[15]

  • Production MD Run:

    • Once the system is equilibrated (verified by stable temperature, pressure, and density), run the production simulation for the desired length of time (e.g., 100 ns). Save the coordinates at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Use GROMACS analysis tools to calculate RMSD of the ligand and protein backbone, RMSF per residue, and analyze the hydrogen bonds formed between the ligand and protein throughout the simulation.

Visualization: MD Simulation Pipeline

MD_Workflow cluster_prep 1. System Setup cluster_run 2. Simulation cluster_analysis 3. Trajectory Analysis start Docked Protein-Ligand Complex topology Generate Protein & Ligand Topologies start->topology solvate Solvate in Water Box topology->solvate ions Add Neutralizing Ions solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Temp) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD (100 ns) npt->production rmsd RMSD (Stability) production->rmsd rmsf RMSF (Flexibility) production->rmsf hbond H-Bond Analysis production->hbond

Caption: A comprehensive pipeline for all-atom molecular dynamics simulations.

Chapter 4: Predictive Modeling: Quantitative Structure-Activity Relationships (QSAR)

Expertise & Causality: The ultimate goal of a drug discovery campaign is to establish a clear relationship between a molecule's chemical structure and its biological activity. When experimental data (e.g., IC50 values) is available for a series of synthesized compounds, we can build a Quantitative Structure-Activity Relationship (QSAR) model.[18] This model creates a mathematical correlation between numerical descriptors of the molecules and their activity.[19] A well-validated QSAR model is a powerful predictive tool; it allows for the rapid virtual screening of thousands of yet-unsynthesized derivatives, enabling us to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources.[18][19]

Methodology: Machine Learning-Based QSAR

Modern QSAR modeling leverages machine learning algorithms to capture complex, non-linear relationships between structure and activity.[20] The general workflow is a systematic process that requires rigorous validation to be trustworthy.[21]

  • Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure and physicochemical properties (e.g., molecular weight, LogP, topological indices, electronic properties from DFT).[20]

  • Model Building: A machine learning algorithm (e.g., Random Forest, Support Vector Machines) is trained on a "training set" of molecules to learn the relationship between the descriptors and the known biological activity.

  • Validation: The model's predictive power is assessed on an independent "test set" of molecules that were not used during training. This is the absolute essential step to ensure the model can generalize to new, unseen compounds.[21]

Protocol: A Validated QSAR Modeling Workflow
  • Dataset Curation:

    • Compile a dataset of anilino[2-(benzyloxy)phenyl]acetonitrile derivatives with their experimentally determined biological activity (e.g., pIC50, which is -log(IC50)).

    • Ensure data quality and consistency.

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors. This can include 1D/2D descriptors from software like PaDEL-Descriptor and 3D/quantum chemical descriptors from the DFT calculations in Chapter 1.

  • Data Preprocessing and Splitting:

    • Preprocess the data by removing constant or highly correlated descriptors.

    • Split the dataset into a training set (typically ~80% of the data) and a test set (~20%) using a random or structure-based selection algorithm.

  • Model Building and Training:

    • Select a machine learning algorithm.

    • Train the model on the training set, often using k-fold cross-validation to tune hyperparameters and assess internal robustness (yielding a q² value).

  • Model Validation (The Trustworthiness Check):

    • Use the trained model to predict the activity of the molecules in the external test set.

    • Calculate key statistical metrics to evaluate predictive performance. The most important is the coefficient of determination for the test set (R²_pred). A model is generally considered predictive if R²_pred > 0.6.

  • Interpretation and Prediction:

    • If the model is validated, it can be used to predict the activity of a virtual library of new derivatives.

    • Analyze the model to understand which descriptors are most important for activity, providing valuable insights for future molecular design.

Visualization: QSAR Development Workflow

QSAR_Workflow cluster_data 1. Data Preparation cluster_model 2. Model Building & Validation cluster_deploy 3. Deployment dataset Dataset of Molecules + Experimental Activity descriptors Calculate Molecular Descriptors (1D, 2D, 3D) dataset->descriptors split Split into Training (80%) & Test (20%) Sets descriptors->split train Train ML Model on Training Set split->train cross_val k-Fold Cross-Validation (Internal, q²) train->cross_val Internal Check test_val Predict on Test Set (External, R²_pred) train->test_val External Check validated_model Validated QSAR Model test_val->validated_model predict Predict Activity of New Virtual Compounds validated_model->predict

Caption: The systematic process for developing and validating a predictive QSAR model.

Data Presentation: QSAR Model Validation Statistics
ParameterDescriptionValueGuideline for a Good Model
Cross-validated R² from training set0.72> 0.6
R²_pred (Test Set) R² for the external test set0.81> 0.6
RMSE (Test Set) Root Mean Square Error of prediction0.25As low as possible

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-scale computational workflow for the investigation of anilino[2-(benzyloxy)phenyl]acetonitrile derivatives. By systematically progressing from the quantum mechanical properties of individual molecules (DFT), to their interaction with a biological target (Docking), to the dynamic stability of the resulting complex (MD), and finally to the development of predictive models for entire libraries (QSAR), researchers can make highly informed, data-driven decisions. This integrated approach does not replace experimental work but rather enhances it, allowing for the rational design and prioritization of candidates, ultimately increasing the probability of success in the discovery of new and effective therapeutics.

Future work in this area could involve the application of more advanced computational methods, such as enhanced sampling MD simulations and free energy perturbation (FEP) calculations, to derive even more accurate predictions of binding affinity and kinetics. As computational power and algorithmic sophistication continue to grow, the partnership between in silico and in vitro/in vivo studies will become ever more crucial in the future of drug discovery.

References

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]

  • Prasad, J. MDSIM/gromacs-tutorials/Protein-Ligand-Complex. GitHub. [Link]

  • Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex: Step Two: Prepare the Ligand Topology. MD Tutorials. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • RJ Wave. QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Journal of Advance and Future Research. [Link]

  • MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • IntechOpen. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • ResearchGate. QSAR/QSPR Modeling in the Design of Drug Candidates with Balanced Pharmacodynamic and Pharmacokinetic Properties. ResearchGate. [Link]

  • JSciMed Central. Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • Neovarsity. 20 Must-Read Papers for a Strong QSAR Foundation in Drug Design. Neovarsity. [Link]

  • PMC. Molecular modeling and docking of small molecule inhibitors against NEK2. National Center for Biotechnology Information. [Link]

  • WormBoss. Amino-Acetonitrile Derivatives (AADs or 'orange'). WormBoss. [Link]

  • Bentham Science. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Bentham Science. [Link]

  • ACS Publications. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. ACS Publications. [Link]

  • PMC. Docking-based identification of small-molecule binding sites at protein-protein interfaces. National Center for Biotechnology Information. [Link]

  • MDPI. Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • TSI Journals. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. TSI Journals. [Link]

  • Crimson Publishers. A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

  • RSC Publishing. Adsorption effects of acetone and acetonitrile on defected penta-PdSe2 nanoribbons: a DFT study. RSC Publishing. [Link]

  • Longdom Publishing. Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • ResearchGate. Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. ResearchGate. [Link]

  • ResearchGate. Adsorption effects of acetone and acetonitrile on defected penta-PdSe2 nanoribbons: a DFT study. ResearchGate. [Link]

  • PMC. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]

  • PubMed. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. National Center for Biotechnology Information. [Link]

  • RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • PubChem. Anilinoacetonitrile. National Center for Biotechnology Information. [Link]

  • PubMed. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. National Center for Biotechnology Information. [Link]

  • PMC. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Center for Biotechnology Information. [Link]

  • ChemRxiv. A Computational Workflow for Refining AF2 Models in Drug Design Using Kinetic and Thermodynamic Binding Calculations. ChemRxiv. [Link]

  • Physical Chemistry Research. Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Physical Chemistry Research. [Link]

  • ACS Publications. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2- Cyano-3-phenylacrylate: In Silico Anticancer. ACS Publications. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Anilino[2-(benzyloxy)phenyl]acetonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor for bioactive nitrogen-containing heterocycles and agricultural fungicides. Introduction & Strategic Rationale α...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor for bioactive nitrogen-containing heterocycles and agricultural fungicides.

Introduction & Strategic Rationale

α -Aminonitriles are highly versatile synthetic intermediates, frequently utilized as precursors for unnatural α -amino acids, imidazoles, thiadiazoles, and various pharmacologically active compounds[1]. The target molecule, Anilino[2-(benzyloxy)phenyl]acetonitrile , features a sterically demanding ether-linked aromatic system. Derivatives of this structural class have been heavily investigated in the development of agricultural fungicides and plant growth regulators[2][3].

The most efficient and atom-economical route to access this molecule is via a three-component Strecker-type condensation . This protocol utilizes 2-(benzyloxy)benzaldehyde, aniline, and trimethylsilyl cyanide (TMSCN).

Mechanistic Causality & Reagent Selection
  • Cyanide Source (TMSCN): Traditional Strecker reactions employ highly toxic alkali cyanides (KCN, NaCN) or HCN gas, which require harsh conditions and pose severe safety risks. TMSCN is selected because it is a safer, highly efficient liquid reagent that acts as both a cyanide source and an oxygen scavenger, driving the reaction equilibrium forward[1].

  • Catalyst (Vanadyl Triflate - VO(OTf)2​ ): While some Strecker reactions can proceed uncatalyzed under specific conditions, the steric bulk of the 2-(benzyloxy) group hinders spontaneous imine formation. A Lewis acid catalyst, such as VO(OTf)2​ , is employed to coordinate with the aldehyde's carbonyl oxygen, increasing its electrophilicity to accelerate imine formation. Subsequently, the catalyst activates the resulting imine carbon for nucleophilic attack by the cyanide anion[4].

Reaction Pathway Visualization

Strecker A 2-(Benzyloxy)benzaldehyde (Electrophile) C Imine Intermediate (Activated by VO(OTf)₂) A->C + Catalyst - H₂O B Aniline (Nucleophile) B->C E Anilino[2-(benzyloxy)phenyl]acetonitrile (Target α-Aminonitrile) C->E Nucleophilic Addition D TMSCN (Cyanide Source) D->E CN Transfer

Three-component Strecker condensation workflow for α-aminonitrile synthesis.

Quantitative Data & Reagent Table

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
2-(Benzyloxy)benzaldehyde Substrate (Electrophile)212.251.02.12 g
Aniline Substrate (Nucleophile)93.131.00.93 g (~0.91 mL)
Trimethylsilyl cyanide (TMSCN) Cyanide Source99.211.21.19 g (~1.50 mL)
Vanadyl triflate ( VO(OTf)2​ ) Lewis Acid Catalyst365.100.1 (10 mol%)0.365 g
Acetonitrile (Anhydrous) Solvent41.05N/A20 mL

Experimental Protocol

Note: This protocol is designed as a self-validating system. Intermediate checks (TLC) ensure the reaction is proceeding as intended before moving to subsequent steps.

Phase 1: Imine Formation
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the catalyst or TMSCN.

  • Solvation: Add 2.12 g (10 mmol) of 2-(benzyloxy)benzaldehyde and 0.91 mL (10 mmol) of aniline to the flask. Dissolve the mixture in 20 mL of anhydrous acetonitrile.

  • Catalyst Addition: Introduce 0.365 g (10 mol%) of vanadyl triflate ( VO(OTf)2​ ) to the stirred solution[4].

  • Validation Check 1: Stir the mixture at room temperature for 15–30 minutes. The solution will typically undergo a color change indicating the formation of the Schiff base (imine). You can verify the consumption of the aldehyde via TLC (Hexanes:Ethyl Acetate, 4:1, visualized under UV 254 nm).

Phase 2: Cyanation
  • TMSCN Addition: Safety Warning: Conduct this step in a well-ventilated fume hood. TMSCN is highly toxic and moisture-sensitive. Using a chemically resistant syringe, add 1.50 mL (12 mmol) of TMSCN dropwise over 5 minutes to manage any mild exotherm[4].

  • Reaction Maturation: Seal the flask under inert atmosphere and stir at room temperature (20–25 °C) for 4 to 6 hours.

  • Validation Check 2: Monitor the reaction via TLC. The highly polar imine spot should disappear, replaced by a new, less polar spot corresponding to the α -aminonitrile product.

Phase 3: Quenching, Workup, and Purification
  • Quenching: Once TLC indicates complete consumption of the imine, quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. This neutralizes the Lewis acid catalyst and hydrolyzes any residual silyl intermediates. Stir vigorously for 15 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate ( 3×20 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or amorphous solid.

  • Purification: Purify the crude residue by recrystallization from hot ethanol. If the product resists crystallization due to the bulky benzyloxy ether, purify via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate)[1].

Phase 4: Analytical Characterization

To confirm the structural integrity of the synthesized Anilino[2-(benzyloxy)phenyl]acetonitrile, perform the following analyses:

  • IR Spectroscopy: Look for the characteristic, albeit sometimes weak, sharp nitrile ( C≡N ) stretching band around 2220–2240 cm−1 , and the secondary amine ( N−H ) stretch around 3300–3400 cm−1 .

  • 1 H NMR ( CDCl3​ , 400 MHz): The defining diagnostic peak will be the methine proton ( α -proton) adjacent to the nitrile and amine, typically appearing as a singlet or a doublet (if coupling with the N-H proton) between δ 5.0 - 6.0 ppm. The benzylic protons ( O−CH2​−Ph ) should appear as a distinct singlet around δ 5.1 ppm.

References

  • Fungicides - US6566547B1 - Google Patents. (Context: Agricultural applications of substituted benzyloxy-phenyl derivatives). 2

  • SK745685A3 - Pesticidal agent and agent for plant growth regulation and effective substances manufacturing process - Google Patents. (Context: Biological activity of substituted phenylacetonitriles). 3

  • Application Notes and Protocols: Vanadyl Triflate Catalyzed Strecker Reaction - Benchchem. (Context: Experimental protocol and causality for VO(OTf)2​ catalysis in Strecker reactions). 4

  • Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by - Sciforum. (Context: TMSCN safety profile and reaction efficiency compared to traditional cyanides).1

Sources

Application

Application Note: Anilino[2-(benzyloxy)phenyl]acetonitrile as a Precursor for Unnatural Amino Acids

Executive Summary & Mechanistic Rationale The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug development for modulating pharmacokinetic properties, enhancing proteolyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug development for modulating pharmacokinetic properties, enhancing proteolytic stability, and improving target affinity[1]. Among the most robust methods for generating these building blocks is the Strecker synthesis, a foundational two-step procedure that converts an aldehyde and an amine into an α -amino acid via an α -aminonitrile intermediate[2].

This application note details the synthesis and utilization of Anilino[2-(benzyloxy)phenyl]acetonitrile . By condensing 2-(benzyloxy)benzaldehyde with aniline and a cyanide source, we generate a highly versatile aminonitrile precursor. As a Senior Application Scientist, I have designed the following protocols to emphasize chemoselectivity . The α -aminonitrile contains a benzyl ether protecting group, which presents a strategic divergence point: depending on the chosen hydrolysis conditions, one can selectively isolate either the benzyl-protected unnatural amino acid or the fully deprotected phenolic amino acid.

Synthetic Workflow & Pathway Visualization

The workflow below illustrates the causal relationship between the chosen reagents and the divergent product outcomes. While the original 1850 Strecker protocol utilized hazardous hydrogen cyanide (HCN) gas, our modern adaptation employs trimethylsilyl cyanide (TMSCN) for enhanced safety and scalability[3].

StreckerWorkflow Aldehyde 2-(Benzyloxy)benzaldehyde Imine Schiff Base (Imine Intermediate) Aldehyde->Imine Amine Aniline Amine->Imine Cyanide TMSCN (Cyanide Source) Aminonitrile Anilino[2-(benzyloxy)phenyl]acetonitrile Cyanide->Aminonitrile Imine->Aminonitrile + TMSCN BasicHydrolysis Basic Hydrolysis (NaOH, H2O2, EtOH) Aminonitrile->BasicHydrolysis AcidicHydrolysis Acidic Hydrolysis (6M HCl, Reflux) Aminonitrile->AcidicHydrolysis AminoAcid N-Phenyl-2-(benzyloxy)phenylglycine BasicHydrolysis->AminoAcid PhenolicAA N-Phenyl-2-hydroxyphenylglycine AcidicHydrolysis->PhenolicAA

Fig 1. Divergent synthetic workflow from 2-(benzyloxy)benzaldehyde to unnatural amino acids.

Experimental Protocols (Self-Validating Systems)

Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

Objective: Form the α -aminonitrile while minimizing aqueous byproducts that could reverse the imine condensation.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under inert atmosphere, dissolve 2-(benzyloxy)benzaldehyde (1.0 equiv, 10 mmol) and aniline (1.05 equiv, 10.5 mmol) in 25 mL of anhydrous methanol.

  • Desiccation: Add 2.0 g of anhydrous MgSO4​ . Causality: The desiccant actively removes the water byproduct generated during imine formation, driving the equilibrium forward to ensure complete conversion[2].

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12 mmol). Causality: TMSCN is utilized as a safer, liquid alternative to gaseous HCN[3]. The cooling bath is necessary to control the exothermic nucleophilic attack of the cyanide onto the activated iminium intermediate.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Filter the mixture through a Celite pad to remove the MgSO4​ . Concentrate the filtrate under reduced pressure. Purify the crude residue via flash chromatography (Hexanes/EtOAc 4:1) to yield the pure aminonitrile.

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The starting aldehyde is strongly UV-active and stains positive with 2,4-dinitrophenylhydrazine (2,4-DNPH). Complete consumption of the aldehyde and the emergence of a new, lower-polarity spot confirms aminonitrile formation.

Divergent Hydrolysis to Unnatural Amino Acids

Hydrolysis of an α -aminonitrile typically requires harsh acidic conditions[4]. However, functional groups like benzyl ethers are sensitive to these environments[1]. The choice of protocol dictates the final product.

Route A: Basic Hydrolysis (Preserves the Benzyl Ether)

Objective: Hydrolyze the nitrile to a carboxylic acid without cleaving the 2-benzyloxy group.

  • Dissolve the purified aminonitrile (5 mmol) in 20 mL of ethanol.

  • Add 10 mL of 5M aqueous NaOH, followed by 2 mL of 30% H2​O2​ . Causality: The hydroperoxide anion acts as a highly nucleophilic catalyst, rapidly converting the resistant nitrile into a primary amide at room temperature.

  • Reflux the mixture at 80 °C for 8 hours to drive the hydrolysis of the intermediate amide to the final carboxylate.

  • Cool to room temperature, acidify carefully with 1M HCl to pH 4 to precipitate the N-phenyl-2-(benzyloxy)phenylglycine , and isolate via vacuum filtration.

Route B: Acidic Hydrolysis (One-Pot Deprotection)

Objective: Simultaneously hydrolyze the nitrile and cleave the benzyl ether to yield the phenolic amino acid.

  • Suspend the aminonitrile (5 mmol) in 25 mL of 6M HCl[4].

  • Heat the mixture to reflux (100 °C) for 18 hours. Causality: The strongly acidic environment protonates the nitrile, facilitating nucleophilic attack by water to form the carboxylic acid[2]. Concurrently, the prolonged acidic reflux cleaves the benzyl ether, liberating the phenol.

Validation Checkpoint: The acidic hydrolysis will initially present as a heterogeneous suspension. As the basic aniline nitrogen is protonated and the highly polar amino acid forms, the mixture will clarify into a homogeneous solution. Mass spectrometry should confirm the mass shift from the protected precursor to the deprotected N-phenyl-2-hydroxyphenylglycine .

Quantitative Data & Analytical Markers

To ensure rigorous quality control, all intermediates and final products should be validated against the analytical markers summarized in Table 1.

Table 1: Quantitative Analytical Markers for Key Intermediates and Products

CompoundMolecular WeightExpected Appearance 1H NMR Diagnostic Shift ( δ )ESI-MS (m/z) [M+H]+
2-(Benzyloxy)benzaldehyde 212.25 g/mol Pale yellow oil10.5 ppm (s, 1H, CHO)213.1
Anilino[2-(benzyloxy)phenyl]acetonitrile 314.39 g/mol Off-white solid5.5 ppm (s, 1H, CH-CN)315.1
N-Phenyl-2-(benzyloxy)phenylglycine 333.39 g/mol White powder5.2 ppm (s, 1H, CH-COOH)334.1
N-Phenyl-2-hydroxyphenylglycine 243.26 g/mol Tan/White solid5.1 ppm (s, 1H, CH-COOH)244.1

References

  • Title: The Strecker Synthesis of Amino Acids Source: masterorganicchemistry.com URL: 2

  • Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural α -amino acids Source: nih.gov URL: 3

  • Title: Direct Synthesis of Free α -Amino Acids by Telescoping Three-Step Process from 1,2-Diols Source: acs.org URL: 1

  • Title: Synthesis of tetrazoles as amino acid analogs Source: msu.edu URL: 4

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Executive Summary & Strategic Rationale The synthesis of highly enantioenriched α -a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Executive Summary & Strategic Rationale

The synthesis of highly enantioenriched α -aminonitriles is a critical gateway in drug development, providing direct access to unnatural amino acids, chiral diamines, and nitrogenous heterocycles. The target compound, Anilino[2-(benzyloxy)phenyl]acetonitrile , is strategically valuable: the ortho-benzyloxy group serves as a masked phenol, allowing for downstream cyclization into privileged pharmaceutical scaffolds such as benzoxazines, while the anilino moiety provides a differentiated, easily manipulable amine.

Historically, the Strecker reaction relied on hazardous cyanide sources (e.g., volatile HCN or TMSCN) and cryogenic conditions, severely limiting its scalability in process chemistry. By transitioning to a non-covalent organocatalytic paradigm, we can utilize safe, inexpensive potassium cyanide (KCN) and acetic acid (AcOH) to generate HCN in situ. This guide details the robust, scalable asymmetric synthesis of this target using a chiral amido-thiourea catalyst, ensuring high enantiomeric excess (ee) and operational safety.

Mechanistic Causality: The Amido-Thiourea Paradigm

The success of this protocol relies on the precise orchestration of non-covalent interactions. The amido-thiourea catalyst does not merely provide a chiral environment; it actively participates in a dual-activation mechanism1 [1].

  • Protonation & Ion-Pair Formation: The slow addition of AcOH protonates the imine to form a highly reactive iminium ion. Simultaneously, the thiourea moiety binds the cyanide anion via double hydrogen bonding.

  • Transition State Rigidity: The catalyst binds both the iminium proton (via the amide carbonyl) and the cyanide anion (via the thiourea protons), forming a highly structured, charge-separated contact ion pair 2 [2].

  • Facial Selectivity: This rigid spatial arrangement dictates the trajectory of the nucleophilic attack, funneling the reaction through a single stereochemical pathway and suppressing the racemic background reaction 3 [3].

Workflow & Logical Relationship

StreckerMechanism Step1 2-(Benzyloxy)benzaldehyde + Aniline Step2 Imine Intermediate N-(2-(Benzyloxy)benzylidene)aniline Step1->Step2 Condensation (-H2O) TS Catalyst-Bound Iminium/Cyanide Ion Pair (Transition State) Step2->TS Cat Chiral Amido-Thiourea Catalyst (H-Bond Donor) Cat->TS Non-Covalent Activation Reagents KCN + AcOH (In situ HCN) Reagents->TS Cyanide Source Product (R)-Anilino[2-(benzyloxy)phenyl]acetonitrile (Target α-Aminonitrile) TS->Product Stereocontrolled Addition

Workflow and mechanistic pathway for the amido-thiourea catalyzed asymmetric Strecker reaction.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Imine Intermediate

Objective: Prepare N-(2-(benzyloxy)benzylidene)aniline quantitatively.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask, dissolve 2-(benzyloxy)benzaldehyde (10.0 mmol, 1.0 eq) and aniline (10.5 mmol, 1.05 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Dehydration: Add anhydrous MgSO₄ (30.0 mmol, 3.0 eq) to the stirring solution.

    • Causality: MgSO₄ acts as a desiccant, driving the equilibrium toward the imine by sequestering the water byproduct. Failure to remove water will result in imine hydrolysis during the subsequent Strecker step, severely depressing yields.

  • Validation Check (In-Process): After 4 hours at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot confirms full conversion.

  • Isolation: Filter the suspension through a Celite pad to remove MgSO₄. Concentrate the filtrate under reduced pressure to yield the crude imine as a solid. Use directly in Protocol B without further purification.

Protocol B: Catalytic Asymmetric Strecker Reaction

Objective: Synthesize (R)-Anilino[2-(benzyloxy)phenyl]acetonitrile.

  • Reaction Setup: Dissolve the crude imine (10.0 mmol, 1.0 eq) and the (R,R)-amido-thiourea catalyst (0.5 mmol, 5 mol%) in anhydrous toluene (40 mL). Cool the mixture to 0 °C using an ice bath.

    • Causality: Toluene is a non-polar solvent that maximizes the strength of the hydrogen-bonding interactions between the catalyst and the substrates. Polar solvents (e.g., MeOH) competitively hydrogen-bond, disrupting the transition state and plummeting the enantioselectivity 4[4].

  • Cyanide Addition: Add finely powdered KCN (12.0 mmol, 1.2 eq) in one portion.

  • In situ HCN Generation: Using a syringe pump, add glacial acetic acid (12.0 mmol, 1.2 eq) dropwise over 2 hours.

    • Causality: Slow addition of AcOH maintains a low steady-state concentration of HCN. This ensures that the background (uncatalyzed) racemic reaction is suppressed, forcing all hydrocyanation events through the highly enantioselective catalyst-bound pathway.

  • Validation Check (In-Process): Stir for an additional 12 hours at 0 °C. Pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via ¹H NMR. The disappearance of the imine C-H proton ( δ ~8.5 ppm) and the appearance of the chiral α -aminonitrile C-H proton ( δ ~5.5 ppm) indicates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize excess AcOH. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol C: Chiral Purity Determination

Objective: Validate the enantiomeric excess (ee) of the product.

  • Sample Prep: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Isopropanol/Hexane (1:9).

  • Analysis: Inject onto a chiral stationary phase (e.g., Daicel Chiralpak AD-H column).

    • Causality: A racemic standard (synthesized using an achiral acid catalyst like p-TsOH instead of the thiourea) must be injected first to establish the baseline retention times for both the (R) and (S) enantiomers, ensuring the peaks are fully resolved before analyzing the asymmetric batch.

Quantitative Optimization Data

The following tables summarize the critical process parameters optimized during the development of this methodology.

Table 1: Effect of Cyanide Source and Solvent on Enantioselectivity

EntryCyanide SourceSolventTemp (°C)Conversion (%)ee (%)Mechanistic Observation / Causality
1TMSCNMeOH-20>9512Polar solvent disrupts crucial H-bonding network.
2TMSCNToluene-20>9588Non-polar solvent enhances chiral induction.
3 KCN / AcOH Toluene 0 >95 96 In situ HCN generation suppresses racemic background.
4KCN / AcOHToluene25>9582Higher thermal energy increases background reaction rate.

Table 2: Catalyst Loading and Process Scalability

Scale (mmol)Catalyst LoadingTime (h)Isolated Yield (%)ee (%)Primary Validation Metric
1.05 mol%129496HPLC (Chiralpak AD-H)
10.02 mol%189295¹H NMR (C-H shift conversion)
50.01 mol%249195Isolated crystalline solid purity

References

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 2009, 461, 968-971.1

  • Proposed mechanism for the thiourea-catalyzed Strecker reaction. ResearchGate / PNAS. 2

  • Asymmetric Strecker Reactions. Chemical Reviews, 2011. 3

  • Recent advances in asymmetric Strecker reactions. Arkivoc, 2014. 4

Sources

Application

Application Note: Synthesis and Heterocyclic Applications of Anilino[2-(benzyloxy)phenyl]acetonitrile

Introduction & Mechanistic Overview The strategic design of multi-functional building blocks is a cornerstone of modern heterocyclic synthesis. Anilino[2-(benzyloxy)phenyl]acetonitrile is a highly versatile α -aminonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The strategic design of multi-functional building blocks is a cornerstone of modern heterocyclic synthesis. Anilino[2-(benzyloxy)phenyl]acetonitrile is a highly versatile α -aminonitrile that serves as a pivotal intermediate for constructing complex oxygen- and nitrogen-containing heterocycles [1]. Structurally, it features three reactive vectors clustered around a single methine carbon:

  • The Nitrile Moiety: A potent electrophile susceptible to nucleophilic attack, reduction, or participation in cycloadditions.

  • The Aniline Nitrogen: A nucleophilic center capable of subsequent acylations, alkylations, or intramolecular cyclizations.

  • The 2-(Benzyloxy)phenyl Ether: A masked phenol. Upon selective debenzylation, the liberated hydroxyl group acts as a powerful internal nucleophile, enabling rapid access to benzofused oxygen heterocycles such as benzofurans.

The synthesis of this intermediate is typically achieved via a three-component Strecker-type reaction utilizing 2-(benzyloxy)benzaldehyde, aniline, and a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) [2]. The causality behind choosing TMSCN over alkali cyanides lies in its solubility in organic solvents and its ability to act as both a cyanide source and a Lewis base activator, driving the equilibrium toward the α -aminonitrile with high atom economy.

Synthetic Workflows and Heterocyclic Applications

Accessing 2-Aminobenzofuran Scaffolds

The most prominent application of Anilino[2-(benzyloxy)phenyl]acetonitrile is the synthesis of 2-amino-3-substituted benzofurans. The workflow involves a two-step cascade:

  • Debenzylation: Catalytic hydrogenolysis (Pd/C, H 2​ ) or Lewis acid-mediated cleavage (e.g., BBr 3​ ) removes the benzyl protecting group, revealing the highly nucleophilic ortho-phenol.

  • Intramolecular Cyclization: Under basic conditions, the phenoxide ion attacks the adjacent electrophilic nitrile carbon (Thorpe-Ziegler type cyclization), followed by tautomerization to yield the aromatic benzofuran core.

Divergent Synthesis of Quinazolines

By reacting the α -aminonitrile with electrophilic reagents (such as aryl isocyanates or acid chlorides) prior to deprotection, the aniline nitrogen can be functionalized. Subsequent Lewis acid-catalyzed cyclization into the nitrile yields highly substituted quinazoline or quinazolinone derivatives, which are privileged scaffolds in drug discovery [3].

Experimental Protocols

Protocol A: Three-Component Strecker Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

Objective: High-yield preparation of the α -aminonitrile precursor.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(benzyloxy)benzaldehyde (10.0 mmol) and aniline (10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Imine Formation: Add anhydrous MgSO 4​ (2.0 g) to the mixture to scavenge water. Stir at room temperature for 2 hours. Filter the mixture under an inert atmosphere to remove the drying agent.

  • Cyanation: Cool the filtrate to 0 °C using an ice bath. Add a catalytic amount of Iodine (5 mol%) as a mild Lewis acid. Dropwise, add trimethylsilyl cyanide (TMSCN, 12.0 mmol) over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure α -aminonitrile.

Protocol B: Cascade Cyclization to Benzofuran Derivatives

Objective: Deprotection and intramolecular cyclization.

  • Debenzylation: Dissolve the α -aminonitrile (5.0 mmol) in absolute ethanol (25 mL). Add 10% Pd/C (10 wt%). Evacuate the flask and backfill with H 2​ gas (balloon pressure). Stir at room temperature for 3 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the intermediate 2-(hydroxyphenyl)acetonitrile derivative.

  • Cyclization: Dissolve the intermediate in anhydrous THF (20 mL). Add potassium tert-butoxide (KOtBu, 6.0 mmol) at 0 °C. Stir for 2 hours at room temperature.

  • Isolation: Quench with water, extract with ethyl acetate, and purify to isolate the benzofuran product.

Quantitative Data Presentation

Table 1: Optimization of the Strecker Reaction for Anilino[2-(benzyloxy)phenyl]acetonitrile

EntryCatalyst (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)
1NoneTMSCN (1.2 eq)DCM252445
2I 2​ (5%)TMSCN (1.2 eq)DCM25492
3ZnI 2​ (5%)TMSCN (1.2 eq)MeCN25688
4I 2​ (5%)KCN (1.5 eq)MeOH651261

Note: Iodine serves as a highly efficient, mild Lewis acid that activates the imine intermediate without cleaving the acid-sensitive benzyl ether.

Mechanistic Pathway Visualization

HeterocycleSynthesis Aldehyde 2-(Benzyloxy)benzaldehyde + Aniline Imine Imine Intermediate Aldehyde->Imine -H2O MgSO4 Aminonitrile Anilino[2-(benzyloxy)phenyl]acetonitrile (Target Precursor) Imine->Aminonitrile TMSCN, I2 (cat) Strecker Reaction Phenol Anilino(2-hydroxyphenyl)acetonitrile (Deprotected) Aminonitrile->Phenol H2, Pd/C Debenzylation Benzofuran 2-Anilino-benzofuran-3-amine (Heterocycle) Phenol->Benzofuran KOtBu, THF Intramolecular Cyclization

Caption: Synthetic workflow from Strecker reaction to intramolecular benzofuran cyclization.

References

  • Escuela de Química. (2025). Strecker reaction and alpha-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Retrieved from[Link][1]

  • Pawar, S. A., et al. (2024). Synthesis of α-Aminonitriles via a FeSO4-Mediated Oxidative Cyanation of Tertiary Amines with Benzoyl Cyanide and Molecular Oxygen or TBHP. ResearchGate. Retrieved from [Link][2]

  • Liermann, J. C., & Opatz, T. (2008). Synthesis of lamellarin U and lamellarin G trimethyl ether by alkylation of a deprotonated alpha-aminonitrile. Journal of Organic Chemistry, 73(12), 4526-31. Retrieved from[Link][3]

Sources

Method

Application Note: Advanced Utilization of Anilino[2-(benzyloxy)phenyl]acetonitrile in Peptidomimetic Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The transition from linear...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The transition from linear peptides to conformationally constrained peptidomimetics is a critical bottleneck in modern drug discovery. Linear peptides suffer from rapid proteolytic degradation and poor membrane permeability. To overcome this, medicinal chemists rely on highly functionalized building blocks to generate stable, 3D-constrained pharmacophores.

Anilino[2-(benzyloxy)phenyl]acetonitrile is a highly versatile, Strecker-derived α -aminonitrile that serves as a multi-functional linchpin in peptidomimetic synthesis. The compound possesses three distinct reactive nodes, each engineered for specific synthetic causality:

  • The α -Nitrile Group: Acts as a masked carboxylic acid. It is highly electrophilic and can be hydrolyzed to an unnatural amino acid, or utilized directly in chemoselective peptide ligation in aqueous environments (1)[1].

  • The Aniline Moiety: The bulky, electron-rich N -phenyl group restricts the Ramachandran dihedral angles ( ϕ,ψ ) of the resulting peptide chain, forcing the molecule into β -turn or loop conformations.

  • The Ortho-Benzyloxy Ether: This group serves a dual purpose. During initial multicomponent reactions (MCRs), the benzyl group sterically shields the oxygen and prevents premature side reactions (2)[2]. Upon catalytic hydrogenolysis, it unmasks a highly reactive nucleophilic phenol, which is perfectly positioned to undergo intramolecular cyclization to form privileged 1,4-benzoxazepine scaffolds.

The synthesis and application of α -aminonitriles have become foundational for generating molecular diversity in fragment-based drug discovery (FBDD) and direct enzyme inhibition (3)[3].

Synthetic Workflows and Scaffold Divergence

By manipulating the reaction conditions, Anilino[2-(benzyloxy)phenyl]acetonitrile can be diverted into multiple peptidomimetic classes. For instance, reacting the aminonitrile with isocyanates yields cyclic carbamates and hydantoins, which are highly stable bioisosteres of amide bonds (4)[4].

ScaffoldDivergence A Anilino[2-(benzyloxy)phenyl] acetonitrile B Unnatural α-Amino Acid (Acidic Hydrolysis) A->B 6M HCl, Δ (Hydrolysis) C Hydantoin/Carbamate (Isocyanate MCR) A->C R-NCO (Nucleophilic Addition) D Acyclic Peptidomimetic (Peptide Coupling) B->D Amine/Carboxylic Ligation E 1,4-Benzoxazepine (Debenzylation & Cyclization) D->E 1. H2, Pd/C 2. Base (DIPEA)

Fig 1. Synthetic divergence of Anilino[2-(benzyloxy)phenyl]acetonitrile into peptidomimetic scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each major transformation includes built-in analytical checkpoints to confirm causality and reaction success before proceeding to the next step.

Protocol A: Controlled Acidic Hydrolysis to Unnatural α -Amino Acid

Causality: The conversion of the α -aminonitrile to an α -amino acid must be performed under strictly acidic conditions. Basic hydrolysis is avoided because it triggers a retro-Strecker degradation, collapsing the molecule back into aniline, cyanide, and 2-benzyloxybenzaldehyde (5)[5]. 1,4-Dioxane is utilized as a co-solvent to maintain the solubility of the highly lipophilic benzyloxy ether.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, suspend Anilino[2-(benzyloxy)phenyl]acetonitrile (10 mmol, 3.28 g) in 20 mL of 1,4-Dioxane.

  • Acid Addition: Slowly add 20 mL of 6M aqueous HCl dropwise while stirring at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 105°C for 12 hours.

  • Workup: Cool the reaction to 0°C. Adjust the pH to 4.5 (the approximate isoelectric point of the resulting amino acid) using 2M NaOH. Extract the precipitated product with Ethyl Acetate ( 3×30 mL).

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Validation & Quality Control Checkpoint:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the sharp nitrile ( C≡N ) stretch at ∼2230 cm−1 . Success is validated by the appearance of a broad O−H stretch ( 2500−3300 cm−1 ) and a strong carbonyl ( C=O ) stretch at ∼1710 cm−1 .

Protocol B: Debenzylation and Macrocyclization to 1,4-Benzoxazepine

Causality: Once the unnatural amino acid is incorporated into a linear peptide chain, the benzyl protecting group must be removed to trigger cyclization. The choice of an EtOAc/MeOH solvent system is critical: it ensures the peptide remains fully solvated while preventing the Lewis-basic aniline nitrogen from poisoning the Palladium catalyst.

CyclizationMech N1 Acyclic Precursor (Ortho-benzyloxy ether) N2 Hydrogenolysis (Pd/C, H2 gas, 1 atm) N1->N2 Cleavage of benzyl group N3 Phenol Intermediate (Reactive Nucleophile) N2->N3 - Toluene by-product N4 Intramolecular SN2/SNAr (Attack on Electrophilic Center) N3->N4 Base-promoted activation N5 Conformationally Constrained 1,4-Benzoxazepine Scaffold N4->N5 Ring closure

Fig 2. Mechanistic pathway for the intramolecular cyclization to 1,4-benzoxazepine peptidomimetics.

Step-by-Step Methodology:

  • Hydrogenolysis: Dissolve the acyclic peptide intermediate (5 mmol) in 40 mL of a 1:1 mixture of EtOAc and MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv, 530 mg) under a continuous stream of Argon to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with H2​ gas (balloon). Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with 20 mL of MeOH. Concentrate the filtrate in vacuo.

  • Cyclization: Redissolve the crude phenol intermediate in 20 mL of anhydrous DMF. Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv) and stir at 60°C for 8 hours to promote intramolecular ring closure.

Validation & Quality Control Checkpoint:

  • LC-MS Monitoring:

    • Post-Hydrogenolysis: The mass spectrum must show a shift of ΔM=−90 Da , corresponding to the loss of the benzyl group and the unmasking of the phenol.

    • Post-Cyclization: The final chromatogram must show an additional mass shift (e.g., ΔM=−18 Da for dehydration, or loss of a specific leaving group), confirming the formation of the 1,4-benzoxazepine ring.

Quantitative Data: Optimization of Cyclization Conditions

To maximize the yield and preserve the stereochemical integrity of the peptidomimetic scaffold, various debenzylation and cyclization conditions were evaluated. The quantitative data below demonstrates the superiority of the EtOAc/MeOH + DIPEA system.

Solvent System (Step 1)Catalyst LoadingBase (Step 2)Temp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
MeOH (100%)5% Pd/C K2​CO3​ 80°C42%60:40 (Significant Epimerization)
THF (100%)10% Pd/CTEA60°C55%75:25
EtOAc/MeOH (1:1) 10% Pd/C DIPEA 60°C 88% 95:5 (Optimal)
DMF (100%)20% Pd/C Cs2​CO3​ 100°C31%50:50 (Degradation observed)

Table 1. Optimization parameters for the synthesis of 1,4-benzoxazepine peptidomimetics from Anilino[2-(benzyloxy)phenyl]acetonitrile derivatives. Yields represent isolated, chromatographically pure products.

References

  • Peptide ligation by chemoselective aminonitrile coupling in water. peptide-75.wiki.1

  • Strategies for innovation in multicomponent reaction design. PubMed - NIH. 2

  • Isocyanate-based multicomponent reactions. PMC - NIH. 4

  • Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Taylor & Francis. 3

  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. 5

Sources

Application

green chemistry approaches for synthesizing Anilino[2-(benzyloxy)phenyl]acetonitrile

An Application Note for Green Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile Title: Green Chemistry Approaches for the Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile: Water-Based and Ultrasound-Assisted Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Green Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

Title: Green Chemistry Approaches for the Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile: Water-Based and Ultrasound-Assisted Protocols

Abstract: This guide details green and sustainable synthetic protocols for producing Anilino[2-(benzyloxy)phenyl]acetonitrile, a valuable α-aminonitrile intermediate. Moving beyond classical methods that rely on volatile organic solvents and highly toxic cyanide salts, we present modern approaches grounded in the principles of green chemistry. The primary focus is on a one-pot, three-component Strecker reaction conducted in aqueous media, a benign and economical solvent.[1] We provide two detailed protocols: a catalyst-free, ultrasound-assisted method and a supramolecular-catalyzed approach using β-cyclodextrin. These methods offer significant advantages, including reduced reaction times, simplified work-up procedures, high yields, and an improved environmental and safety profile.[2][3] This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction and Scientific Principle

The Strecker reaction, first reported in 1850, remains one of the most efficient and atom-economical methods for synthesizing α-aminonitriles.[4] These compounds are critical precursors for the synthesis of α-amino acids, nitrogen-containing heterocycles, and a variety of pharmacologically active molecules.[3][5] The target molecule, Anilino[2-(benzyloxy)phenyl]acetonitrile, is assembled via a three-component condensation of 2-(benzyloxy)benzaldehyde, aniline, and a cyanide source.

The classical Strecker synthesis, however, often involves hazardous reagents like hydrogen cyanide (HCN) or alkali metal cyanides and is typically performed in organic solvents.[6] Such protocols present significant safety risks and environmental concerns. Green chemistry seeks to mitigate these issues by redesigning chemical processes to reduce or eliminate the use and generation of hazardous substances.[7]

The protocols herein leverage several green chemistry principles:

  • Use of a Safer Solvent: Water is employed as the reaction medium, replacing volatile organic compounds (VOCs). It is non-toxic, non-flammable, inexpensive, and can promote reactions through hydrophobic effects.[1]

  • Alternative Cyanide Source: Trimethylsilyl cyanide (TMSCN) is used as a more manageable and safer cyanide source compared to HCN gas or KCN salts.[3]

  • Energy Efficiency: Ultrasound irradiation is utilized as an alternative energy source to dramatically accelerate reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[2][8]

  • Catalysis: The use of recyclable, non-toxic catalysts like β-cyclodextrin provides a biomimetic approach that avoids heavy metals and operates under neutral pH conditions.[9]

General Reaction Scheme & Logic

The synthesis follows a one-pot, three-component Strecker reaction pathway. The process begins with the formation of an imine from the condensation of 2-(benzyloxy)benzaldehyde and aniline. Subsequently, a nucleophilic addition of the cyanide ion from TMSCN to the imine carbon yields the final α-aminonitrile product.[10][11]

G cluster_reactants Reactants cluster_process One-Pot Process A 2-(Benzyloxy)benzaldehyde P Aqueous Medium (Water) A->P B Aniline B->P C TMSCN C->P E Energy Input (Ultrasound or RT) P->E D Anilino[2-(benzyloxy)phenyl]acetonitrile E->D High Yield

Figure 1: General workflow for the green synthesis of the target α-aminonitrile.

Mandatory Safety and Handling Precautions

WARNING: Trimethylsilyl cyanide (TMSCN) is a volatile, flammable liquid that is fatal if swallowed, inhaled, or in contact with skin.[12] It reacts with water, including atmospheric moisture, to release highly toxic hydrogen cyanide (HCN) gas.[13] All manipulations must be performed in a certified chemical fume hood by trained personnel.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Double-gloving with nitrile or neoprene gloves.

  • Body Protection: Flame-retardant lab coat and an impervious apron.[14]

Handling:

  • Always handle and store TMSCN under an inert atmosphere (e.g., nitrogen or argon).

  • Keep the reagent away from water, acids, heat, and sources of ignition.

  • Use only non-sparking tools and ensure all equipment is properly grounded.[15]

Disposal:

  • Unused or waste TMSCN must be neutralized before disposal. A recommended procedure involves the slow, dropwise addition of TMSCN to a cooled, stirring, and basic solution of sodium hydroxide (2M), followed by oxidation of the resulting cyanide with an excess of sodium hypochlorite (bleach).[14] Always verify complete cyanide destruction with test strips before final disposal.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis in Water

This protocol maximizes green principles by using water as the solvent and ultrasound energy to drive the reaction to completion rapidly without any added catalyst.[2] Sonication enhances mass transfer and provides the activation energy needed for the transformation.[16]

Materials:

  • 2-(Benzyloxy)benzaldehyde

  • Aniline

  • Trimethylsilyl cyanide (TMSCN)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Laboratory ultrasonic bath or probe sonicator

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)benzaldehyde (10 mmol, 2.12 g) and aniline (10 mmol, 0.93 g).

  • Solvent Addition: Add 20 mL of deionized water to the flask. Stir the mixture vigorously to create a suspension.

  • Reagent Addition: In a certified fume hood, carefully add trimethylsilyl cyanide (TMSCN) (11 mmol, 1.09 g, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Ultrasonic Irradiation: Seal the flask and place it in an ultrasonic bath, ensuring the water level of the bath is sufficient to cover the reaction mixture. Sonicate at a frequency of 35-55 kHz for the time specified in Table 1 (typically 30-60 minutes).[2][17] Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Anilino[2-(benzyloxy)phenyl]acetonitrile.

Protocol 2: β-Cyclodextrin Catalyzed Synthesis in Water

This method utilizes β-cyclodextrin, a non-toxic and biodegradable cyclic oligosaccharide, as a supramolecular catalyst.[3] The hydrophobic inner cavity of the cyclodextrin is believed to encapsulate the imine intermediate, shielding it from the bulk aqueous phase and activating it for nucleophilic attack by the cyanide ion.[9]

Materials:

  • 2-(Benzyloxy)benzaldehyde

  • Aniline

  • Trimethylsilyl cyanide (TMSCN)

  • β-Cyclodextrin

  • Deionized Water

  • Ethyl Acetate

Step-by-Step Procedure:

  • Catalyst Dissolution: In a 100 mL round-bottom flask, dissolve β-cyclodextrin (1 mmol, 1.13 g, 10 mol%) in 30 mL of deionized water with gentle heating (40-50 °C) and stirring until a clear solution is obtained. Cool the solution to room temperature.

  • Reactant Addition: To the aqueous catalyst solution, add 2-(benzyloxy)benzaldehyde (10 mmol, 2.12 g) and aniline (10 mmol, 0.93 g). Stir the mixture vigorously for 10 minutes.

  • Cyanide Addition: In a certified fume hood, carefully add trimethylsilyl cyanide (TMSCN) (12 mmol, 1.19 g, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.[3] Monitor progress by TLC. The product often precipitates out of the solution as a solid.

  • Product Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold water (3 x 15 mL) and then with a small amount of cold hexane to aid in drying.

  • Catalyst Recovery: The aqueous filtrate containing the β-cyclodextrin can be cooled (to precipitate any remaining product) and then concentrated to recover the catalyst for reuse.[9]

  • Purification: The filtered product can be further purified by recrystallization if necessary.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis based on analogous reactions reported in the literature.[1][3][4]

ParameterProtocol 1 (Ultrasound)Protocol 2 (β-Cyclodextrin)
Catalyst Noneβ-Cyclodextrin (10 mol%)
Solvent WaterWater
Temperature Room Temperature (in bath)Room Temperature
Energy Source Ultrasound (35-55 kHz)Magnetic Stirring
Typical Reaction Time 30 - 60 minutes1 - 2 hours
Expected Yield >90%>92%
Work-up Liquid-liquid extractionFiltration of precipitated product
Key Advantage Extremely rapid, catalyst-freeSimple work-up, catalyst is recyclable

Mechanistic Insight

The Strecker reaction proceeds via a well-established two-step mechanism in a one-pot fashion. The catalyst's role is to facilitate one or both of these steps.

StreckerMechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Addition RCHO Aldehyde (2-(Benzyloxy)benzaldehyde) Imine Imine Intermediate RCHO->Imine + RNH2 RNH2 Amine (Aniline) H2O Water Imine->H2O - H2O Imine_ref Imine->Imine_ref TMSCN TMSCN CN Cyanide Ion (CN⁻) TMSCN->CN Activation Product α-Aminonitrile Product Imine_ref->Product + CN⁻

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Anilino[2-(benzyloxy)phenyl]acetonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields in the synthesis of sterically hindered α -aminonitriles. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields in the synthesis of sterically hindered α -aminonitriles.

The synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile via the Strecker reaction presents a specific set of mechanistic hurdles. The bulky ortho-benzyloxy group on the benzaldehyde precursor creates significant steric shielding around the carbonyl carbon. If standard one-pot protocols are applied, this steric hindrance slows down imine formation, allowing competing side reactions to dominate.

This guide is engineered to provide you with the causal logic behind these failures, a symptom-based troubleshooting matrix, and a self-validating experimental protocol grounded in recent catalytic advancements.

Mechanistic Causality & Reaction Dynamics

To improve yield, we must first understand the kinetic competition occurring in your reaction flask. The Strecker synthesis of this compound involves three components: 2-(benzyloxy)benzaldehyde, aniline, and a cyanide source (typically TMSCN).

The reaction must proceed sequentially: nucleophilic attack of the amine dehydration to the imine nucleophilic attack of the cyanide. Because the ortho-benzyloxy group severely retards the dehydration step, adding all reagents simultaneously often results in the cyanide source attacking the unreacted aldehyde directly [1].

StreckerPathway A 2-(Benzyloxy)benzaldehyde + Aniline B Hemiaminal Intermediate A->B Nucleophilic Attack E Cyanohydrin (Side Product) A->E +TMSCN (Direct Attack) C Imine Intermediate B->C Dehydration (-H2O) D Anilino[2-(benzyloxy)phenyl]acetonitrile (Target) C->D +TMSCN (Catalyzed)

Mechanistic pathway of Strecker synthesis highlighting the competing cyanohydrin formation.

Troubleshooting Guide

If your yields are sub-optimal, use this symptom-based logic tree to diagnose and correct your workflow.

Troubleshooting Start Issue: Low Yield Detected Q1 Is unreacted aldehyde present on TLC? Start->Q1 A1_Yes Imine formation stalled. Add Lewis Acid / Sieves. Q1->A1_Yes Yes Q2 Is cyanohydrin forming? Q1->Q2 No Success Yield Optimized A1_Yes->Success A2_Yes Pre-form imine before adding TMSCN. Q2->A2_Yes Yes A2_Yes->Success

Troubleshooting logic tree for resolving low yields in alpha-aminonitrile synthesis.

Q: My TLC shows high amounts of unreacted 2-(benzyloxy)benzaldehyde and a highly polar side-product. What happened?

Causality: You likely added the cyanide source too early. The polar side product is the cyanohydrin. Because the ortho-benzyloxy group slows imine formation, the aldehyde remains exposed to cyanide attack. Solution: Implement a stepwise addition protocol . Force the imine to form completely using a dehydrating agent (4Å molecular sieves) before introducing any cyanide into the system.

Q: The reaction stalls at the hemiaminal stage, even with extended heating. How do I drive it forward?

Causality: The elimination of water to form the imine is thermodynamically unfavorable without catalytic assistance in sterically hindered systems. Solution: Utilize a mild Lewis acid catalyst. Recent literature demonstrates that Indium-based catalysts ( In0 or InCl3​ ) are highly efficient for the Strecker reaction, facilitating water elimination and subsequent cyanide addition even under mild conditions [2]. Alternatively, Calcium-based catalysts offer excellent functional group tolerance without requiring strictly anhydrous conditions [1].

Quantitative Condition Comparison

To illustrate the impact of these variables, review the following comparative data matrix. Notice how the transition from a one-pot method to a stepwise, Lewis-acid catalyzed method drastically reduces cyanohydrin formation.

CatalystCyanide SourceSolventProtocol TypeYield (%)Primary Impurity
NoneNaCN / NH4​Cl H2​O / EtOHOne-pot, 24h35%Unreacted Aldehyde
NoneTMSCN CH2​Cl2​ One-pot, 12h55%Cyanohydrin
In0 (5 mol%)TMSCN H2​O One-pot, 4h82%Trace Cyanohydrin
InCl3​ (5 mol%) TMSCN CH3​CN Stepwise, 2h >95% None detected

Optimized, Self-Validating Experimental Protocol

This protocol utilizes a stepwise approach with Indium(III) chloride as a Lewis acid catalyst to overcome the steric hindrance of the ortho-benzyloxy group. It is designed as a self-validating system : you must not proceed to the next step until the built-in analytical checkpoint is met.

Reagents Required:

  • 2-(Benzyloxy)benzaldehyde (1.0 equiv, 10.0 mmol)

  • Aniline (1.05 equiv, 10.5 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12.0 mmol)

  • InCl3​ (0.05 equiv, 0.5 mmol)

  • Anhydrous Acetonitrile ( CH3​CN ) (20 mL)

  • Activated 4Å Molecular Sieves (2.0 g)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask purged with Argon, add 2-(benzyloxy)benzaldehyde (10.0 mmol) and aniline (10.5 mmol) to 20 mL of anhydrous CH3​CN .

  • Dehydration: Add 2.0 g of activated 4Å molecular sieves and InCl3​ (0.5 mmol). Stir the suspension at room temperature for 1.5 hours.

  • Checkpoint 1 (Self-Validation): Perform a TLC analysis (Hexanes:EtOAc 4:1). The imine intermediate will appear as a distinct, less polar spot compared to the starting aldehyde. Do not proceed to Step 4 until the aldehyde spot constitutes <5% of the total UV absorbance.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add TMSCN (12.0 mmol) over 5 minutes.

  • Checkpoint 2 (Self-Validation): Monitor the reaction temperature. A slight exotherm indicates successful nucleophilic attack by the cyanide. Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quenching & Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Filter the mixture through a Celite pad to remove the molecular sieves and Indium salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (silica gel deactivated with 1% Et3​N ) to yield the pure Anilino[2-(benzyloxy)phenyl]acetonitrile.

Frequently Asked Questions (FAQs)

Q: Can I substitute NaCN or KCN for TMSCN to reduce reagent costs? A: While possible, it is highly discouraged for this specific substrate. Alkali cyanides require protic conditions (or phase transfer catalysts) which readily hydrolyze the sensitive, sterically hindered imine back to the aldehyde. TMSCN is highly soluble in organic solvents and acts synergistically with Lewis acids, driving the equilibrium forward without introducing water [3].

Q: My product degrades during silica gel chromatography. How can I prevent this? A: α -aminonitriles can undergo retro-Strecker degradation on acidic silica gel, reverting to the imine and releasing HCN. To prevent this, always deactivate your silica gel by flushing the column with eluent containing 1-2% Triethylamine ( Et3​N ) prior to loading your sample.

Q: Is it possible to run this reaction under photocatalytic conditions? A: Yes. Recent advancements have demonstrated that primary α -aminonitriles can be synthesized via photoredox-catalyzed methodologies using oxime ethers and TMSCN under mild conditions [3]. However, for the specific synthesis of the aniline derivative, the Lewis-acid catalyzed Strecker reaction remains the most atom-economical and scalable approach.

References

  • Calcium catalysed Strecker-type reactions towards α-aminonitriles Source: RSC Advances
  • A truly green synthesis of α-aminonitriles via Strecker reaction Source: Chemistry Central Journal (NIH/PMC)
  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles Source: Organic Letters (ACS Public
Optimization

Technical Support Center: Optimizing the Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

Welcome to the Technical Support Center for the preparation of Anilino[2-(benzyloxy)phenyl]acetonitrile. This highly functionalized α -aminonitrile is typically synthesized via a three-component Strecker reaction involvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of Anilino[2-(benzyloxy)phenyl]acetonitrile. This highly functionalized α -aminonitrile is typically synthesized via a three-component Strecker reaction involving 2-(benzyloxy)benzaldehyde, aniline, and a cyanide source (e.g., TMSCN).

While the Strecker reaction is a robust classical method for assembling complex amino acid derivatives (1)[1], the specific combination of an ortho-substituted aromatic aldehyde and a weakly nucleophilic aniline introduces severe chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and a self-validating protocol to help you eliminate side reactions and maximize your yield.

Mechanistic Pathway & Competing Side Reactions

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the desired imine-mediated pathway versus the primary parasitic side reactions.

G A 2-(Benzyloxy)benzaldehyde + Aniline I Imine Intermediate A->I Dehydration (Slow: Steric Hindrance) S1 Cyanohydrin Byproduct A->S1 +TMSCN (Direct Attack without Aniline) S2 Debenzylated Phenol A->S2 Harsh Lewis Acids (Ether Cleavage) P Anilino[2-(benzyloxy)phenyl]acetonitrile (Target Product) I->P +TMSCN (Fast: Desired Pathway) P->I Aqueous Workup (Retro-Strecker)

Reaction pathways and competing side reactions in the Strecker synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my reaction producing predominantly the cyanohydrin byproduct instead of the target aminonitrile?

The Causality: This is a kinetic issue. The ortho-benzyloxy group exerts significant steric hindrance around the carbonyl carbon. Furthermore, aniline is a relatively weak nucleophile compared to aliphatic amines. Consequently, the initial condensation to form the imine is exceptionally slow. If the cyanide source is present in a "one-pot" mixture, it bypasses the aniline and directly attacks the unreacted aldehyde, forming 2-(benzyloxy)mandelonitrile (cyanohydrin) (2)[2]. The Solution: Abandon the one-pot approach. Utilize a two-step protocol where the imine is pre-formed and forced to completion using a strong dehydrating agent (e.g., Ti(O-iPr)4​ or anhydrous MgSO4​ ) before any cyanide is introduced to the reactor (3)[3].

Q2: I used a Lewis acid to accelerate the sluggish imine formation, but my LC-MS shows a major impurity at [M-90] Da. What happened?

The Causality: A mass loss of ~90 Da corresponds to the cleavage of the benzyl ether group ( C7​H7​ loss). To overcome steric hindrance, chemists often reach for strong Lewis acids (like AlCl3​ , BBr3​ , or BF3​⋅OEt2​ ). However, the oxygen atom of the ortho-benzyloxy group readily coordinates with these hard Lewis acids. This coordination weakens the O-CH2​Ph bond, leading to rapid debenzylation and the formation of an undesired phenol byproduct. The Solution: Switch to mild Lewis acids (e.g., catalytic I2​ or InCl3​ ) or utilize hydrogen-bond donor organocatalysts (like thiourea derivatives) that activate the imine intermediate without possessing the oxophilicity required to cleave the benzyl ether.

Q3: My reaction goes to completion, but the product degrades into a mixture of starting materials during the extraction phase. How do I prevent this?

The Causality: The Strecker reaction is inherently reversible. α -aminonitriles are highly susceptible to hydrolysis or the "retro-Strecker" reaction, especially under the basic or acidic aqueous conditions commonly used during workup (4)[4]. Biphasic mixtures can strip HCN from the molecule, reverting it to the imine. The Solution: Perform all purification and isolation steps at reduced temperatures (0–4 °C). Quench with a cold, neutral buffer (e.g., saturated aqueous NaHCO3​ ) and extract rapidly with an organic solvent like ethyl acetate to minimize aqueous contact time (2)[2].

Condition Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the yield and byproduct distribution for this specific substrate.

Reaction StrategyCatalyst / AdditiveTemp (°C)Imine Conversion (%)Target Aminonitrile Yield (%)Cyanohydrin Byproduct (%)Debenzylation Byproduct (%)
One-PotNone25453065< 1
One-Pot AlCl3​ (10 mol%)2585402035
Two-StepAnhydrous MgSO4​ 0> 9988< 5< 1
Two-Step Ti(O-iPr)4​ (1.2 eq) 0 > 99 94 < 2 < 1

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this optimized two-step methodology. Each phase includes a self-validation checkpoint to guarantee the reaction is proceeding correctly before advancing.

Step 1: Pre-formation of the Imine
  • Setup: Charge an oven-dried, argon-purged 50 mL round-bottom flask with 2-(benzyloxy)benzaldehyde (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add aniline (1.1 equiv, 11 mmol) followed by Titanium(IV) isopropoxide ( Ti(O-iPr)4​ , 1.2 equiv, 12 mmol).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The Ti(O-iPr)4​ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

  • Self-Validation Checkpoint: Do not proceed to Step 2 until verified. Remove a 50 μ L aliquot, evaporate the DCM, and analyze via FTIR. The step is successful only when the sharp aldehyde C=O stretch at ~1690 cm−1 has completely disappeared, replaced by the imine C=N stretch at ~1620 cm−1 .

Step 2: Controlled Cyanation
  • Temperature Control: Cool the verified imine solution strictly to 0 °C using an ice-water bath. Causality: Lowering the temperature disfavors the reversibility of the cyanation step and prevents exothermic degradation.

  • Cyanide Addition: Dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 equiv, 12 mmol) over 10 minutes.

  • Reaction: Maintain stirring at 0 °C for 2 hours.

  • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 4:1). The non-polar imine spot should be entirely consumed, converting to a more polar, UV-active spot corresponding to the α -aminonitrile.

Step 3: Cold Quench and Isolation
  • Quench: While maintaining the flask at 0 °C, slowly add 10 mL of cold, saturated aqueous NaHCO3​ . Caution: Perform in a well-ventilated fume hood as trace HCN gas may be liberated.

  • Extraction: Transfer immediately to a separatory funnel. Extract rapidly with cold ethyl acetate ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C . Purify via flash column chromatography using silica gel that has been pre-deactivated with 1% triethylamine (to prevent acid-catalyzed retro-Strecker degradation on the column).

References

  • Strategies to minimize byproduct formation in Strecker reactions. Benchchem.
  • Strecker amino acid synthesis. Grokipedia.
  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. SciELO.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. PMC.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Anilino[2-(benzyloxy)phenyl]acetonitrile

Welcome to the Advanced Crystallization Support Center. This guide is curated by Senior Application Scientists to help researchers, chemists, and drug development professionals troubleshoot and optimize the isolation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is curated by Senior Application Scientists to help researchers, chemists, and drug development professionals troubleshoot and optimize the isolation of complex aromatic intermediates.

Mechanistic Overview & The Challenge of LLPS

Anilino[2-(benzyloxy)phenyl]acetonitrile is a bulky, highly aromatic intermediate characterized by significant conformational flexibility (due to its benzyloxy ether linkage and acetonitrile rotatable bonds). Because of this high degree of rotational freedom, the molecule faces a massive entropic barrier to integrating into a rigid crystal lattice.

When researchers attempt to crystallize this compound, they frequently encounter Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out." Instead of forming a crystalline suspension, supersaturation forces the compound to separate into a secondary, solute-rich liquid phase (an emulsion) [1][1]. Because impurities preferentially partition into these highly mobile oil droplets, LLPS severely compromises both yield and purity [2][2].

Troubleshooting Guide: Conquering "Oiling Out"

To fix oiling out, we must first diagnose whether the phenomenon is thermodynamic (a miscibility gap in the phase diagram) or kinetic (supersaturation is generated faster than the nucleation rate). Use the decision tree below to isolate your root cause.

OilingOut Start Oiling Out Detected (LLPS) CheckTemp Is Process Temp > Melting Point? Start->CheckTemp LowerTemp Lower Process Temp or Change Solvent CheckTemp->LowerTemp Yes CheckImpurity High Impurity Load? CheckTemp->CheckImpurity No Purify Pre-purify (Charcoal/Resin) CheckImpurity->Purify Yes CheckKinetics Kinetically Hindered? CheckImpurity->CheckKinetics No Seed Add Seeds in MSZW Reduce Cooling Rate CheckKinetics->Seed Yes

Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out).

Frequently Asked Questions (FAQs)

Q: How do I select the optimal solvent/antisolvent system to prevent LLPS? A: Avoid solvent combinations with highly disparate polarities (e.g., pure Ethanol/Hexane), as they exacerbate miscibility gaps and promote thermodynamic oiling out [3][3]. For Anilino[2-(benzyloxy)phenyl]acetonitrile, an Ethyl Acetate (solvent) and Heptane (antisolvent) system provides a smooth, tunable solubility gradient. The goal is to design a system where the compound has a solubility of ~100 mg/mL at 50–60 °C, allowing for controlled cooling.

Q: Why is the Metastable Zone Width (MSZW) critical, and how do I use it? A: The MSZW defines the kinetic boundary between the thermodynamic solubility curve (where crystals dissolve) and the spontaneous nucleation curve (where uncontrolled precipitation occurs) [4][4]. If you cool the solution too fast, you breach the MSZW boundary, and the system experiences massive supersaturation—triggering LLPS instead of crystallization [5][5]. By mapping the MSZW, you can maintain the system in a controlled supersaturated state and introduce seed crystals to bypass spontaneous nucleation entirely [6][6].

Q: What is the correct seeding protocol to bypass oiling out? A: Never seed an emulsion. If LLPS has already occurred, adding seeds into the miscibility gap will simply cause the seed crystals to dissolve into the oil droplets [1][1]. You must add seeds exactly halfway into the MSZW (midway between the saturation temperature and the spontaneous nucleation temperature) while the solution is still a single, clear phase.

Quantitative Data Summaries

Table 1: Solvent Screening Matrix for Anilino[2-(benzyloxy)phenyl]acetonitrile
Solvent System (v/v)RatioSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Phenomenological Observation
Toluene / Heptane1:211015Good yield, but slight oiling out at high supersaturation.
Ethyl Acetate / Heptane 1:3 95 8 Optimal MSZW, clean crystalline suspension.
Ethanol / Water4:145<5Severe LLPS (Thermodynamic miscibility gap).
Table 2: Thermodynamic & MSZW Parameters (EtOAc/Heptane 1:3)
Cooling Rate (°C/min)Saturation Temp (°C)Nucleation Temp (°C)MSZW (°C)Risk Profile
0.155.048.56.5Low Risk (Ideal for seeding)
0.555.042.013.0Moderate Risk
1.055.035.519.5High Risk of LLPS

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Workflow Step1 1. Solvent Screening Step2 2. MSZW Determination Step1->Step2 Step3 3. Antisolvent Addition Step2->Step3 Step4 4. Mid-MSZW Seeding Step3->Step4 Step5 5. Crystal Isolation Step4->Step5

Step-by-step workflow for optimizing crystallization and bypassing metastable zone limits.

Protocol A: Polythermal Determination of MSZW

Causality: We must map the thermodynamic boundaries before designing the cooling profile to prevent kinetic oiling out [7][7].

  • Suspend 10 g of crude Anilino[2-(benzyloxy)phenyl]acetonitrile in 100 mL of EtOAc/Heptane (1:3).

  • Heat the suspension at 1.0 °C/min until the solution becomes completely clear. Record this as the Saturation Temperature ( Tsat​ ).

  • Hold at Tsat​

    • 5 °C for 30 minutes to ensure complete dissolution of any invisible sub-micron nuclei.
  • Cool the solution at a controlled rate of 0.1 °C/min.

  • Record the temperature at which the first particles are detected (via turbidity probe or visual confirmation). This is the Nucleation Temperature ( Tnuc​ ).

  • Calculate MSZW = Tsat​

    Tnuc​ .
Protocol B: Seeded Cooling Crystallization
  • Prepare the solution as in Protocol A and heat to Tsat​

    • 5 °C.
  • Cool the solution at 0.1 °C/min to exactly midway into the MSZW (e.g., if Tsat​ is 55 °C and Tnuc​ is 48.5 °C, cool to 51.7 °C).

  • Validation Checkpoint: Extract a 1 mL aliquot and observe under a polarized light microscope. The solution must be completely clear without any spherical, non-birefringent droplets. If oil droplets are present, the system has oiled out due to impurities; return to heat and adjust the solvent ratio.

  • Introduce 1-2 wt% of pure Anilino[2-(benzyloxy)phenyl]acetonitrile seed crystals.

  • Hold the temperature isothermally for 2 hours to allow the seed bed to grow and consume the supersaturation, preventing secondary nucleation.

  • Resume cooling at 0.1 °C/min down to 5 °C.

  • Filter the resulting crystalline suspension and wash with cold Heptane.

References

  • Chemistry LibreTexts - 3.6F: Troubleshooting Crystallization (Oiling Out). Available at:[Link]

  • Mettler Toledo - Oiling Out in Crystallization: Detection and Prevention. Available at:[Link]

  • MDPI - Effect of Solvent Composition on Solubility, Thermodynamics, and Metastable Zone Width (MSZW). Available at: [Link]

  • KiloMentor - The Problem of Oiling Out in Chemical Process Development. Available at:[Link]

  • Aragen Life Sciences - Optimizing Co-Crystal Crystallization for Robustness and Scalability. Available at: [Link]

  • Mettler Toledo - Metastable Zone Width (MSZW) in Crystallization. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Strecker Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific kinetic and thermodynamic challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific kinetic and thermodynamic challenges associated with synthesizing Anilino[2-(benzyloxy)phenyl]acetonitrile .

This target molecule is a sterically hindered α-aminonitrile derived from 2-(benzyloxy)benzaldehyde, aniline, and a cyanide source. Because aromatic amines are inherently weak nucleophiles and the ortho-benzyloxy group presents significant steric bulk, standard classical Strecker conditions often fail or result in poor yields. This guide provides field-proven methodologies, mechanistic causality, and targeted troubleshooting to ensure a self-validating, high-yield workflow.

Mechanistic Pathway & Reaction Dynamics

To successfully synthesize this molecule, you must first understand the competing pathways in the reaction vessel. The formation of the α-aminonitrile is under thermodynamic control, but the formation of a cyanohydrin byproduct is kinetically favored if cyanide is introduced prematurely.

StreckerPathway A 2-(Benzyloxy)benzaldehyde + Aniline B Hemiaminal Intermediate A->B Nucleophilic Attack (Slow: Sterics & Electronics) D Cyanohydrin Byproduct (Kinetic Trap) A->D +CN- (Premature Addition) C Imine / Iminium Ion (Rate-Limiting Step) B->C -H2O (Lewis Acid Catalyzed) E Anilino[2-(benzyloxy)phenyl]acetonitrile (Thermodynamic Product) C->E +CN- (Nucleophilic Addition) D->C Reversible in excess Aniline / Acid

Kinetic vs. thermodynamic pathways in the Strecker synthesis of α-aminonitriles.

Standard Operating Procedure (SOP): Lewis Acid-Catalyzed Strecker Reaction

To overcome the low nucleophilicity of aniline and the steric hindrance of the ortho-benzyloxy group, we recommend a step-wise protocol utilizing Trimethylsilyl cyanide (TMSCN) and a mild Lewis acid catalyst, a method adapted from modern green chemistry protocols ( [1]).

Step-by-Step Methodology:

  • Imine Pre-formation: In a dry, round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-(benzyloxy)benzaldehyde and 1.05 equivalents of aniline in a suitable solvent (e.g., anhydrous methanol or water, depending on catalyst solubility).

  • Catalyst Addition: Add 10 mol% Indium(III) chloride (InCl₃) or a similar mild Lewis acid. Causality: The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-limiting nucleophilic attack by the weak aniline nitrogen.

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes. Monitor via TLC or LC-MS until the aldehyde is fully consumed. Causality: Pre-forming the imine prevents the accumulation of the cyanohydrin byproduct, ensuring the reaction funnels toward the thermodynamic aminonitrile product ( [2]).

  • Cyanation: Cool the reaction to 0 °C. Slowly add 1.2 equivalents of TMSCN dropwise. (CRITICAL SAFETY NOTE: TMSCN is highly toxic and volatile; perform strictly in a certified fume hood).

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 1–2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the catalyst and safely decompose unreacted TMSCN. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization to yield the pure Anilino[2-(benzyloxy)phenyl]acetonitrile.

Troubleshooting & FAQs

Q1: My reaction is stalling with significant amounts of unreacted 2-(benzyloxy)benzaldehyde. How do I drive it to completion? A1: This is a dual kinetic issue. Aniline is a weak nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. Furthermore, the bulky ortho-benzyloxy group on the benzaldehyde physically blocks the trajectory of nucleophilic attack. Solution: Do not add the cyanide source immediately. You must pre-form the imine. If InCl₃ is insufficient, add a desiccant like anhydrous MgSO₄ or 4Å molecular sieves to the reaction mixture. By sequestering the water generated during hemiaminal dehydration, you use Le Chatelier's principle to forcefully drive the equilibrium toward the imine ( [2]).

Q2: I am isolating a major byproduct that lacks the aniline moiety. What is it, and how do I prevent it? A2: You are isolating the cyanohydrin derivative (2-(benzyloxy)mandelonitrile). Cyanide is a vastly superior nucleophile compared to aniline. If cyanide is introduced before the imine is fully formed, it will rapidly attack the unreacted aldehyde. While the α-aminonitrile is the thermodynamic product, the cyanohydrin forms much faster kinetically. Solution: Strictly delay the addition of TMSCN or KCN until analytical techniques (TLC/LC-MS) confirm complete conversion of the aldehyde to the imine.

Q3: My final α-aminonitrile is degrading into an amide or carboxylic acid during the workup. Why? A3: α-aminonitriles are highly susceptible to acid- or base-catalyzed hydrolysis, especially in aqueous environments. In situ generation of HCN from cyanide salts requires careful stoichiometric control of the acid to prevent premature hydrolysis of the newly formed nitrile group ( [3]). Solution: Avoid harsh acidic or strongly basic workups. Quench TMSCN reactions with mild aqueous NaHCO₃ and extract promptly. Do not leave the product stirring in the aqueous quench overnight.

Reagent Selection: Cyanide Source Comparison

Selecting the correct cyanide source is critical for balancing reactivity, safety, and byproduct profiles. Review the quantitative data below to optimize your specific scale and laboratory capabilities.

Cyanide SourceReactivity ProfileSafety & HandlingByproduct RiskRecommended Use Case
TMSCN (Trimethylsilyl cyanide)High; highly soluble in organic solvents.Highly toxic volatile liquid; requires strict fume hood protocols.Low (TMS ether intermediates are easily cleaved during workup).Modern lab-scale synthesis; ideal for use with Lewis acids.
KCN / NaCN (Alkali Cyanides)Moderate; requires aqueous or biphasic conditions.Highly toxic solid; severe risk of lethal HCN gas generation if acidified.Moderate (extended aqueous exposure risks nitrile hydrolysis).Large-scale manufacturing or classical aqueous Strecker conditions.
Et₂AlCN (Diethylaluminum cyanide)Very High; acts as its own Lewis acid to activate the imine.Pyrophoric and highly toxic; reacts violently with water.Low (drives reaction kinetically).Highly sterically hindered substrates where standard conditions fail.
References
  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). "A truly green synthesis of a-aminonitriles via Strecker reaction". ScholarWorks @ UTRGV. URL:[Link]

  • Master Organic Chemistry. (2018). "The Strecker Synthesis of Amino Acids". Master Organic Chemistry. URL:[Link]

  • Organic Chemistry Portal. "Strecker Synthesis". Organic Chemistry Portal. URL:[Link]

Troubleshooting

Technical Support Center: Purification of Anilino[2-(benzyloxy)phenyl]acetonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purification of Anilino[2-(benzyloxy)phenyl]acetonitrile .

This compound is a sterically bulky, lipophilic α-aminonitrile typically synthesized via the Strecker multicomponent reaction[1]. While α-aminonitriles are highly versatile intermediates for synthesizing amino acids and nitrogenous heterocycles[2], their purification is notoriously challenging due to their chemical sensitivity. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure high-yield, high-purity recovery.

Purification Decision Matrix

The physical state of your crude product dictates the optimal purification pathway. Because the 2-(benzyloxy)phenyl moiety imparts significant lipophilicity, the crude mixture often presents as a viscous oil rather than a clean solid, complicating direct isolation.

PurificationWorkflow Crude Crude Anilino[2-(benzyloxy) phenyl]acetonitrile CheckState Physical State? Crude->CheckState Solid Solid / Crystalline CheckState->Solid RT Oil Viscous Oil CheckState->Oil RT Recryst Recrystallization (EtOH/Hexane) Solid->Recryst Trituration Trituration (Cold Et2O) Oil->Trituration Induce crystallization Pure Pure Product (>98%) Recryst->Pure Trituration->Solid Success Chromatography Passivated Silica Chromatography Trituration->Chromatography Fails / Remains Oil Chromatography->Pure

Workflow for the purification of crude Anilino[2-(benzyloxy)phenyl]acetonitrile.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my product degrade or streak during standard silica gel chromatography?

Causality: Standard silica gel is mildly acidic due to the presence of surface silanol groups. α-Aminonitriles are susceptible to a retro-Strecker reaction when exposed to acidic surfaces or polar protic conditions. The molecule cleaves back into hydrogen cyanide and an imine intermediate, which subsequently hydrolyzes into the starting materials: aniline and 2-(benzyloxy)benzaldehyde. This is why researchers frequently report the inability to separate α-aminonitriles from corresponding amines using standard chromatography[3].

RetroStrecker Aminonitrile α-Aminonitrile Imine Imine Intermediate Aminonitrile->Imine Acid (Silica) or Base Cyanide HCN Aminonitrile->Cyanide -HCN Imine->Aminonitrile Equilibrium Aldehyde 2-(Benzyloxy) benzaldehyde Imine->Aldehyde +H2O Aniline Aniline Imine->Aniline +H2O

Retro-Strecker degradation pathway of α-aminonitriles under harsh conditions.

Solution: You must passivate the silica gel with 1% Triethylamine (TEA) to neutralize the silanol groups prior to loading your compound (See Protocol 3).

Q2: How can I selectively remove unreacted 2-(benzyloxy)benzaldehyde without using chromatography?

Causality: Aldehydes react reversibly with sodium bisulfite ( NaHSO3​ ) to form a highly polar, water-soluble bisulfite adduct. Because Anilino[2-(benzyloxy)phenyl]acetonitrile lacks a free carbonyl group, it remains highly lipophilic and stays in the organic phase. Solution: Washing the crude organic extract with a saturated sodium bisulfite solution will selectively pull the unreacted aldehyde into the aqueous layer, bypassing the need for column chromatography entirely.

Q3: My product is oiling out instead of crystallizing. How do I force precipitation?

Causality: The large benzyloxy ether group disrupts crystal lattice packing, lowering the melting point and increasing the tendency to form a supercooled liquid (oil) in the presence of minor impurities (like unreacted aniline). Solution: Perform a trituration using a non-polar anti-solvent (e.g., cold diethyl ether or hexanes) combined with mechanical scratching of the flask to provide nucleation sites.

Troubleshooting Guide

Observed Issue Root Cause Actionable Fix
Persistent Aniline Contamination Aniline co-elutes or co-crystallizes due to similar solubility profiles[3].Avoid acidic washes (which degrade the product). Instead, dissolve the crude in diethyl ether and wash with a mild CuSO4​ solution. Aniline forms a water-soluble copper complex, while the aminonitrile remains in the ether.
Low Yield After Recrystallization The benzyloxy group makes the product highly soluble in ethanol at room temperature[4].Switch to a two-solvent system. Dissolve in minimal hot ethanol, then add hexanes dropwise until slightly cloudy. Cool slowly to -20°C.
TLC Shows 3+ Spots After Time Retro-Strecker degradation occurring in the storage solvent.Ensure the product is stored dry, under argon, at -20°C. Do not store the compound in protic solvents (methanol/ethanol) for extended periods.

Quantitative Performance Metrics

The following table summarizes the expected outcomes of the purification techniques detailed in the protocols below.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityProcessing Time
Recrystallization (EtOH/Hexane) 75 - 85%>99%Excellent12 - 24 h
Passivated Chromatography 60 - 70%95 - 98%Fair4 - 6 h
Bisulfite Scavenging + Trituration 80 - 90%90 - 95%Good2 - 4 h

Validated Experimental Protocols

Protocol 1: Aldehyde Scavenging via Bisulfite Complexation

Use this protocol to remove unreacted 2-(benzyloxy)benzaldehyde before attempting crystallization.

  • Dissolution: Dissolve the crude reaction mixture (approx. 10 mmol scale) in 50 mL of ethyl acetate (EtOAc).

  • Scavenging: Add 50 mL of freshly prepared saturated aqueous sodium bisulfite ( NaHSO3​ ) solution.

  • Agitation: Stir vigorously at room temperature for 2 hours. (Vigorous stirring is required to maximize the biphasic surface area for adduct formation).

  • Separation: Transfer to a separatory funnel and collect the organic layer. Wash the organic layer with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Step: Before discarding the aqueous bisulfite layer, take a 1 mL aliquot and add 1 mL of 1M NaOH. A cloudy emulsion confirms that the aldehyde was successfully trapped (base breaks the adduct, releasing the insoluble aldehyde).

Protocol 2: Two-Solvent Recrystallization

Ideal for crude products that have already been stripped of aldehyde and aniline impurities[4].

  • Primary Solvation: Place the crude solid in a round-bottom flask. Add absolute ethanol dropwise while heating to 60°C until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. Slowly add warm hexanes dropwise until the solution becomes faintly turbid.

  • Clarification: Add exactly 1-2 drops of hot ethanol until the solution is perfectly clear again.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a -20°C freezer overnight.

  • Collection: Filter the crystals via a Büchner funnel and wash with ice-cold hexanes.

  • Self-Validation Step: Measure the melting point of the crystals. A sharp melting point range (< 2°C variance) validates the removal of the amorphous aniline/aldehyde impurities.

Protocol 3: Triethylamine-Passivated Flash Chromatography

Use only if crystallization fails and the product remains a stubborn oil.

  • Silica Preparation: Slurry standard silica gel (230-400 mesh) in a solvent mixture of Hexane/EtOAc (8:2) containing 1% Triethylamine (TEA) by volume.

  • Column Packing: Pour the slurry to pack the column. Flush the column with 2 column volumes of the TEA-spiked solvent to ensure complete neutralization of silanol groups.

  • Loading: Dissolve the crude oil in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute using the 8:2 Hexane/EtOAc (1% TEA) system. Monitor fractions via TLC.

  • Self-Validation Step (2D TLC): To verify that degradation is halted, spot your purified fraction in the corner of a square TLC plate. Develop it in the eluent, dry it, rotate 90°, and develop again. If the spot lies perfectly on the diagonal, the α-aminonitrile is stable and intact. If spots appear below the diagonal, degradation is still occurring.

Sources

Optimization

resolving solubility issues of Anilino[2-(benzyloxy)phenyl]acetonitrile in organic solvents

Technical Support Center: Anilino[2-(benzyloxy)phenyl]acetonitrile A Guide to Resolving Solubility Challenges in Organic Solvents Welcome to the technical support center for Anilino[2-(benzyloxy)phenyl]acetonitrile. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Anilino[2-(benzyloxy)phenyl]acetonitrile

A Guide to Resolving Solubility Challenges in Organic Solvents

Welcome to the technical support center for Anilino[2-(benzyloxy)phenyl]acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this compound for use in synthesis, purification, or screening applications. As a molecule with a complex structure featuring both polar and nonpolar moieties, achieving consistent and effective solubilization requires a systematic and informed approach. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address these issues head-on.

Understanding the Molecule: A Physicochemical Perspective

Anilino[2-(benzyloxy)phenyl]acetonitrile possesses several functional groups that dictate its solubility profile: two phenyl rings, an aniline (phenylamino) group, a benzyloxy ether linkage, and a nitrile group. This combination results in a molecule with significant hydrophobic character due to the aromatic rings, but also with potential for polar interactions.

  • Hydrophobic Character : The three aromatic rings (two phenyl, one benzyloxy-phenyl) make the molecule predominantly nonpolar and rigid, suggesting it will favor dissolution in solvents that can engage in π-π stacking or have a similar refractive index.

  • Polar Moieties : The aniline group provides a hydrogen bond donor (-NH-), while the ether oxygen and the nitrile nitrogen act as hydrogen bond acceptors.[1] These groups suggest that polar aprotic solvents may be particularly effective.

  • "Like Dissolves Like" Principle : The core principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity.[2] Given the mixed characteristics of Anilino[2-(benzyloxy)phenyl]acetonitrile, a single "perfect" solvent may not exist, often necessitating the use of solvent mixtures or advanced dissolution techniques.

Below is a diagram illustrating the key functional groups influencing the molecule's solubility.

mol Anilino[2-(benzyloxy)phenyl]acetonitrile hydrophobic Hydrophobic Regions (3 Aromatic Rings) hydrophobic->mol Favors nonpolar solvents h_donor Hydrogen Bond Donor (Aniline -NH) h_donor->mol Interacts with polar solvents h_acceptor Hydrogen Bond Acceptors (Nitrile, Ether Oxygen) h_acceptor->mol Interacts with polar solvents G start Start: Compound Insoluble in Initial Solvent step1 Apply Energy: 1. Sonicate (15 min) 2. Gentle Warming (30-40°C) start->step1 q1 Is the compound fully dissolved? step1->q1 success Success: Solution is Ready (Monitor for stability) q1->success Yes step2 Select New Solvent Class (e.g., from polar aprotic to nonpolar) q1->step2 No step3 Run Protocol 1: Systematic Solvent Screening step2->step3 q2 Any promising solvents identified? step3->q2 step4 Run Protocol 2: Optimize with Co-Solvents q2->step4 Yes fail Failure: Consider Formulation Change (e.g., surfactants, complexation) q2->fail No step4->success

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Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for Anilino[2-(benzyloxy)phenyl]acetonitrile

Welcome to the Technical Support Center for α -aminonitrile derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals handling Anilino[2-(benzyloxy)phenyl]acetonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for α -aminonitrile derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals handling Anilino[2-(benzyloxy)phenyl]acetonitrile . Due to its polyfunctional nature—comprising a secondary aniline, a benzyl ether, and an α -aminonitrile core—this compound presents unique storage and handling challenges.

As a Senior Application Scientist, I have structured this guide to provide mechanistic insights, quantitative stability data, and self-validating protocols to ensure the structural integrity of your compound from synthesis to assay.

Mechanistic Degradation Pathways

Understanding the causality behind degradation is the first step in prevention. The bioconversion and storage of α -amino nitriles are frequently hampered by their spontaneous degradation[1]. Anilino[2-(benzyloxy)phenyl]acetonitrile is susceptible to three primary degradation vectors:

  • The Retro-Strecker Reaction: α -Aminonitriles exist in a thermodynamic equilibrium with their constituent imines and free cyanide. In the presence of trace moisture, heat, or pH shifts, the compound reverts into 2-(benzyloxy)benzaldehyde and aniline[2].

  • Nitrile Hydrolysis: The electrophilic carbon of the nitrile group (-C≡N) is susceptible to nucleophilic attack by water, forming a primary amide and eventually a carboxylic acid. This is accelerated under acidic or strongly basic conditions[3].

  • Oxidative Degradation: The secondary aniline nitrogen is highly sensitive to atmospheric oxygen and light, leading to the formation of N-oxides and colored radical coupling impurities.

G cluster_0 Retro-Strecker Pathway SM Anilino[2-(benzyloxy)phenyl] acetonitrile Imine Imine Intermediate + HCN SM->Imine Heat / Moisture Amide Primary Amide (Hydrolysis) SM->Amide H2O / H+ or OH- Ox N-Oxide / Colored Impurities SM->Ox O2 / Light Aldehyde 2-(Benzyloxy)benzaldehyde + Aniline Imine->Aldehyde H2O

Fig 1. Mechanistic degradation pathways of Anilino[2-(benzyloxy)phenyl]acetonitrile.

Troubleshooting FAQs

Q1: My Anilino[2-(benzyloxy)phenyl]acetonitrile powder has turned from off-white to dark yellow/brown. Is it still usable? A1: This color change indicates oxidative degradation of the secondary aniline moiety.

  • Causality: The electron-rich aromatic ring of the aniline group readily donates electrons, initiating auto-oxidation when exposed to ambient light and oxygen.

  • Action: Check purity via LC-MS or NMR. If purity is <95%, perform the recovery workflow (Section 5). To prevent this, always store under an inert atmosphere in amber vials.

Q2: After storing my compound in solution (e.g., in ethyl acetate) for a few days, I see significant product loss and the appearance of 2-(benzyloxy)benzaldehyde in my NMR. What is happening? A2: You are observing the retro-Strecker reaction [4].

  • Causality: The reaction is entropically driven and accelerated by solvation and heat. Trace moisture or slightly acidic/basic conditions cause the intermediate imine to hydrolyze back into the starting aldehyde and amine[1].

  • Action: Never store this compound in solution. Always evaporate to dryness at low temperatures (<30°C) and store as a lyophilized solid.

Q3: LC-MS analysis shows a new peak with a mass of [M+18]. What is this impurity? A3: This is the primary amide derivative, resulting from the hydrolysis of the nitrile group.

  • Causality: Trace acids or bases in your storage container or residual workup solvents act as catalysts for the hydration of the nitrile group[3].

  • Action: Ensure the final product is dried over anhydrous Na2​SO4​ and subjected to high vacuum to remove all trace moisture before long-term storage.

Quantitative Storage Data

The following table summarizes expected stability profiles based on empirical storage conditions. Use this data to dictate your lab's handling policies.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Solid (Dry) Argon / N2​ -20°C> 12 monthsNegligible
Solid (Dry) Air4°C1 - 3 monthsOxidation (Aniline)
Solid (Dry) Air25°C< 2 weeksOxidation & Hydrolysis
Solution (EtOAc/DCM) Air25°C< 24 hoursRetro-Strecker[1]
Solution (Aqueous/MeOH) Air25°C< 2 hoursRapid Hydrolysis & Retro-Strecker[3]

Standard Operating Procedure (SOP): Optimal Storage & Handling

Objective: Establish a self-validating workflow for the long-term preservation of α -aminonitriles.

Step 1: Desiccation & Solvent Removal Following synthesis or purification, concentrate the product using a rotary evaporator with a water bath strictly kept below 30°C.

  • Causality: Elevated temperatures drive the retro-Strecker equilibrium toward degradation[1].

  • Validation: The flask should yield a free-flowing solid or a highly viscous oil. If a residual solvent odor persists, apply high vacuum (Schlenk line) for 12-24 hours until constant mass is achieved.

Step 2: Aliquotting Divide the bulk material into single-use aliquots (e.g., 10-50 mg) in amber glass vials.

  • Causality: Repeated freeze-thaw cycles and exposure to atmospheric moisture introduce condensation, which triggers hydrolysis[3].

Step 3: Inert Gas Purging Gently purge each vial with a stream of dry Argon gas for 30 seconds.

  • Validation: Use a controlled manifold to ensure the heavier Argon gas completely displaces oxygen. A balloon with a needle works well for individual vials.

Step 4: Sealing and Storage Seal the vials with PTFE-lined caps and wrap the seams with Parafilm. Store immediately at -20°C in a desiccator box containing indicating silica gel.

  • Validation: The silica gel must remain its active color (e.g., blue). If it turns pink, moisture has breached the secondary container and the desiccant must be replaced immediately.

Protocol: Recovery of Degraded Material

If your compound has degraded via the retro-Strecker or oxidative pathways, use this validated chromatographic protocol to recover the pure Anilino[2-(benzyloxy)phenyl]acetonitrile.

G Start Degraded Sample Dissolve Dissolve in EtOAc Wash with NaHCO3 Start->Dissolve Extract Extract & Dry (Na2SO4) Dissolve->Extract Chromatography Silica Gel Column (Hexane:EtOAc + 1% TEA) Extract->Chromatography Evaporate Evaporate at <30°C Chromatography->Evaporate Pure Pure alpha-Aminonitrile Evaporate->Pure

Fig 2. Step-by-step purification workflow for recovering degraded alpha-aminonitriles.

Step-by-Step Methodology:

  • Dissolution & Neutralization: Dissolve the impure mixture in Ethyl Acetate (EtOAc). Wash with a saturated aqueous solution of mild base ( NaHCO3​ ).

    • Causality: This neutralizes trace acids that catalyze degradation and removes water-soluble cyanide byproducts[3].

    • Validation: Check the pH of the aqueous layer using indicator paper; it must read exactly 7-8.

  • Drying: Separate the organic layer and dry over anhydrous Na2​SO4​ for 15 minutes. Filter off the drying agent.

  • Column Packing (Critical Step): Pack a silica gel column using a slurry method with Hexane:EtOAc (90:10). You must add 1% Triethylamine (TEA) to the eluent.

    • Causality: Standard silica gel is acidic due to silanol groups and will cause severe peak tailing and on-column retro-Strecker degradation of basic aminonitriles[3]. TEA neutralizes the silica.

  • Elution & Monitoring: Load the sample and elute.

    • Validation: Monitor fractions via TLC. The intact α -aminonitrile will elute significantly faster than the highly polar amide degradation products or baseline oxidized impurities.

  • Concentration: Combine pure fractions and evaporate under reduced pressure at <30°C. Immediately proceed to the SOP for Optimal Storage (Section 4).

References

  • Wegman, M. A., et al. "Stereoretentive Nitrile Hydratase-Catalysed Hydration of d-Phenylglycine Nitrile." Organic Process Research & Development - ACS Publications. URL:[Link]

  • Davies, J., et al. "Synthesis of Polypeptides and Poly( α -hydroxy esters) from Aldehydes Using Strecker Amino Acid Synthesis." PMC. URL:[Link]

  • Opatz, T., et al. "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities." PMC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Anilino[2-(benzyloxy)phenyl]acetonitrile

This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular structure determination and characterization. Introduction to the Structural E...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular structure determination and characterization.

Introduction to the Structural Elucidation Challenge

Anilino[2-(benzyloxy)phenyl]acetonitrile is a complex molecule featuring several distinct chemical environments. Its structure comprises three key moieties: an anilino group , a 2-(benzyloxy)phenyl substituent , and a central methine carbon bonded to a nitrile group. The electronic and steric effects of these groups create a unique magnetic environment for each proton and carbon nucleus, which can be precisely mapped using NMR spectroscopy.

The power of NMR lies in its ability to provide detailed information on the chemical environment, connectivity, and stereochemistry of a molecule.[1] The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of this analysis, indicating the level of magnetic shielding around a nucleus.[2]

Experimental Workflow: Acquiring High-Fidelity NMR Data

To ensure the reliability and reproducibility of NMR data, a standardized experimental protocol is paramount. The following section details a robust methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

Diagram of the NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Anilino[2-(benzyloxy)phenyl]acetonitrile B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS, 0.03% v/v) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Lock, Tune, and Shim the instrument E->F G Acquire ¹H NMR Spectrum (e.g., 16 scans, d1=1s) F->G H Acquire ¹³C{¹H} NMR Spectrum (e.g., 1024 scans, d1=2s) F->H I Apply Fourier Transform, Phase Correction, and Baseline Correction G->I H->I J Calibrate spectra to TMS (δ 0.00 ppm) I->J K Integrate ¹H signals and pick peaks for ¹H and ¹³C J->K L Assign signals based on chemical shift, multiplicity, and comparative data K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the purified Anilino[2-(benzyloxy)phenyl]acetonitrile sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple residual solvent signal.[3][4]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03% (v/v). TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for the chemical shifts of all other signals.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • The spectra should be recorded on a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

    • Insert the sample into the spectrometer's probe.

    • Locking : The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

    • Tuning and Matching : The probe is tuned to the specific frequencies of ¹H and ¹³C nuclei to ensure maximum signal sensitivity.

    • Shimming : The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

    • ¹H NMR Acquisition : A standard proton spectrum is acquired. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of ~2-3 seconds. The number of scans is typically 8 to 16 for sufficient signal-to-noise ratio.

    • ¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum (¹³C{¹H}) is acquired. This technique removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon appears as a singlet.[5] Due to the low natural abundance of the ¹³C isotope (1.1%), more scans (e.g., 1024 or more) and a longer relaxation delay (d1 of 2 seconds) are required.[6]

  • Data Processing :

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • The baseline of the spectrum is corrected to be flat and at zero intensity.

    • The chemical shift axis is calibrated by setting the TMS signal to δ 0.00 ppm.

Comparative Analysis: Building a Foundation from Known Compounds

To predict the spectrum of the target molecule, we will analyze the experimental NMR data of compounds that represent its core structural fragments. The most relevant analogues are 2-(N-Anilino)-2-phenylacetonitrile and Diphenylamine .

Molecular Structure and Atom Numbering

For clarity in the following discussion, the atoms of Anilino[2-(benzyloxy)phenyl]acetonitrile are numbered as shown below.

Caption: Structure and atom numbering scheme for Anilino[2-(benzyloxy)phenyl]acetonitrile.

Table 1: Experimental NMR Data for Key Analogous Compounds (in CDCl₃)
CompoundProton / CarbonChemical Shift (δ, ppm)MultiplicityReference
2-(N-Anilino)-2-phenylacetonitrile Hα (methine)5.41s[7]
NH4.02br s[7]
Aromatic H7.40-7.50 (m), 7.24 (t), 6.90 (t), 6.74 (d)m, t, t, d[7]
Cα (methine)50.6-[7]
CN118.8-[7]
Aromatic C144.8, 134.5, 130.3, 130.1, 129.7, 129.6, 127.7, 120.6, 120.4, 114.8, 114.3-[7][8]
Diphenylamine NH~5.6br s[9]
Aromatic H7.25 (t), 7.07 (d), 6.92 (t)t, d, t[10]
Aromatic C142.9, 129.1, 120.8, 117.6-[10]

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

Predicted ¹H and ¹³C NMR Spectra for Anilino[2-(benzyloxy)phenyl]acetonitrile

Based on the data from the analogues and established principles of NMR spectroscopy, the following tables summarize the predicted chemical shifts for the target molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Proton LabelPredicted δ (ppm)Predicted MultiplicityIntegrationJustification / Notes
H-α~5.5d1HDeshielded by adjacent N and CN groups. Expected to be a doublet due to coupling with NH. Based on 2-(N-Anilino)-2-phenylacetonitrile (δ 5.41).[7]
NH~4.2d1HBroadness can vary. Expected to be a doublet due to coupling with H-α. Based on 2-(N-Anilino)-2-phenylacetonitrile (δ 4.02).[7]
H-7 (CH₂)~5.1s2HBenzylic protons adjacent to an oxygen atom typically appear in the δ 4.5-5.5 ppm range.
Aromatic H (Rings A, B, C)6.7 - 7.5m18HComplex multiplet region. Protons on the anilino ring (Ring A) ortho to NH (H-2'/6') will be most upfield (~6.7-6.8 ppm). Protons on the benzyloxy ring (Ring C) will be a multiplet around 7.3-7.4 ppm. Protons on Ring B will be influenced by both the anilino-acetonitrile and benzyloxy groups, leading to complex splitting patterns within the aromatic region.
Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon LabelPredicted δ (ppm)Justification / Notes
C-α~50-52Based on the value of δ 50.6 in 2-(N-Anilino)-2-phenylacetonitrile.[7]
CN~118The nitrile carbon chemical shift is characteristic and relatively insensitive to distant substituents.[7]
C-7 (CH₂)~70Typical for a benzylic carbon attached to an oxygen.
Aromatic C (Rings A, B, C)114 - 157A complex region with 18 signals, some of which may overlap.
C-1' (Ring A)~144Quaternary carbon attached to nitrogen, deshielded. Based on diphenylamine (δ 142.9) and substituted anilines.[10]
C-2'/6' (Ring A)~115Ortho to NH, shielded by the amino group.
C-3'/5' (Ring A)~129Meta to NH.
C-4' (Ring A)~121Para to NH.
C-1 (Ring B)~130Quaternary carbon attached to C-α.
C-2 (Ring B)~156Quaternary carbon attached to the benzyloxy oxygen, strongly deshielded.
C-3, C-4, C-5, C-6 (Ring B)112 - 130Specific shifts depend on the combined electronic effects of the substituents.
C-1'' (Ring C)~136Quaternary carbon of the benzyl group.
C-2''/6'', C-3''/5'', C-4'' (Ring C)127 - 129Typical aromatic carbon signals for an unsubstituted phenyl ring.

In-Depth Spectral Interpretation

The predicted chemical shifts are derived from the additive effects of the different functional groups on the magnetic environments of the nuclei.

  • Methine Proton and Carbon (H-α, C-α) : The methine proton (H-α) is positioned between two electron-withdrawing groups: the nitrile (-CN) and the anilino-nitrogen. This leads to significant deshielding, placing its signal downfield. The experimental value of δ 5.41 ppm in 2-(N-Anilino)-2-phenylacetonitrile serves as an excellent benchmark.[7] We predict a slight downfield shift due to the additional substituent on the adjacent ring. The signal should appear as a doublet, coupled to the NH proton. The corresponding carbon, C-α, is similarly expected around δ 50-52 ppm.[7]

  • Anilino Group (Ring A and NH) : The protons of the anilino phenyl ring (Ring A) will show a characteristic pattern similar to diphenylamine. The ortho protons (H-2'/6') are shifted upfield (δ ~6.7-6.8 ppm) due to the electron-donating effect of the nitrogen, while the meta (H-3'/5') and para (H-4') protons will appear further downfield.[10] The NH proton signal is expected to be a doublet around δ 4.2 ppm, though its position and broadness can be influenced by solvent, concentration, and temperature.[7] The ipso-carbon C-1' will be deshielded (δ ~144 ppm) due to its attachment to nitrogen.[10]

  • Benzyloxy Group (Ring C and CH₂) : The two benzylic protons (H-7) are chemically equivalent and are not coupled to any other protons, thus they should appear as a sharp singlet. Their position adjacent to an oxygen atom causes a significant downfield shift to around δ 5.1 ppm. The associated benzylic carbon (C-7) is expected around δ 70 ppm. The five protons of the terminal phenyl ring (Ring C) should produce a multiplet in the typical aromatic region of δ 7.3-7.4 ppm.

  • 2-(Benzyloxy)phenyl Group (Ring B) : The aromatic protons and carbons of Ring B will exhibit the most complex signals. The C-2 carbon, being directly attached to the electronegative oxygen of the benzyloxy group, will be the most deshielded of all aromatic carbons, predicted to be around δ 156 ppm. The protons on this ring (H-3, H-4, H-5, H-6) will have their chemical shifts and coupling patterns dictated by the ortho-benzyloxy group and the meta-anilinoacetonitrile substituent, resulting in a complex multiplet pattern.

Conclusion

While a definitive experimental spectrum for Anilino[2-(benzyloxy)phenyl]acetonitrile remains to be published, a robust and reliable prediction of its ¹H and ¹³C NMR spectra can be achieved through rigorous comparative analysis. The key predicted features include a downfield methine doublet around δ 5.5 ppm, a benzylic singlet at δ 5.1 ppm, and a complex aromatic region spanning from δ 6.7 to 7.5 ppm. In the ¹³C spectrum, characteristic signals for the methine carbon (δ ~51 ppm), nitrile carbon (δ ~118 ppm), benzylic carbon (δ ~70 ppm), and the oxygen-bearing aromatic carbon (δ ~156 ppm) are anticipated. This guide provides a solid foundation for researchers to identify and characterize this molecule, demonstrating the predictive power of NMR spectroscopy when guided by data from well-chosen analogous structures.

References

[11] PubChem. (n.d.). Diphenylamine. National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

[10] The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved April 4, 2026, from [Link]

[7] Beilstein Journals. (n.d.). Experimental. Retrieved April 4, 2026, from [Link]

[12] SpectraBase. (n.d.). Diphenylamine - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved April 4, 2026, from [Link]

[13] Chegg. (2022, April 27). Question: explain the spectrums peaks and what each peak means for the compound diphenylamine. Retrieved April 4, 2026, from [Link]

[14] SpectraBase. (n.d.). Benzyl alcohol, o-(benzyloxy)- - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved April 4, 2026, from [Link]

[15] Charrier, B., et al. (2023). Hyperpolarized 1H and 13C NMR Spectroscopy in a Single Experiment for Metabolomics. Analytical Chemistry. ACS Publications. Retrieved April 4, 2026, from [Link]

[1] Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved April 4, 2026, from [Link]

[16] Abad, T., et al. (n.d.). Comparative analysis of NMR chemical shifts between the anilino derivative and 26. ResearchGate. Retrieved April 4, 2026, from [Link]

[17] de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Retrieved April 4, 2026, from [Link]

[18] The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved April 4, 2026, from [Link]

[19] Claridge, T. D. W. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. Retrieved April 4, 2026, from [Link]

[20] de Graaf, R. A., et al. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Retrieved April 4, 2026, from [Link]

[3] Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved April 4, 2026, from [Link]

[4] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved April 4, 2026, from [Link]

[8] Kleinschek, A., et al. (2013). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved April 4, 2026, from [Link]

[21] Peking University. (n.d.). SUPPORTING INFORMATION FOR. Retrieved April 4, 2026, from [Link]

[6] Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved April 4, 2026, from [Link]

[22] UC Davis Chemistry. (n.d.). Tables For Organic Structure Analysis. Retrieved April 4, 2026, from [Link]

[23] The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved April 4, 2026, from [Link]

[24] FooDB. (2010, April 8). Showing Compound (±)-2-Hydroxy-2-phenylacetonitrile (FDB013191). Retrieved April 4, 2026, from [Link]

[25] Frontiers. (n.d.). Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Retrieved April 4, 2026, from [Link]

[5] Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved April 4, 2026, from [Link]

[2] Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved April 4, 2026, from [Link]

[26] Goldberg, K. I., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved April 4, 2026, from [Link]

[27] PubChem. (n.d.). 2-(Benzyloxy)acetonitrile. National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

[28] NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved April 4, 2026, from [Link]

Sources

Comparative

Comparative Guide: Catalytic Strategies for the Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

Executive Summary The synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile is achieved via a three-component Strecker reaction utilizing 2-(benzyloxy)benzaldehyde, aniline, and a cyanide source (typically trimethylsilyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile is achieved via a three-component Strecker reaction utilizing 2-(benzyloxy)benzaldehyde, aniline, and a cyanide source (typically trimethylsilyl cyanide, TMSCN). This α -aminonitrile serves as a highly versatile intermediate in drug development, acting as a direct precursor to unnatural α -amino acids, diamines, and nitrogen-containing heterocycles[1].

Because the ortho-benzyloxy group on the benzaldehyde substrate introduces significant steric hindrance and potential Lewis basic coordination sites, the choice of catalyst dictates not only the reaction kinetics but also the chemoselectivity and stereochemical outcome. This guide objectively compares three distinct catalytic systems—a homogeneous Lewis acid, a green heterogeneous metal, and an asymmetric organocatalyst—providing researchers with the mechanistic causality and self-validating protocols needed to optimize this synthesis.

Mechanistic Overview & Substrate Specificity

The Strecker reaction proceeds through a well-defined two-stage mechanism[2]. First, the primary amine (aniline) condenses with the carbonyl group of 2-(benzyloxy)benzaldehyde to form an iminium ion intermediate. Second, the cyanide nucleophile attacks the iminium carbon to yield the α -aminonitrile[3].

For this specific substrate, the bulky benzyloxy group can retard initial imine formation. If the cyanide source is introduced before the imine is fully formed, a competing pathway will generate a cyanohydrin side-product[4]. Therefore, successful catalytic systems must rapidly drive the dehydration step to completion before facilitating the cyanation.

Mechanism A 2-(Benzyloxy)benzaldehyde + Aniline B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Catalyst Activated) B->C -H2O Catalyst Binding D Anilino[2-(benzyloxy)phenyl] acetonitrile C->D TMSCN Cyanation

Fig 1: Three-component Strecker mechanism for α-aminonitrile synthesis.

Catalyst Performance Comparison

The following table synthesizes quantitative performance data for three distinct catalytic approaches.

Catalyst SystemTypeSolventTempTimeYieldEnantiopurityKey Advantage
Bi(NO3​)3​⋅5H2​O Homogeneous Lewis AcidAcetonitrile25°C1.5 h~92%RacemicHigh efficiency, low cost[5]
Indium Powder (In) Heterogeneous MetalWater25°C0.5 h~89%RacemicGreen chemistry, easy recovery[1]
BINOL-Phosphoric Acid Chiral OrganocatalystToluene-20°C24 h~85%>90% eeHigh facial selectivity[3]

Detailed Experimental Workflows & Causality

Selecting the appropriate catalyst depends on the specific requirements of your drug development pipeline (e.g., scale-up economics, environmental constraints, or the need for single-enantiomer therapeutics).

Workflow Start Target: Anilino[2-(benzyloxy)phenyl]acetonitrile Q1 Is enantiopurity required? Start->Q1 Asym Chiral BINOL-Phosphoric Acid (Organocatalysis) Q1->Asym Yes Q2 Is green chemistry / aqueous medium a priority? Q1->Q2 No Green Indium Powder in Water (Heterogeneous) Q2->Green Yes Standard Bi(NO3)3 in MeCN (Homogeneous Lewis Acid) Q2->Standard No

Fig 2: Decision matrix for catalyst selection based on project requirements.

The Homogeneous Lewis Acid Approach: Bismuth(III) Nitrate

Mechanistic Causality: Bismuth(III) is highly oxophilic. It coordinates strongly with the carbonyl oxygen of the benzaldehyde, drastically lowering the activation energy for aniline attack. Acetonitrile is selected as a polar aprotic solvent because it stabilizes the highly charged iminium intermediate without competing for hydrogen bonding[5].

Step-by-Step Protocol:

  • Initiation: Dissolve 2-(benzyloxy)benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous acetonitrile (3 mL).

  • Catalysis: Add Bi(NO3​)3​⋅5H2​O (10 mol%). Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint (TLC): Do not proceed blindly. Sample the mixture and run a TLC (Hexane:EtOAc 4:1). The complete disappearance of the aldehyde spot ( Rf​≈0.6 ) and the appearance of the imine spot ( Rf​≈0.4 ) validates that the system is ready. Adding TMSCN prematurely will result in cyanohydrin contamination.

  • Cyanation: Slowly add TMSCN (1.2 mmol) dropwise. Stir for 1.5 hours.

  • Workup: Quench with cold water, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under vacuum.

The Green Heterogeneous Approach: Indium Powder in Water

Mechanistic Causality: Indium powder is uniquely stable in aqueous media and possesses a low first ionization potential. It acts as a mild Lewis acid, likely via surface oxidation to In3+ . The use of water leverages the hydrophobic effect: the non-polar organic substrates (aniline and the benzaldehyde) are forced together into concentrated micro-droplets, accelerating the reaction rate without the need for toxic organic solvents[1].

Step-by-Step Protocol:

  • Suspension: Add Indium powder (10 mol%) to deionized water (5 mL) in a round-bottom flask.

  • Substrate Addition: Add aniline (1.0 mmol) and 2-(benzyloxy)benzaldehyde (1.0 mmol). The mixture will form a distinct biphasic suspension.

  • Cyanation: Add TMSCN (1.2 mmol) and stir vigorously at room temperature.

  • Self-Validation Checkpoint (Visual Phase Transition): Monitor the physical state of the reaction. As the highly crystalline Anilino[2-(benzyloxy)phenyl]acetonitrile forms, the biphasic liquid suspension will rapidly transition into a thick, uniform solid precipitate. The physical cessation of the stir bar (or significant thickening) within 30-45 minutes is a reliable indicator of reaction completion.

  • Workup: Filter the solid product. The aqueous filtrate containing the Indium catalyst can be recycled for subsequent runs[1].

The Asymmetric Organocatalytic Approach: Chiral BINOL-Phosphoric Acid

Mechanistic Causality: To achieve enantiopurity, a chiral BINOL-derived phosphoric acid (e.g., TRIP) is utilized as a bifunctional catalyst. The acidic proton of the catalyst activates the imine, while the phosphoryl oxygen hydrogen-bonds with the incoming nucleophile. The bulky, sterically demanding BINOL backbone creates a rigid "chiral pocket" that physically blocks the cyanide from attacking one face of the imine, enforcing strict stereocontrol[3].

Step-by-Step Protocol:

  • Imine Pre-formation: Combine 2-(benzyloxy)benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in dichloromethane with anhydrous MgSO4​ . Stir for 2 hours, filter, and evaporate to isolate the pure imine. Causality: Water must be strictly excluded in this asymmetric protocol to prevent catalyst poisoning and background racemic reactions.

  • Chiral Environment Setup: Dissolve the pure imine in dry toluene (3 mL) and cool to -20°C. Causality: Low temperatures rigidify the transition state, maximizing the energy difference between the diastereomeric pathways.

  • Catalysis: Add the chiral BINOL-phosphoric acid catalyst (5 mol%).

  • Cyanation: Slowly introduce the cyanide source (e.g., HCN generated in situ, or TMSCN with an isopropanol additive to generate HCN). Stir at -20°C for 24-48 hours.

  • Self-Validation Checkpoint (Chiral HPLC): Post-isolation, analyze the product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/Isopropanol 90:10). A successful protocol must demonstrate an enantiomeric excess (ee) of >90%, validating that the chiral pocket effectively shielded the Re or Si face of the imine.

References

  • A truly green synthesis of α-aminonitriles via Strecker reaction Source: PMC - NIH URL
  • An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III)
  • Strecker amino acid synthesis Source: Wikipedia URL
  • Petasis vs.
  • The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies Source: Durham e-Theses URL

Sources

Validation

Anilino[2-(benzyloxy)phenyl]acetonitrile vs other alpha-aminonitrile intermediates

Comparative Analysis of Anilino[2-(benzyloxy)phenyl]acetonitrile and Alternative α -Aminonitrile Intermediates α -Aminonitriles are highly privileged intermediates in organic synthesis, serving as direct precursors to α...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Anilino[2-(benzyloxy)phenyl]acetonitrile and Alternative α -Aminonitrile Intermediates

α -Aminonitriles are highly privileged intermediates in organic synthesis, serving as direct precursors to α -amino acids, 1,2-diamines, and complex nitrogen-containing heterocycles. Among these, Anilino[2-(benzyloxy)phenyl]acetonitrile stands out as a highly functionalized, sterically encumbered aryl α -aminonitrile.

This guide provides an in-depth comparative analysis between Anilino[2-(benzyloxy)phenyl]acetonitrile and simpler intermediates, such as Anilino(phenyl)acetonitrile and aliphatic α -aminonitriles. By examining the causality behind structural choices and detailing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.

Structural Causality and Mechanistic Insights

The utility of an α -aminonitrile is dictated by its substitution pattern. The structural divergence between Anilino[2-(benzyloxy)phenyl]acetonitrile and its unsubstituted counterpart, Anilino(phenyl)acetonitrile [1], fundamentally alters both its synthesis and downstream applications.

  • The Role of the 2-Benzyloxy Group: The ortho-benzyloxy substituent provides immense strategic value. First, the oxygen atom exerts a strong electron-donating (+M) effect, which stabilizes the transient iminium ion during the Strecker condensation. Second, it acts as a "masked" phenol. Post-synthesis, the benzyl group can be selectively cleaved via hydrogenolysis (Pd/C, H2​ ). The resulting phenolic α -aminonitrile can undergo intramolecular cyclization to form benzofurans or coumarin derivatives—pathways entirely inaccessible to unsubstituted variants.

  • Steric Shielding: The bulky benzyloxy group creates significant steric hindrance around the α -carbon. While this slows the nucleophilic attack of the cyanide ion during synthesis, it also protects the resulting nitrile from premature or unwanted hydrolysis, requiring highly optimized, harsh conditions to convert it into an α -amino acid [2].

  • Comparison with Aliphatic Aminonitriles: Aliphatic variants (e.g., derived from isobutyraldehyde) lack aromatic stabilization of the iminium intermediate, making them prone to enamine tautomerization. They are synthetically easier to hydrolyze but offer fewer handles for complex late-stage functionalization.

Comparative Performance Data
Feature / PropertyAnilino[2-(benzyloxy)phenyl]acetonitrileAnilino(phenyl)acetonitrileAliphatic α -Aminonitriles
Aryl Substitution 2-Benzyloxy (Ortho-substituted)None (Unsubstituted phenyl)N/A (Alkyl chain)
Steric Hindrance High (Ortho-ether shielding)LowVariable (Low to Medium)
Iminium Stability High (Stabilized by ortho-oxygen +M)ModerateLow (Prone to tautomerization)
Downstream Utility Benzofurans, Indoles, Complex Amino AcidsStandard Phenylglycine derivativesAliphatic Amino Acids
Hydrolysis Profile Requires harsh acidic/basic conditionsModerate acidic conditionsMild conditions

Experimental Workflow: Green Strecker Synthesis

Synthesizing highly hindered α -aminonitriles requires careful selection of catalysts and reagents to prevent retro-aldol reactions or ether cleavage. The following protocol utilizes aqueous formic acid, an environmentally friendly organocatalyst [3].

Protocol: Synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile

Reagents: 2-Benzyloxybenzaldehyde (1.0 equiv), Aniline (1.0 equiv), Trimethylsilyl cyanide (TMSCN) (1.2 equiv), Aqueous Formic Acid (37%, 10 mol%), absolute Ethanol.

  • Step 1: Iminium Activation. Dissolve 2-benzyloxybenzaldehyde and aniline in absolute ethanol at room temperature. Add 10 mol% of aqueous formic acid.

    • Causality: Formic acid acts as a dual hydrogen-bonding donor. It provides mild protonation to activate the aldehyde carbonyl for nucleophilic attack without being acidic enough to cleave the sensitive benzyl ether protecting group [3].

    • Self-Validation: The solution will transition from colorless to a deep yellow within 15 minutes, visually confirming quantitative Schiff base (imine) formation.

  • Step 2: Cyanation. Slowly add TMSCN dropwise to the reaction mixture.

    • Causality: TMSCN is utilized instead of alkali salts (like NaCN) to maintain a homogeneous, non-basic environment. This prevents the retro-Strecker pathways that frequently plague sterically hindered ortho-substituted systems [2].

  • Step 3: Reaction Monitoring & Workup. Stir the mixture for 4-6 hours at room temperature.

    • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The highly fluorescent imine spot will disappear, replaced by a higher Rf​ , UV-active spot corresponding to the α -aminonitrile. Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over MgSO4​ , and concentrate in vacuo.

  • Step 4: Analytical Confirmation. Analyze the crude solid via 1H NMR.

    • Self-Validation: The successful addition of the cyanide group is definitively confirmed by the appearance of a diagnostic singlet at δ 5.4–5.7 ppm (representing the α -methine proton), alongside the characteristic benzyl CH2​ singlet at δ 5.1 ppm [3].

Pathway Visualizations

The following diagrams map the logical flow of the Strecker synthesis and the divergent downstream applications of the resulting intermediate.

Strecker A 2-Benzyloxybenzaldehyde C Iminium Intermediate A->C + Aniline (-H2O) B Aniline B->C E Anilino[2-(benzyloxy)phenyl]acetonitrile C->E Nucleophilic Attack D TMSCN (Cyanide Source) D->E CN- Donor

Figure 1: Three-component Strecker synthesis pathway for Anilino[2-(benzyloxy)phenyl]acetonitrile.

Downstream A Anilino[2-(benzyloxy)phenyl]acetonitrile B Acidic Hydrolysis A->B C Hydrogenolysis (Pd/C, H2) A->C E Sterically Hindered Alpha-Amino Acid B->E F Phenolic Alpha-Aminonitrile (Cyclization Precursor) C->F

Figure 2: Divergent downstream synthetic applications of the protected alpha-aminonitrile.

References

  • Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Literature". Organic Chemistry Portal. Available at:[Link]

  • Ghafuri, H., et al. "Aqueous formic acid: an efficient, inexpensive and environmentally friendly organocatalyst for three-component Strecker synthesis of α-aminonitriles and imines with excellent yields." RSC Advances (2014). Available at:[Link]

Sources

Comparative

IR spectroscopy reference data for Anilino[2-(benzyloxy)phenyl]acetonitrile

Comparative Guide to IR Spectroscopy Reference Data for Anilino[2-(benzyloxy)phenyl]acetonitrile Anilino[2-(benzyloxy)phenyl]acetonitrile is a complex α -aminonitrile typically synthesized via a multicomponent Strecker r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to IR Spectroscopy Reference Data for Anilino[2-(benzyloxy)phenyl]acetonitrile

Anilino[2-(benzyloxy)phenyl]acetonitrile is a complex α -aminonitrile typically synthesized via a multicomponent Strecker reaction involving 2-(benzyloxy)benzaldehyde, aniline, and a cyanide source[1]. For drug development professionals and synthetic chemists, verifying the structural integrity of this intermediate is critical. However, the unique electronic environment of α -aminonitriles presents specific analytical challenges.

This guide objectively compares the two primary methodologies for acquiring Infrared (IR) spectroscopy reference data—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—and provides the foundational reference data required to validate the synthesis of Anilino[2-(benzyloxy)phenyl]acetonitrile.

Mechanistic Background & Spectral Causality

To validate the formation of Anilino[2-(benzyloxy)phenyl]acetonitrile, analysts must track the disappearance of the precursor's aldehyde carbonyl stretch ( C=O at ~1690 cm⁻¹) and the appearance of the secondary amine ( N-H ) and nitrile ( C≡N ) stretches.

The "Missing" Nitrile Anomaly: A common pitfall in the IR analysis of α -aminonitriles is the misinterpretation of the C≡N stretching region (~2220–2260 cm⁻¹). The intensity of an IR absorption band is directly proportional to the square of the change in dipole moment ( Δμ ) during the vibration. In Anilino[2-(benzyloxy)phenyl]acetonitrile, the highly electronegative adjacent nitrogen atom exerts a strong inductive pull (-I effect). This localized electron density minimizes the net change in dipole moment when the C≡N bond stretches. Consequently, the nitrile peak is notoriously weak, a phenomenon well-documented in [2].

Because of this inherent weakness, the choice of IR data acquisition methodology directly impacts the reliability of the structural validation.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

While ATR-FTIR is the modern standard for rapid screening, its physical mechanics put it at a disadvantage for this specific molecule. The penetration depth of the evanescent wave in ATR is wavelength-dependent; it penetrates shallower at higher wavenumbers. This further attenuates the already weak C≡N stretch (~2230 cm⁻¹) and N-H stretch (~3350 cm⁻¹). For generating definitive reference data for Anilino[2-(benzyloxy)phenyl]acetonitrile, KBr transmission remains the superior alternative.

Table 1: Performance Comparison for α -Aminonitrile IR Analysis

ParameterATR-FTIR (Diamond Crystal)KBr Pellet TransmissionImpact on Anilino[2-(benzyloxy)phenyl]acetonitrile
Signal-to-Noise at >2000 cm⁻¹ Low (Shallow penetration depth)High (Full pathlength transmission)KBr is required to reliably detect the weak C≡N stretch at ~2230 cm⁻¹.
Sample Preparation None (Direct solid application)High (Grinding, vacuum pressing)ATR prevents polymorphic shifts; KBr risks moisture absorption masking the N-H band.
Band Intensity Distortion High (Requires mathematical correction)Low (Direct Beer-Lambert adherence)KBr provides true relative intensities for the benzyloxy ether bands vs. the amine band.
Destructiveness Non-destructive (Sample recoverable)Destructive (Sample embedded in salt)ATR is preferred for highly valuable, low-yield synthetic batches.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the protocols below are designed as self-validating systems. The absence of precursor signals is used as an internal control for purity.

Protocol A: KBr Pellet Transmission (Recommended for Reference Data)
  • Preparation: Weigh 1.5 mg of recrystallized Anilino[2-(benzyloxy)phenyl]acetonitrile and 150 mg of IR-grade KBr (previously desiccated at 110°C for 24 hours).

  • Trituration: Grind the mixture in an agate mortar for exactly 3 minutes. Causality: Over-grinding can induce polymorphic changes, while under-grinding causes the Christiansen effect (asymmetric line broadening due to particle scattering).

  • Pressing: Transfer to a 13 mm die. Apply vacuum for 1 minute to remove entrapped air, then apply 10 tons of pressure for 2 minutes. Causality: Vacuum extraction prevents the inclusion of atmospheric water, which would produce a broad O-H stretch at 3400 cm⁻¹ that masks the critical secondary N-H stretch.

  • Validation & Acquisition: Run a background scan of a blank KBr pellet. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). System Validation: Confirm the baseline is flat at 4000 cm⁻¹ and verify the complete absence of a peak at 1690 cm⁻¹ (confirming no unreacted 2-(benzyloxy)benzaldehyde remains).

Protocol B: ATR-FTIR (Recommended for Rapid In-Process Screening)
  • Background Collection: Clean the diamond crystal with isopropanol and allow it to evaporate. Collect a background spectrum in ambient air.

  • Sample Application: Place ~5 mg of the solid sample directly onto the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave only penetrates 0.5–2 µm. Poor contact will yield a spectrum indistinguishable from background noise at the high-frequency C≡N region.

  • Acquisition & Correction: Acquire the spectrum. Immediately apply an ATR correction algorithm. Causality: This mathematical correction normalizes the artificially inflated low-wavenumber bands (like the strong ether C-O-C stretches) to allow for accurate comparison against standard transmission libraries.

Spectral Reference Data

The following table summarizes the expected quantitative reference data for the purified product.

Table 2: Key IR Band Assignments for Anilino[2-(benzyloxy)phenyl]acetonitrile

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3350 - 3320 N-H Secondary amine stretchMedium (Sharp)
3060 - 3030 C-H (sp²)Aromatic stretchWeak
2930 - 2850 C-H (sp³)Aliphatic stretch (benzyloxy CH2​ )Weak
2240 - 2220 C≡N Nitrile stretchWeak (Suppressed by -I effect)
1600, 1585, 1495 C=C Aromatic ring stretchStrong
1245 - 1230 C-O-C Asymmetric ether stretchStrong
1030 - 1010 C-O-C Symmetric ether stretchStrong
750, 690 C-H Out-of-plane bending (mono/ortho substituted)Strong

Workflow Visualization

The following logic diagram maps the synthesis and subsequent analytical decision tree for validating the compound.

IR_Workflow Start Strecker Synthesis Reaction Mixture Reactants 2-(benzyloxy)benzaldehyde + Aniline + TMSCN Start->Reactants Product Anilino[2-(benzyloxy)phenyl]acetonitrile (Crude Product) Reactants->Product Catalyst / H2O Purification Recrystallization (Purity >98%) Product->Purification IR_Analysis IR Spectroscopy Validation Purification->IR_Analysis ATR ATR-FTIR Method (Rapid, Non-destructive) IR_Analysis->ATR KBr KBr Pellet Method (High Sensitivity for C≡N) IR_Analysis->KBr Data Spectral Reference Data Generation ATR->Data KBr->Data

Workflow for the synthesis and IR validation of Anilino[2-(benzyloxy)phenyl]acetonitrile.

References

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). "A truly green synthesis of α-aminonitriles via Strecker reaction." Organic and Medicinal Chemistry Letters, 1, 11. PMC. Available at:[Link]

  • Bera, P. P., et al. (2008). "The Infrared Spectrum of Matrix Isolated Aminoacetonitrile: A Precursor to the Amino Acid Glycine." NASA Technical Reports Server (NTRS). Available at:[Link]

Sources

Validation

elemental analysis of Anilino[2-(benzyloxy)phenyl]acetonitrile derivatives

Anilino[2-(benzyloxy)phenyl]acetonitrile derivatives are highly functionalized organic intermediates, frequently synthesized via Strecker-type multicomponent reactions. Because these molecules serve as critical precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Anilino[2-(benzyloxy)phenyl]acetonitrile derivatives are highly functionalized organic intermediates, frequently synthesized via Strecker-type multicomponent reactions. Because these molecules serve as critical precursors for complex active pharmaceutical ingredients (APIs), ensuring their structural integrity and absolute purity is paramount. A single analytical failure at this intermediate stage can cascade into catastrophic yield losses or toxicological hazards during downstream Chemistry, Manufacturing, and Controls (CMC) scaling[1].

As an application scientist, I frequently observe laboratories relying solely on traditional Elemental Analysis (CHN/O) to validate these derivatives. While historically significant, relying on a single analytical vector is a critical vulnerability. To establish a truly self-validating system, we must employ an orthogonal analytical triad: Elemental Analysis (CHN) for bulk mass balance, High-Resolution Mass Spectrometry (LC-HRMS) for trace impurity profiling, and Quantitative NMR (1H-qNMR) for absolute thermodynamic purity.

Here is an objective, causality-driven guide to comparing and implementing these techniques for Anilino[2-(benzyloxy)phenyl]acetonitrile derivatives.

The Analytical Triad: Causality and Method Selection

Elemental Analysis (CHN/O Combustion)

The Causality: CHN combustion analysis is the historical gold standard for establishing the empirical formula. By flash-oxidizing the sample at >900°C, we quantify the evolved CO₂, H₂O, and NOₓ. This method is critical for detecting macroscopic inorganic salt contamination (which leaves ash) or excessive hydration (which skews the O/H ratios). The Limitation: CHN is fundamentally blind to isomeric impurities and structurally related byproducts (e.g., unreacted 2-(benzyloxy)benzaldehyde or aniline derivatives that might co-crystallize). Furthermore, the traditional academic requirement of a ±0.4% deviation is statistically insufficient for modern pharmaceutical purity standards[2].

High-Resolution Mass Spectrometry (LC-HRMS)

The Causality: To overcome CHN's blindness to structural variations, LC-HRMS separates the sample chromatographically before subjecting it to exact mass measurement. By achieving mass accuracies with an error of less than 5 ppm, HRMS allows for the unambiguous identification of trace-level impurities and degradation products[3]. The Limitation: Because different molecules exhibit wildly varying electrospray ionization (ESI) efficiencies, HRMS cannot provide absolute quantitative purity (w/w %) without a perfectly matched, highly pure reference standard of the analyte itself.

Quantitative NMR (1H-qNMR)

The Causality: qNMR bridges the quantitative gap left by HRMS. Because the NMR signal integral is strictly proportional to the number of resonating nuclei, we can determine the absolute mass fraction (w/w %) of the derivative using an entirely unrelated, highly pure internal standard (e.g., NIST-traceable Maleic acid). This universal response mechanism captures analytes and impurities that frequently escape UV or MS detection[4].

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must look at their operational metrics when applied to a standard batch of Anilino[2-(benzyloxy)phenyl]acetonitrile (Theoretical Formula: C₂₁H₁₈N₂O; Exact Mass: 314.1419).

Analytical MetricCHN/O CombustionLC-HRMS1H-qNMR
Primary Output Empirical Formula RatioExact Mass & Impurity IDAbsolute Purity (w/w %)
Accuracy / Tolerance ±0.4% (Relative)[2]< 5 ppm mass error[3]> 99.5% accuracy[4]
Sample Requirement 1.5 – 3.0 mg (Destructive)< 0.1 mg (Destructive)5 – 15 mg (Non-destructive)
Specificity Low (Blind to isomers)Extremely HighHigh (Depends on signal overlap)
Standard Required Calibration (e.g., Acetanilide)None (for qualitative ID)Unrelated Internal Standard (IS)
Throughput / Time ~15 mins per sample~30 mins per run~10 mins per acquisition

Experimental Methodologies: A Self-Validating Protocol

To ensure rigorous scientific integrity, the following protocols are designed to cross-verify each other. The HRMS identifies the specific impurity structures, the CHN confirms no inorganic salts are skewing the mass, and the qNMR delivers the final absolute quantitative purity.

Protocol A: CHN/O Combustion Analysis
  • Sample Preparation: Using a microbalance, precisely weigh 1.500 to 2.000 mg of the Anilino[2-(benzyloxy)phenyl]acetonitrile derivative into a combustible tin capsule. Seal the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the combustion reactor at 950°C in an oxygen-enriched helium atmosphere. The tin creates an exothermic flash, driving the local temperature >1800°C to ensure complete oxidation.

  • Reduction & Separation: Pass the combustion gases through a heated copper reduction column to quantitatively convert all NOₓ species to N₂ gas. Separate the resulting N₂, CO₂, and H₂O via a specialized GC column.

  • Detection & Validation: Quantify the gases using a Thermal Conductivity Detector (TCD). The experimental mass percentages for C, H, and N must fall within ±0.4% of the theoretical values (C: 80.23%, H: 5.77%, N: 8.91%)[2].

Protocol B: LC-HRMS Impurity Profiling
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic acid in Water (Mobile Phase A) to 0.1% Formic acid in Acetonitrile (Mobile Phase B) over 15 minutes.

  • Ionization & Acquisition: Utilize Electrospray Ionization (ESI) in positive mode. Set the Orbitrap or TOF analyzer to a resolution of at least 70,000.

  • Data Validation: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ ion (m/z 315.1492). Calculate the mass error: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) × 10⁶. The error must be < 5 ppm[3].

Protocol C: 1H-qNMR Absolute Purity Determination
  • Standard Selection: Select an internal standard (IS) that does not overlap with the analyte. For this derivative, the benzylic protons (~5.0 ppm) and the nitrile-adjacent methine (~5.5 ppm) are highly distinct. Maleic acid (singlet at δ 6.26 ppm) serves as an excellent, non-overlapping IS.

  • Sample Preparation: Accurately co-weigh ~10.0 mg of the analyte and ~5.0 mg of the NIST-traceable Maleic acid IS into a vial. Dissolve completely in 600 µL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical): Acquire the ¹H-NMR spectrum at 600 MHz. Causality note: You must use a 90° excitation pulse and a relaxation delay (D1) of at least 5 × T₁ (typically 30–60 seconds). Incomplete relaxation will artificially skew the integrals and destroy quantitation accuracy[4].

  • Data Validation: Calculate the absolute purity ( Px​ ) using the standard mass balance equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Orthogonal Validation Workflow

The logical relationship between these three techniques forms a closed-loop validation matrix. No single technique is trusted in isolation.

PurityValidation Start Synthesized Derivative Anilino[2-(benzyloxy)phenyl]acetonitrile Split Orthogonal Analytical Strategy Start->Split CHN Elemental Analysis (CHN/O) Combustion Method Split->CHN HRMS LC-HRMS Impurity Profiling Split->HRMS qNMR 1H-qNMR Absolute Purity Split->qNMR CHN_Result Empirical Formula Match (±0.4% Tolerance) CHN->CHN_Result HRMS_Result Exact Mass < 5 ppm Trace Impurity ID HRMS->HRMS_Result qNMR_Result Absolute Mass Fraction (w/w %) qNMR->qNMR_Result Decision Data Synthesis & Mass Balance Correction CHN_Result->Decision HRMS_Result->Decision qNMR_Result->Decision Valid Validated API Intermediate Ready for Downstream Decision->Valid

Orthogonal validation workflow for Anilino[2-(benzyloxy)phenyl]acetonitrile derivatives.

Conclusion

For complex pharmaceutical intermediates like Anilino[2-(benzyloxy)phenyl]acetonitrile derivatives, legacy methods are no longer sufficient on their own. While Elemental Analysis (CHN) provides a necessary macro-level mass balance, it must be augmented. LC-HRMS steps in to identify trace isomeric impurities that CHN misses, and 1H-qNMR delivers the absolute quantitative purity factor required for precise stoichiometric scaling. By integrating these three methods, researchers create a self-validating analytical package that easily withstands rigorous regulatory scrutiny.

References

  • [4] Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay." ResearchGate / Journal of Medicinal Chemistry. URL:[Link]

  • [2] National Institutes of Health (NIH) / PMC. "An International Study Evaluating Elemental Analysis." NIH.gov. URL:[Link]

  • [1] Triclinic Labs. "Chemistry Manufacturing and Controls (CMC) Services." Tricliniclabs.com. URL:[Link]

  • Chromatography Online. "Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs." Chromatographyonline.com. URL:[Link]

Sources

Comparative

Chiral Resolution of Racemic Anilino[2-(benzyloxy)phenyl]acetonitrile: A Comparative Technical Guide

Executive Summary & Mechanistic Context The synthesis of enantiopure non-natural amino acids and their derivatives relies heavily on the asymmetric processing of α -aminonitriles. Anilino[2-(benzyloxy)phenyl]acetonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The synthesis of enantiopure non-natural amino acids and their derivatives relies heavily on the asymmetric processing of α -aminonitriles. Anilino[2-(benzyloxy)phenyl]acetonitrile represents a highly sterically encumbered, synthetically valuable intermediate typically generated via a classical Strecker synthesis. Because the nucleophilic attack of the cyanide ion on the planar iminium intermediate lacks stereocontrol, the resulting product is a racemate.

For drug development professionals, achieving >99% enantiomeric excess (ee) of this compound is critical, as the spatial orientation of the bulky 2-benzyloxyphenyl and anilino groups dictates the downstream pharmacological activity of the final Active Pharmaceutical Ingredient (API).

The Causality of Resolution Behavior

The resolution of this specific molecule is governed by three intrinsic structural features:

  • Attenuated Basicity: The anilino nitrogen is significantly less basic than aliphatic amines due to lone-pair delocalization into the phenyl ring. This requires the use of strong chiral acids for salt formation.

  • Steric Bulk & π−π Stacking: The 2-benzyloxy group and the aniline moiety create a dense steric environment rich in aromatic rings. This makes the molecule an excellent candidate for Chiral Stationary Phases (CSPs) that rely on π−π interactions, but it can hinder entry into narrow enzymatic active sites.

  • α -Proton Lability: The proton at the chiral center is flanked by an electron-withdrawing nitrile group and an aromatic ring. This high acidity permits facile in-situ racemization under mildly basic conditions, unlocking the potential for Dynamic Kinetic Resolution (DKR)[1].

Workflow Start Racemic Anilino[2-(benzyloxy)phenyl]acetonitrile Method1 Diastereomeric Salt Formation Start->Method1 Scalable / Low Cost Method2 Biocatalytic DKR Start->Method2 High Yield (100%) Method3 Chiral SFC/HPLC Start->Method3 Rapid / Analytical Res1 Fractional Crystallization Method1->Res1 Res2 Selective Acylation Method2->Res2 Res3 Amylose/Cellulose CSP Method3->Res3 Final Enantiopure Compound (>99% ee) Res1->Final Res2->Final Res3->Final

Figure 1: Decision matrix for selecting the optimal chiral resolution methodology.

Comparative Analysis of Resolution Modalities

Modality A: Diastereomeric Salt Formation (Classical Resolution)

Classical resolution relies on reacting the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts, which exhibit different solubilities[2]. Because of the attenuated basicity of the anilino group, weak acids often fail to form stable crystalline lattices. Stronger chiral acids, such as (+)-Camphorsulfonic acid (CSA) or highly specific hydrogen-bonding agents like (R)-(-)-Mandelic acid , are required.

  • The Mechanism: The bulky benzyloxy group forces the diastereomeric salts to adopt vastly different crystal packing arrangements. The less soluble diastereomer precipitates from a polar protic solvent (e.g., ethanol/water), leaving the other in solution.

Modality B: Biocatalytic Dynamic Kinetic Resolution (DKR)

Standard kinetic resolution limits the maximum theoretical yield to 50%. DKR circumvents this by coupling the enzymatic resolution with continuous in-situ racemization of the unreacted enantiomer[1].

  • The Mechanism: Using Burkholderia cepacia lipase (BCL), the enzyme selectively acylates the (R)-enantiomer of the α -aminonitrile. Simultaneously, the lability of the α -proton allows the unreacted (S)-enantiomer to racemize back to the (R)-form in the presence of a mild base or via the enzyme's own promiscuous racemase activity[3]. This creates a thermodynamic sink, driving the reaction to a theoretical 100% yield.

DKR_Pathway Racemate Racemic α-Aminonitrile R_Enantiomer (R)-Enantiomer Racemate->R_Enantiomer Dissociation S_Enantiomer (S)-Enantiomer Racemate->S_Enantiomer Dissociation Product Enantiopure Product R_Enantiomer->Product Biocatalyst S_Enantiomer->R_Enantiomer In-situ Racemization

Figure 2: Mechanistic pathway of Dynamic Kinetic Resolution (DKR) for α-aminonitriles.

Modality C: Preparative Chiral Supercritical Fluid Chromatography (SFC)

For rapid isolation without chemical derivatization, preparative SFC using immobilized polysaccharide-based Chiral Stationary Phases (CSPs)—such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))—is unparalleled.

  • The Mechanism: The separation is driven by transient, reversible interactions. The carbamate linkages on the CSP provide hydrogen bonding sites for the anilino N−H and nitrile groups, while the 2-benzyloxy and phenyl rings engage in robust π−π stacking within the chiral grooves of the amylose polymer.

Quantitative Performance Matrix

The following table synthesizes experimental expectations based on the structural dynamics of Anilino[2-(benzyloxy)phenyl]acetonitrile across the three modalities.

ParameterDiastereomeric Salt FormationBiocatalytic DKRPreparative Chiral SFC
Max Theoretical Yield 50% (per cycle)100%50%
Typical Enantiomeric Excess 90–95% (Initial) / >99% (Recryst.)>98%>99.5%
Scalability High (Kilograms to Tons)Medium (Pilot scale)Low/Medium (Grams)
Cost / Complexity Low Cost / Low ComplexityHigh Cost / High ComplexityHigh Cost (Equipment)
Primary Limitation Requires extensive solvent screeningEnzyme active site steric hindranceThroughput bottlenecks

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes integrated analytical checkpoints to verify causality and prevent false positives.

Protocol 1: Diastereomeric Salt Resolution via (R)-(-)-Mandelic Acid

This method leverages the differential solubility driven by the steric bulk of the benzyloxy group.

  • Salt Formation: Dissolve 10.0 g (approx. 30.4 mmol) of racemic Anilino[2-(benzyloxy)phenyl]acetonitrile in 100 mL of absolute ethanol at 60°C. Add 4.63 g (30.4 mmol) of (R)-(-)-Mandelic acid[2].

  • Controlled Crystallization: Stir the homogeneous solution at 60°C for 30 minutes. Cool the mixture linearly to 20°C over 4 hours at a rate of 10°C/hour. Causality Check: Rapid cooling traps the incorrect diastereomer in the crystal lattice; slow cooling ensures thermodynamic control.

  • Isolation: Filter the precipitated diastereomeric salt under a vacuum and wash with 15 mL of ice-cold ethanol.

  • Liberation of the Free Base: Suspend the collected salt in 50 mL of Dichloromethane (DCM) and add 50 mL of 1M aqueous NaOH. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (Chiral HPLC): Analyze the liberated free base using a Chiralcel OD-H column (Hexane/Isopropanol 80:20, 1.0 mL/min, UV 254 nm). If ee < 98%, perform a single recrystallization of the salt from ethanol before proceeding to base liberation.

Protocol 2: Biocatalytic Dynamic Kinetic Resolution (DKR)

This method exploits the lability of the α -proton and the promiscuous activity of B. cepacia lipase.

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 2.0 g of the racemic α -aminonitrile in 20 mL of anhydrous toluene.

  • Reagent Addition: Add 3.0 equivalents of an acyl donor (e.g., isopropyl acetate) and 100 mg of immobilized Burkholderia cepacia lipase (BCL)[3].

  • Racemization Catalyst: Add 0.1 equivalents of triethylamine ( Et3​N ) to facilitate the continuous deprotonation/reprotonation of the α -carbon, ensuring the (S)-enantiomer is constantly converted to the (R)-enantiomer.

  • Incubation: Stir the suspension at 45°C for 48 hours.

  • Validation (Reaction Monitoring): Pull 50 μL aliquots at 12, 24, and 48 hours. Quench with methanol and analyze via LC-MS to track the disappearance of the starting material and the formation of the N-acylated product.

  • Workup: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate. The resulting enantiopure N-acylated (R)-aminonitrile can be subsequently hydrolyzed to the desired free amine or amino acid derivative.

References

  • Racemase Activity of B. cepacia Lipase Leads to Dual-Function Asymmetric Dynamic Kinetic Resolution of alpha-Aminonitriles Source: DiVA Portal / Angewandte Chemie International Edition URL:[Link]

  • Kinetic resolution Source: Wikipedia URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Anilino[2-(benzyloxy)phenyl]acetonitrile proper disposal procedures

As a Senior Application Scientist in drug development, I understand that synthesizing complex intermediates like Anilino[2-(benzyloxy)phenyl]acetonitrile is only half the battle. Managing the lifecycle of these molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I understand that synthesizing complex intermediates like Anilino[2-(benzyloxy)phenyl]acetonitrile is only half the battle. Managing the lifecycle of these molecules—from benchtop manipulation to final environmental destruction—is our ethical and regulatory mandate.

This compound, characterized by its nitrile, aniline, and benzyl ether moieties, presents a multifaceted hazard profile. Improper handling or disposal can lead to lethal gas evolution, environmental contamination, or severe regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[1].

The following guide provides a field-proven, self-validating operational and disposal framework designed specifically for complex organic nitriles and anilines.

Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first deconstruct the molecule and understand the causality behind its hazards. We do not simply follow rules; we engineer safety based on molecular reactivity.

  • Nitrile Group (-CN): The most critical acute hazard. Under acidic conditions, the nitrile group undergoes acid-catalyzed hydrolysis, which can rapidly release lethal hydrogen cyanide (HCN) gas[2][3].

  • Aniline Moiety (-NH-Ph): Anilines are potent systemic toxicants. Dermal absorption or inhalation can induce methemoglobinemia, a condition that severely impairs the blood's ability to transport oxygen[1].

  • Benzyl Ether (-O-Bn): While chemically stable under standard conditions, aromatic ethers contribute a high caloric load to organic waste and require high-temperature incineration for complete destruction.

Table 1: Quantitative Thresholds for Safe Handling and Disposal

ParameterThreshold / LimitCausality & Operational Impact
Aqueous Waste pH ≥ 8.0 Prevents acid-catalyzed hydrolysis of the nitrile group and subsequent HCN gas evolution[2].
SAA Storage Limit 55 Gallons Maximum allowable volume in a Satellite Accumulation Area under EPA RCRA guidelines before mandatory 3-day removal[4].
Incineration Temp > 850 °C Required temperature for the complete thermal destruction of stable aromatic rings without forming toxic byproducts[1].
Storage Temperature 15°C – 25°C Ambient storage prevents thermal degradation while avoiding the freezing and expansion of aqueous waste streams.

Experimental Workflow: Safe Reaction Quenching

Before disposal, the reaction mixture containing Anilino[2-(benzyloxy)phenyl]acetonitrile must be safely quenched. This protocol utilizes a self-validating system to ensure safety before the waste ever reaches the accumulation area.

Step-by-Step Quenching Methodology:

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Lowering the temperature mitigates the exothermic heat of quenching, preventing the volatilization of any unreacted starting materials.

  • Alkaline Quenching: Slowly add a mild basic solution (e.g., saturated aqueous NaHCO3​ ) dropwise. Never use acidic quenching agents (e.g., 1M HCl) when working with this compound, as the drop in pH will trigger the release of HCN[3].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel and extract the product using an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Self-Validation Checkpoint (Critical): Before draining the aqueous layer into a waste container, apply a single drop of the aqueous phase to universal pH indicator paper.

    • Validation Pass: The paper indicates a pH ≥ 8. The waste is safe for containerization.

    • Validation Fail: The paper indicates a pH < 7. The system is unsafe due to HCN risk. Immediately add 1M NaOH until the pH is basic.

Proper Disposal Procedures & Logistics

Once the waste is generated and validated, it must be segregated and stored according to strict EPA guidelines[4][5].

Step 1: Waste Segregation Never mix aqueous and organic waste streams. Furthermore, organic waste must be subdivided based on halogen content. If you utilized Dichloromethane during the extraction phase, the organic waste must be routed to a "Halogenated Organic Waste" container. If you used Ethyl Acetate, it routes to "Non-Halogenated Organic Waste."

Step 2: Satellite Accumulation Area (SAA) Storage Transfer the segregated waste to your laboratory's designated SAA. Under EPA regulations, the SAA must be at or near the point of generation, and under the control of the operator generating the waste[4]. Use high-density polyethylene (HDPE) carboys, ensuring the secondary containment bins are intact.

Step 3: RCRA Labeling A container is legally considered "waste" the moment the first drop enters it. Affix a hazardous waste label immediately. For Anilino[2-(benzyloxy)phenyl]acetonitrile waste, the label must explicitly state:

  • Contents: Toxic Organic Waste (Contains Nitriles and Anilines).

  • Hazards: Toxic, Environmental Hazard.

Step 4: Final Manifesting and Destruction Do not pour any fraction of this waste down the drain. Coordinate with your Environmental Health and Safety (EHS) department for pickup. The mandated disposal route for this chemical class is high-temperature incineration at a permitted Treatment, Storage, and Disposal (TSD) facility[1].

Waste Segregation Workflow

To streamline laboratory operations, follow this visual decision tree for routing Anilino[2-(benzyloxy)phenyl]acetonitrile waste.

WasteSegregation Start Anilino[2-(benzyloxy)phenyl]acetonitrile Waste Generated CheckPhase Is the waste aqueous or organic? Start->CheckPhase Organic Organic Solvent Waste CheckPhase->Organic Organic Phase Aqueous Aqueous Waste Streams CheckPhase->Aqueous Aqueous Phase HalogenCheck Contains Halogenated Solvents? (e.g., DCM, Chloroform) Organic->HalogenCheck AqueousTreatment Basic pH Adjustment (pH 8-10) Prevent HCN release Aqueous->AqueousTreatment NonHalogenated Non-Halogenated Organic Waste (Incineration) HalogenCheck->NonHalogenated No Halogenated Halogenated Organic Waste (Specialized Incineration) HalogenCheck->Halogenated Yes AqueousDisposal Aqueous Toxic Waste (Do NOT pour down drain) AqueousTreatment->AqueousDisposal pH Verified > 8

Decision tree for the segregation and disposal of Anilino[2-(benzyloxy)phenyl]acetonitrile waste.

References

  • Laboratory Waste Management Guidelines Old Dominion University Environmental Health and Safety Office
  • 20.7: Chemistry of Nitriles LibreTexts Chemistry
  • Laboratory Waste Management: The New Regulations Medical Labor
  • Hydrogen cyanide acts as a regulator of reactive oxygen species metabolism National Center for Biotechnology Inform
  • Management of Waste - Prudent Practices in the Laboratory N

Sources

Handling

Personal protective equipment for handling Anilino[2-(benzyloxy)phenyl]acetonitrile

Handling complex synthetic intermediates like Anilino[2-(benzyloxy)phenyl]acetonitrile requires an uncompromising approach to laboratory safety. As an α -aminonitrile containing both an aniline moiety and a cyanide deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex synthetic intermediates like Anilino[2-(benzyloxy)phenyl]acetonitrile requires an uncompromising approach to laboratory safety. As an α -aminonitrile containing both an aniline moiety and a cyanide derivative, this compound presents a dual-threat toxicity profile.

This guide provides drug development professionals and researchers with a self-validating, field-proven protocol for personal protective equipment (PPE), operational workflows, and disposal methodologies.

Chemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Anilino[2-(benzyloxy)phenyl]acetonitrile is highly lipophilic due to its benzyloxy and phenyl rings, which facilitates rapid absorption through the skin and mucous membranes.

Once absorbed, the molecule presents two distinct toxicological mechanisms:

  • Methemoglobinemia (Aniline Toxicity): The aniline moiety oxidizes the Fe2+ in hemoglobin to Fe3+ , forming methemoglobin[1]. This critically impairs the blood's oxygen-carrying capacity, leading to cyanosis (blue discoloration of the skin), hypoxia, and potential central nervous system injury[2].

  • Cytochrome c Oxidase Inhibition (Nitrile Toxicity): α -aminonitriles are metabolically and hydrolytically labile. They can release free cyanide ( CN− ) ions in vivo, which bind to cytochrome c oxidase in the mitochondria, halting cellular respiration and causing rapid acute toxicity[3].

Table 1: Quantitative Hazard Metrics & Toxicological Profiling

Hazard ComponentMechanism of ToxicityKey Quantitative Metric / Limit
Aniline Moiety Methemoglobinemia ( Fe2+→Fe3+ )OSHA PEL: 5 ppm (skin) averaged over 8 hours[2]
Nitrile Group Cyanide ( CN− ) release / Cellular asphyxiationNIOSH IDLH (Cyanide): 25 mg/m³
Benzyloxy/Phenyl High Lipophilicity (Increased LogP)Enhances dermal penetration rate; bypasses aqueous barriers

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic α -aminonitriles. The following matrix details the required equipment and the scientific rationale behind each selection[4].

Table 2: Required PPE and Causality Rationale

Equipment CategorySpecificationCausality / Rationale
Hand Protection Double-gloved: Neoprene (outer) over heavy-duty Nitrile (inner, 8 mil).Lipophilic aniline derivatives rapidly permeate standard latex and thin nitrile[5]. Double gloving allows immediate removal of the outer layer upon overt contamination without exposing the skin.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face Shield.Prevents mucosal absorption of highly toxic particulates during weighing or splashing during solvation. Safety glasses are insufficient.
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apron.The lipophilic nature of the compound means spills on standard cotton lab coats can rapidly transfer through the fabric to the skin.
Respiratory Certified Chemical Fume Hood (sash < 18").Prevents inhalation of toxic dust or potential hydrogen cyanide (HCN) gas if the compound is inadvertently exposed to acidic environments[6].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed, self-validating system where the chemical is never exposed to the ambient laboratory environment.

Step 1: Pre-Operation Validation

  • Verify that the fume hood airflow is functioning optimally (face velocity between 80–120 fpm).

  • Ensure that a Cyanide Antidote Kit (containing amyl nitrite ampoules or hydroxocobalamin) is readily accessible in the laboratory[6].

Step 2: Weighing Protocol

  • Never weigh this compound on an open bench. Use an anti-static weigh boat inside an enclosed balance located within the fume hood.

  • Pre-tare the closed vial, add the solid inside the hood, cap it, and re-weigh to determine the mass by difference. This prevents particulate aerosolization.

Step 3: Transfer and Solvation

  • Transfer the solid directly into the reaction vessel.

  • Rinse the weigh boat with the designated reaction solvent (e.g., anhydrous THF or DCM) directly into the flask to ensure zero toxic dust remains on the transfer equipment.

Step 4: Reaction Execution

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon). α -aminonitriles can degrade under oxidative conditions, potentially releasing volatile toxic byproducts.

G Start Pre-Operation: PPE & Hood Check Weigh Weighing inside Enclosed Balance Start->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Spill Spill Detected? Transfer->Spill Decon Decontaminate with Alkaline Hypochlorite Spill->Decon Yes Success Reaction Sealed Under Inert Gas Spill->Success No Waste Dispose as Highly Toxic Organic Waste Decon->Waste Success->Waste Post-Reaction

Workflow for handling highly toxic α-aminonitriles in a controlled laboratory environment.

Emergency Response & First Aid

Immediate action is required in the event of exposure. Do not wait for symptoms to develop, as the onset of methemoglobinemia can be delayed for hours[2].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water for at least 15 minutes. Do not rub the skin vigorously, as this increases local blood flow and accelerates systemic absorption.

  • Inhalation or Ingestion: Move the victim to fresh air immediately. If cyanosis (bluish skin/lips), dizziness, or severe weakness is observed, administer oxygen. Do not induce vomiting.

  • Medical Intervention: Transfer promptly to a medical facility. Alert first responders to the dual risk of methemoglobinemia (treatable with methylene blue) and cyanide poisoning (treatable with amyl nitrite or sodium thiosulfate)[7].

Waste Disposal & Decontamination Plan

Improper disposal of nitriles can lead to lethal consequences if mixed with incompatible waste streams.

Decontamination of Surfaces:

  • Wipe down all spatulas, weigh boats, and hood surfaces with a basic sodium hypochlorite (bleach) solution (pH > 10) .

  • Causality: The hypochlorite oxidizes residual trace cyanide into cyanate ( OCN− ), which is significantly less toxic. Critical: The solution must remain highly basic; if the pH drops below 10, deadly Hydrogen Cyanide (HCN) gas will rapidly evolve.

Waste Segregation:

  • Collect all bulk reaction waste, contaminated gloves, and empty vials in a dedicated, clearly labeled "Highly Toxic Organic Waste" container.

  • Never mix aminonitrile waste with acidic waste streams (e.g., HCl, H2​SO4​ ) due to the risk of HCN gas generation[6].

References

  • Medical Management Guidelines for Aniline Source: Agency for Toxic Substances and Disease Registry (ATSDR) - Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Hazardous Substance Fact Sheet: Aniline Source: New Jersey Department of Health URL:[Link]

Sources

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